molecular formula C11H11N3O B1589221 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine CAS No. 181633-42-1

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Cat. No.: B1589221
CAS No.: 181633-42-1
M. Wt: 201.22 g/mol
InChI Key: VNTXBOJIESFBJS-UHFFFAOYSA-N
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Description

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(2-methylpyridin-3-yl)oxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11N3O/c1-8-10(3-2-6-13-8)15-11-5-4-9(12)7-14-11/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTXBOJIESFBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445354
Record name 6-[(2-Methyl-3-pyridinyl)oxy]-3-pyridinamine
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181633-42-1
Record name 6-[(2-Methyl-3-pyridinyl)oxy]-3-pyridinamine
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Record name 6-[(2-methylpyridin-3-yl)oxy]pyridin-3-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details a robust and efficient synthetic pathway for the preparation of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine, a crucial building block in contemporary drug discovery and development. The synthesis is strategically designed around a pivotal nucleophilic aromatic substitution (SNAr) reaction to construct the core diaryl ether scaffold, followed by a reliable nitro group reduction. This document provides an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and critical process parameters, tailored for researchers, chemists, and professionals in the pharmaceutical sciences. Our approach emphasizes scientific rigor, safety, and scalability, ensuring a self-validating and reproducible methodology.

Introduction: The Significance of this compound

The pyridine motif is a ubiquitous and privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutics. The specific compound, this compound, incorporates a flexible diaryl ether linkage connecting two functionalized pyridine rings. This structural arrangement offers a unique three-dimensional architecture that is highly attractive for designing molecules with specific biological activities. The primary amine and the nitrogen atoms within the pyridine rings provide key hydrogen bonding and coordination sites for interaction with biological targets. Consequently, this compound serves as a vital intermediate in the synthesis of a new generation of targeted therapies, including kinase inhibitors and other signaling pathway modulators. A reliable and scalable synthesis is therefore of paramount importance to facilitate further research and development in this area.

Retrosynthetic Analysis and Strategic Approach

Our synthetic strategy for this compound is centered on a convergent approach, as illustrated in the retrosynthetic analysis below. The key disconnection is the C-O bond of the diaryl ether, which can be forged through a nucleophilic aromatic substitution (SNAr) reaction. This leads to two primary starting materials: 2-methyl-3-hydroxypyridine and a suitably activated pyridine derivative, 6-halo-3-nitropyridine. The nitro group is an excellent electron-withdrawing group, which is essential for activating the 6-position of the pyridine ring towards nucleophilic attack. The final step involves the reduction of the nitro group to the desired primary amine.

Retrosynthesis Target This compound Intermediate 2-Methyl-3-((5-nitropyridin-2-yl)oxy)pyridine Target->Intermediate Nitro Reduction SM1 2-Methyl-3-hydroxypyridine Intermediate->SM1 SNAr (Ether Formation) SM2 6-Halo-3-nitropyridine (X = Cl, F) Intermediate->SM2 SNAr (Ether Formation)

Caption: Retrosynthetic analysis of this compound.

This two-step approach offers several advantages:

  • High Convergence: The two key pyridine fragments are synthesized separately and then coupled, maximizing overall yield.

  • Robust and Well-Understood Reactions: Both SNAr and nitro reduction are reliable and well-documented transformations in organic synthesis.

  • Scalability: The chosen reactions are amenable to scale-up, a critical consideration for industrial applications.

Synthesis of Key Starting Materials

Synthesis of 2-Methyl-3-hydroxypyridine

2-Methyl-3-hydroxypyridine is a commercially available reagent. However, for instances where a laboratory synthesis is required, it can be prepared from furan-based starting materials. One common method involves the reaction of 2-acetylfuran with ammonia and an ammonium salt at elevated temperatures, which facilitates a ring-opening and subsequent recyclization to form the desired pyridine core.[1]

Synthesis of 6-Chloro-3-nitropyridine

6-Chloro-3-nitropyridine is a key electrophile in our proposed synthesis. It can be prepared from 2,6-dichloropyridine through a nitration reaction.[2][3][4] The nitration is typically carried out using a mixture of nitric acid and sulfuric acid.[2][3]

Table 1: Starting Materials and Reagents

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
2-Methyl-3-hydroxypyridineC₆H₇NO109.13Nucleophile
6-Chloro-3-nitropyridineC₅H₃ClN₂O₂158.54Electrophile
Sodium Hydride (NaH)NaH24.00Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent
Palladium on Carbon (10% Pd/C)Pd/C-Catalyst
Hydrogen Gas (H₂)H₂2.02Reducing Agent
Ethanol (EtOH)C₂H₆O46.07Solvent
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)SnCl₂·2H₂O225.63Reducing Agent
Hydrochloric Acid (HCl)HCl36.46Acid
Iron Powder (Fe)Fe55.85Reducing Agent
Acetic Acid (AcOH)C₂H₄O₂60.05Solvent/Acid

Detailed Synthetic Protocol

The overall synthetic workflow is depicted below:

Synthetic_Workflow cluster_0 Step 1: Diaryl Ether Formation (SNAr) cluster_1 Step 2: Nitro Group Reduction SM1 2-Methyl-3-hydroxypyridine Base NaH, DMF SM1->Base SM2 6-Chloro-3-nitropyridine SM2->Base Intermediate 2-Methyl-3-((5-nitropyridin-2-yl)oxy)pyridine Base->Intermediate Reducing_Agent Reducing Agent (e.g., H2, Pd/C) Intermediate->Reducing_Agent Final_Product This compound Reducing_Agent->Final_Product

Caption: Overall synthetic workflow for the target molecule.

Step 1: Synthesis of 2-Methyl-3-((5-nitropyridin-2-yl)oxy)pyridine via Nucleophilic Aromatic Substitution (SNAr)

This step involves the formation of the diaryl ether linkage through a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis.[5][6][7] The hydroxyl group of 2-methyl-3-hydroxypyridine is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then attacks the electron-deficient carbon at the 6-position of 6-chloro-3-nitropyridine, displacing the chloride leaving group.[8][9] The presence of the nitro group in the para-position to the leaving group is crucial for activating the ring towards this nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[9]

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-methyl-3-hydroxypyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt.

  • Cool the reaction mixture back to 0 °C and add a solution of 6-chloro-3-nitropyridine (1.05 equivalents) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Methyl-3-((5-nitropyridin-2-yl)oxy)pyridine.

Table 2: Reaction Parameters for Diaryl Ether Formation

ParameterValue/ConditionRationale
BaseSodium Hydride (NaH)Strong, non-nucleophilic base for complete deprotonation of the phenol.
SolventN,N-Dimethylformamide (DMF)Aprotic, polar solvent that solubilizes the reactants and facilitates the SNAr reaction.
Temperature80-100 °CProvides sufficient thermal energy to overcome the activation barrier of the SNAr reaction.
StoichiometrySlight excess of 6-chloro-3-nitropyridineEnsures complete consumption of the more valuable 2-methyl-3-hydroxypyridine.
Step 2: Reduction of 2-Methyl-3-((5-nitropyridin-2-yl)oxy)pyridine to this compound

The final step in the synthesis is the reduction of the nitro group to the corresponding primary amine. Several methods are effective for this transformation. The choice of reducing agent can be tailored based on the specific requirements of the synthesis, such as functional group compatibility and scalability.

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[10][11][12][13] It typically proceeds with high yield and generates water as the only byproduct.

Experimental Protocol:

  • Dissolve 2-Methyl-3-((5-nitropyridin-2-yl)oxy)pyridine (1.0 equivalent) in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the starting material is completely consumed, as monitored by TLC or LC-MS.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product may be further purified by recrystallization or column chromatography if necessary.

Reduction with tin(II) chloride in the presence of a strong acid is a classic and reliable method for converting aromatic nitro compounds to anilines.[14][15][16][17]

Experimental Protocol:

  • To a solution of 2-Methyl-3-((5-nitropyridin-2-yl)oxy)pyridine (1.0 equivalent) in ethanol, add tin(II) chloride dihydrate (3-5 equivalents).

  • Slowly add concentrated hydrochloric acid and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as needed.

The use of iron powder in acetic acid is an economical and effective method for the reduction of nitroarenes.[18][19][20]

Experimental Protocol:

  • To a stirred mixture of 2-Methyl-3-((5-nitropyridin-2-yl)oxy)pyridine (1.0 equivalent) and iron powder (3-5 equivalents) in acetic acid, heat the reaction to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

  • Work-up and purify the product as described in the previous methods.

Table 3: Comparison of Nitro Reduction Methods

MethodReducing AgentSolventTemperatureAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/CEtOH, EtOAcRoom Temp.Clean, high yield, simple work-up.Requires specialized hydrogenation equipment.
Tin(II) ChlorideSnCl₂·2H₂O, HClEtOHRefluxReliable, effective for a wide range of substrates.Generates tin waste, work-up can be challenging.
Iron/Acetic AcidFe, AcOHAcetic Acid80-100 °CEconomical, readily available reagents.Can require filtration of fine iron salts.

Conclusion

This technical guide has outlined a robust and scalable synthetic route to this compound, a valuable intermediate in pharmaceutical research. The strategy, based on a key nucleophilic aromatic substitution followed by nitro group reduction, is supported by well-established chemical principles and offers flexibility in the choice of reagents and reaction conditions. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers and drug development professionals to confidently and efficiently synthesize this important molecule, thereby accelerating the discovery of new and innovative medicines.

References

  • Pipzine Chemicals. 2-Methyl-3-hydroxylpyridine. [Link]

  • Nazarov, V., Starosotnikov, A. S., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(15), 3456. [Link]

  • CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google P
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  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google P
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  • US3413297A - Process for the preparation of 2-methyl-3 - hydroxy - 4,5 - disubstituted-pyridines via 5 - lower alkoxyoxazolyl-(4)
  • ResearchGate. Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. [Link]

  • ResearchGate. What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? [Link]

  • Chemistry LibreTexts. 9.5: Williamson ether synthesis. [Link]

  • Reddit. Reduction of aromatic nitro compounds with SnCl2. [Link]

  • YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]

  • CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google P
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  • Semantic Scholar. The Reduction of Nitroarenes with Iron/Acetic Acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. [Link]

  • Chemistry Stack Exchange. What groups can be reduced by Sn/HCl? [Link]

  • NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]

  • EP0347136A2 - Method for reducing aromatic nitro groups - Google P
  • NIH. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • David Publishing. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • ResearchGate. CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. [Link]

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Sources

An In-depth Technical Guide to 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details the compound's structure, and predicted physicochemical properties, and outlines a representative synthetic protocol based on established cross-coupling methodologies. Furthermore, it explores the compound's core reactivity, potential applications as a key intermediate in the development of therapeutic agents, and essential safety and handling information. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, providing a foundation for the effective utilization of this versatile molecule.

Introduction

This compound, with CAS Number 181633-42-1, is a substituted pyridin-3-amine derivative that has garnered interest as a key intermediate in the synthesis of complex organic molecules.[1] The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds and approved pharmaceuticals.[2][3][4] The unique arrangement of a methyl-substituted pyridine ring linked via an ether bridge to an aminopyridine moiety imparts a distinct three-dimensional structure and electronic profile, making it a valuable component for library synthesis in drug discovery programs.[3] The presence of a primary amine and multiple nitrogen atoms within the heterocyclic framework offers several points for further chemical modification, allowing for the exploration of diverse chemical space. This guide aims to consolidate the available information on this compound and provide a practical framework for its synthesis and application in a research and development setting.

Chemical Structure and Core Properties

The structural framework of this compound is characterized by two pyridine rings connected by an oxygen atom. This diaryl ether linkage, coupled with the specific substitution pattern, dictates its chemical behavior and potential for molecular interactions.

Figure 1: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 181633-42-1[1][5][6]
Molecular Formula C₁₁H₁₁N₃O[5]
Molecular Weight 201.22 g/mol [5]
IUPAC Name This compound[5]
Synonyms 3-Amino-6-(2-methyl-3-pyridyloxy)pyridine, 6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinamine[5]
Predicted XLogP3 1.4[6]
Predicted Hydrogen Bond Donor Count 1[6]
Predicted Hydrogen Bond Acceptor Count 4[6]
Predicted Rotatable Bond Count 2[6]
Appearance Solid (form may vary)N/A
Purity Typically >95%[5]

Synthesis and Purification

Synthesis reagent1 3-Hydroxy-2-methylpyridine conditions Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, Dioxane) Heat or Pd/Cu Catalyst reagent1->conditions reagent2 6-Chloropyridin-3-amine reagent2->conditions product This compound conditions->product caption Proposed synthetic pathway.

Figure 2: Proposed synthetic pathway for this compound.

Representative Synthetic Protocol (Ullmann Condensation)

The Ullmann condensation is a classic and robust method for the formation of diaryl ethers, typically employing a copper catalyst.[7] This protocol is a generalized representation and may require optimization for this specific substrate combination.

Materials:

  • 3-Hydroxy-2-methylpyridine (1.0 eq)

  • 6-Chloropyridin-3-amine (1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Copper(I) Iodide (CuI) (0.1-0.2 eq)

  • L-Proline (0.2-0.4 eq) (optional, as a ligand)

  • Anhydrous, high-boiling polar solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 3-hydroxy-2-methylpyridine, 6-chloropyridin-3-amine, potassium carbonate, and copper(I) iodide (and L-proline, if used).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 120-160 °C with vigorous stirring. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the copper catalyst and other reaction components at elevated temperatures.

  • Anhydrous Conditions: Water can interfere with the reaction by competing with the phenoxide nucleophile and potentially deactivating the catalyst.

  • Base: Potassium carbonate is used to deprotonate the hydroxyl group of 3-hydroxy-2-methylpyridine, forming the nucleophilic pyridinolate anion.

  • Copper Catalyst: Facilitates the carbon-oxygen bond formation.

  • High Temperature: Often required to overcome the activation energy for the Ullmann condensation.[7]

Alternative Synthetic Approach: Buchwald-Hartwig Etherification

Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification variant, offer milder reaction conditions and often broader substrate scope compared to the Ullmann condensation.[8][9][10] This approach would involve a palladium catalyst and a suitable phosphine ligand.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the primary aromatic amine and the two pyridine rings.

  • Amine Functionality: The amino group is a key site for further derivatization. It can undergo a wide range of reactions, including acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of diverse functional groups. This is particularly relevant in the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

  • Pyridine Rings: The nitrogen atoms in the pyridine rings are basic and can be protonated or alkylated. They can also act as ligands for metal coordination. The pyridine rings themselves can undergo electrophilic aromatic substitution, although they are generally less reactive than benzene.

The structural motif of substituted pyridin-3-amines is prevalent in a variety of biologically active molecules, suggesting potential applications for this compound as a key building block in the following areas:

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted pyridine or pyrimidine core that serves as a hinge-binding motif in the ATP-binding pocket of kinases.[11] The aminopyridine moiety of the target compound is well-suited for this purpose.

  • Antitubercular Agents: Several pyridine-containing compounds have shown promising activity against Mycobacterium tuberculosis. For instance, derivatives of pyridine-2-methylamine have been identified as inhibitors of MmpL3, a crucial protein for the viability of the bacterium.[12]

  • Central Nervous System (CNS) Agents: The pyridine scaffold is present in numerous CNS-active drugs. The ability of this compound to be readily functionalized could lead to the development of novel agents targeting various neurological disorders.

  • Agrochemicals: Substituted pyridines are also a common feature in modern agrochemicals, including insecticides and herbicides.

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not publicly available, a combination of prediction tools and data from analogous structures can provide an expected analytical profile. Chemical suppliers confirm that the compound is typically analyzed by LCMS, GCMS, and NMR.[6]

  • ¹H NMR: The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic protons on both pyridine rings and a singlet for the methyl group. The protons on the aminopyridine ring will likely appear in a different region from those on the methylpyridine ring. The amine protons will present as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and oxygen atoms.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 201.22 and a prominent [M+H]⁺ peak at m/z 202.23 in ESI+ mode.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching (around 1200-1000 cm⁻¹), and aromatic C-H and C=C/C=N stretching.

Safety and Handling

Based on the available information from chemical suppliers, this compound should be handled with care in a laboratory setting.

GHS Hazard Statements: [5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Store away from oxidizing agents.

  • It is recommended to handle this compound in a fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its structure, featuring a diaryl ether linkage and a reactive primary amine, provides a versatile platform for the development of novel therapeutic agents. While a detailed experimental characterization is not yet widely published, this technical guide has provided a comprehensive overview of its known and predicted properties, a plausible and detailed synthetic strategy, and an outline of its potential applications and necessary safety precautions. As research in the area of pyridine-based pharmaceuticals continues to expand, the utility of this and related compounds is expected to grow, making this guide a timely and valuable resource for the scientific community.

References

  • This compound. SynHet.

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.

  • 181633-42-1 | this compound. AiFChem.

  • Ullmann condensation. Wikipedia.

  • A Review on the Medicinal Importance of Pyridine Derivatives. Science Publishing Group.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. NIH.

  • A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.

  • Buchwald–Hartwig amination. Wikipedia.

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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course into the Unknown

In the landscape of drug discovery, we often encounter compounds of interest with limited publicly available biological data. The molecule 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine, while characterized chemically[1][2][3][4][5], represents such an enigma. Its mechanism of action remains to be elucidated. This technical guide, therefore, deviates from a retrospective analysis and instead embarks on a prospective journey. We present a comprehensive, field-proven strategy for systematically unraveling the mechanism of action of this and other novel small molecules. This document is crafted for researchers, scientists, and drug development professionals, providing a robust framework for target identification, validation, and pathway characterization.

Our approach is grounded in a logical, multi-pronged experimental workflow, designed to generate self-validating data at each stage. We will explore methodologies that progress from broad, unbiased screening to specific, hypothesis-driven validation, ensuring a high degree of scientific rigor.

Part 1: Initial Assessment and Hypothesis Generation

The chemical structure of this compound, featuring a pyridin-amine scaffold, provides initial clues for hypothesis generation. This motif is prevalent in a significant class of therapeutic agents: kinase inhibitors[6][7][8]. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer[9][10]. Therefore, a primary hypothesis is that this compound may exert its effects by modulating the activity of one or more protein kinases.

However, a comprehensive investigation must remain unbiased. Other potential target classes for this scaffold could include G-protein coupled receptors (GPCRs) or other enzymes that bind heterocyclic moieties. The initial experimental design will therefore cast a wide net to capture a range of potential interactions.

Part 2: A Step-by-Step Experimental Blueprint for Mechanism of Action Elucidation

This section details a sequential and iterative experimental workflow designed to identify the molecular target(s) of this compound, validate target engagement in a cellular context, and characterize the downstream signaling consequences of this interaction.

Phase 1: Target Identification and Validation

The initial phase focuses on identifying the direct molecular target(s) of the compound. A combination of in vitro and in-cell techniques will provide the most robust evidence.[11][12]

2.1.1 Biochemical Screening: Kinase Profiling

Given the structural alerts for kinase inhibition, a broad in vitro kinase screen is a logical first step.[6][8] This will assess the compound's activity against a large panel of recombinant kinases.

Experimental Protocol: High-Throughput Kinase Profiling

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to be used in the assay.

  • Assay Platform : Utilize a reputable kinase profiling service that employs a validated assay technology, such as TR-FRET[13], luminescence-based ADP detection[14], or radiometric assays.

  • Kinase Panel : Screen the compound at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of at least 300-400 kinases representing all major branches of the human kinome.

  • Data Analysis : The primary readout is typically percent inhibition relative to a vehicle control. Hits are identified as kinases inhibited above a certain threshold (e.g., >50% inhibition).

  • Follow-up : For identified hits, determine the half-maximal inhibitory concentration (IC50) by performing a dose-response experiment.[6]

2.1.2 Cellular Target Engagement: Thermal Proteome Profiling

To confirm that the compound interacts with its putative target(s) within a live cell environment, a Cellular Thermal Shift Assay (CETSA) or a more advanced proteome-wide implementation like Thermal Proteome Profiling (TPP) is invaluable.[15][16] These methods rely on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[11][17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment : Culture a relevant cell line to ~80% confluency. Treat the cells with this compound at a suitable concentration (e.g., 10x the in vitro IC50) or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge : Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice.

  • Separation of Soluble and Aggregated Fractions : Centrifuge the samples at high speed to pellet the aggregated proteins.

  • Protein Analysis : Collect the supernatant (soluble fraction) and analyze the amount of the putative target protein remaining by Western blotting.

  • Data Interpretation : A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.

G

Caption: Hypothetical signaling pathway showing the point of inhibition.

Phase 3: Broader Cellular Context and Off-Target Effects

A thorough understanding of a compound's mechanism of action requires an assessment of its selectivity and potential off-target effects. [18] 2.3.1 Selectivity Profiling

While the initial kinase screen provides a measure of selectivity in vitro, it is important to confirm this in a cellular context. This can be achieved by examining the phosphorylation of key substrates of other kinases that are structurally related to the primary target.

2.3.2 Investigating Other Potential Mechanisms: GTPase Activity

Small GTPases are another critical family of molecular switches involved in cell signaling. [19]Some kinase inhibitor scaffolds have been known to interact with GTPases. Therefore, it is prudent to investigate the effect of the compound on the activity of key GTPases like Rho, Rac, and Ras.

Experimental Protocol: GTPase Activation Assay (Pull-down)

  • Cell Treatment and Lysis : Treat cells with the compound and lyse them.

  • Affinity Pull-down : Incubate the lysates with a GST-fusion protein containing the GTPase-binding domain of a downstream effector, which is immobilized on beads. [20]This will specifically pull down the active, GTP-bound form of the GTPase. [20]3. Washing : Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blot : Elute the bound proteins and analyze the amount of the pulled-down GTPase by Western blotting. [20]5. Normalization : Run a parallel Western blot on the total cell lysates to ensure that any observed changes are in GTPase activity and not total GTPase expression.

Part 3: Synthesizing the Data and Building the Mechanistic Model

The culmination of this comprehensive experimental workflow is the construction of a cohesive mechanistic model. The data from each phase should be integrated to tell a clear story:

  • Target Identification : What is the primary molecular target? (From kinase profiling and proteomics).

  • Target Engagement : Does the compound engage this target in live cells? (From CETSA).

  • Cellular Potency : At what concentration does the compound exert a biological effect? (From cell viability assays).

  • On-Target Pathway Modulation : Does the compound inhibit the target's known signaling pathway? (From phospho-protein Western blots).

  • Selectivity : How selective is the compound for its primary target over other related proteins? (From selectivity profiling).

References

  • Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Retrieved from [Link]

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • bioRxiv. (2019-04-05). Rapid discovery of drug target engagement by isothermal shift assay. Retrieved from [Link]

  • Domainex. (2021-03-25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • National Institutes of Health. Colorimetric RhoB GTPase Activity Assay. Retrieved from [Link]

  • Reaction Biology. (2024-08-13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Springer Nature Experiments. Active GTPase Pulldown Protocol. Retrieved from [Link]

  • National Institutes of Health. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]

  • Assay Genie. Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]

  • Creative Biolabs. Western Blot Protocol. Retrieved from [Link]

  • National Institutes of Health. Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

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6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine: A Core Scaffold for Kinase Inhibitor Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents has led to the identification of certain molecular frameworks that serve as privileged scaffolds. These structures are capable of interacting with a variety of biological targets, and among them, the heteroaryl-substituted aminopyridine motif has emerged as a cornerstone in the development of kinase inhibitors. Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them a major class of drug targets.

This technical guide focuses on This compound (CAS Number: 181633-42-1) , a key intermediate that embodies the structural features essential for its utility as a building block in the synthesis of potent and selective kinase inhibitors.[1] While this compound itself is not typically the final active pharmaceutical ingredient, its strategic design allows for versatile chemical modifications, enabling the exploration of vast chemical space in the pursuit of next-generation therapeutics. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of this important scaffold, grounded in the principles of scientific integrity and practical laboratory application.

Physicochemical Properties and Synthesis of the Core Intermediate

A thorough understanding of the physicochemical properties of a core intermediate is fundamental to its successful application in a multi-step synthetic campaign. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 181633-42-1[1]
IUPAC Name This compound[1]
Molecular Formula C11H11N3O[2]
Molecular Weight 201.23 g/mol [3]
Predicted XlogP 1.4[2]
Proposed Retrosynthetic Analysis and Synthesis Workflow

While specific proprietary synthesis routes for this intermediate may exist, a plausible and efficient synthesis can be designed based on established methodologies for the formation of diaryl ethers and the manipulation of substituted pyridines. A common approach involves a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation. The proposed retrosynthetic analysis and forward synthesis workflow are depicted below.

Synthesis_Workflow cluster_retrosynthesis Retrosynthetic Analysis cluster_forward_synthesis Forward Synthesis Target This compound Intermediate_A 6-Halopyridin-3-amine Target->Intermediate_A Diaryl Ether Disconnection Intermediate_B 2-Methylpyridin-3-ol Target->Intermediate_B Start_A 6-Chloropyridin-3-amine Reaction Ullmann Condensation (CuI, Base, Solvent) Start_A->Reaction Start_B 2-Methylpyridin-3-ol Start_B->Reaction Product This compound Reaction->Product

Caption: Proposed retrosynthesis and forward synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for Ullmann-type diaryl ether synthesis. Optimization of reaction conditions (temperature, solvent, base, and catalyst loading) would be necessary to achieve the highest yield and purity.

Objective: To synthesize this compound from 6-chloropyridin-3-amine and 2-methylpyridin-3-ol.

Materials:

  • 6-Chloropyridin-3-amine

  • 2-Methylpyridin-3-ol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylpyridin-3-ol (1.0 eq.), 6-chloropyridin-3-amine (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water to remove DMF, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Rationale for Experimental Choices:

  • Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann condensations, facilitating the coupling of an aryl halide with an alcohol.

  • Base: Potassium carbonate is used to deprotonate the hydroxyl group of 2-methylpyridin-3-ol, forming the nucleophilic alkoxide.

  • Solvent: DMF is a polar aprotic solvent that is suitable for this type of reaction due to its high boiling point and ability to dissolve the reactants and inorganic salts.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst.

Application in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for the synthesis of more complex molecules, particularly kinase inhibitors. The primary amino group on the pyridin-3-amine ring serves as a key handle for introducing a variety of substituents that can be tailored to interact with the specific amino acid residues in the ATP-binding pocket of a target kinase.

Caption: General strategy for elaborating the core scaffold into a potent kinase inhibitor.

The aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms in the pyridine rings can form crucial hydrogen bonds with the backbone of the kinase hinge region, which is a highly conserved feature of the ATP-binding site. This interaction anchors the inhibitor in the active site, leading to potent inhibition of kinase activity.

Derivatives of aminopyridines and related scaffolds have been successfully employed in the development of inhibitors for a range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[4]

  • Monopolar Spindle 1 (MPS1) and Aurora Kinases: These are mitotic kinases that play critical roles in cell division, and their inhibitors are being investigated as anti-cancer agents.[5]

  • Fibroblast Growth Factor Receptor 4 (FGFR4): This is a receptor tyrosine kinase implicated in certain types of cancer, and selective inhibitors are in development.

Experimental Protocols for Characterization and Screening

Once a library of compounds has been synthesized from the this compound core, a systematic approach to their characterization and biological evaluation is essential.

Workflow for Compound Characterization and Screening

Screening_Workflow Synthesis Synthesis of Compound Library Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (LC-MS, NMR, HRMS) Purification->Characterization Primary_Screening Primary Kinase Assay (e.g., at a single high concentration) Characterization->Primary_Screening Hit_Identification Identification of 'Hits' Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 determination) Hit_Identification->Dose_Response Selectivity_Profiling Kinase Selectivity Panel Dose_Response->Selectivity_Profiling Cellular_Assays Cell-Based Assays (e.g., proliferation, apoptosis) Selectivity_Profiling->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization

Caption: A typical workflow for the characterization and screening of a new chemical entity library.

General Protocol for a Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines a generic, luminescence-based kinase assay to determine the IC50 values of newly synthesized compounds.

Objective: To quantify the inhibitory activity of test compounds against a specific protein kinase.

Materials:

  • Test compounds dissolved in DMSO.

  • Recombinant protein kinase.

  • Substrate for the kinase (peptide or protein).

  • ATP.

  • Kinase assay buffer.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • White, opaque 384-well microplates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer.

    • Add the kinase reaction mixture to the wells containing the test compounds.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate as per the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal in each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Conclusion

This compound is a valuable and versatile chemical intermediate that serves as a foundational building block in the synthesis of novel kinase inhibitors. Its strategic design, featuring a key amino group for further functionalization and a heteroaryl core capable of forming critical interactions with the kinase hinge region, makes it a powerful tool for medicinal chemists. While this compound is an intermediate rather than a final drug product, its importance in the drug discovery and development process cannot be overstated. Future research will undoubtedly continue to leverage this and similar scaffolds to create the next generation of targeted therapies for a wide range of diseases.

References

  • N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides - Google Patents.
  • This compound - PubChemLite. Available from: [Link]

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents.
  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed. Available from: [Link]

  • WO2022087141A1 - Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)-2h-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues - Google Patents.
  • Synthesis of pharmaceutically useful pyridine derivatives - Google Patents.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. Available from: [Link]

  • 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. Available from: [Link]

  • Discovery and optimization of 3-(indolin-5-yloxy)pyridin-2-amine derivatives as potent necroptosis inhibitors - PubMed. Available from: [Link]

  • Substituted 3-amino-thieno [2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses - Google Patents.
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  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC. Available from: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. Available from: [Link]

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A Technical Guide to the Biological Activity of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine: A Prospective Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide to the potential biological activities of the novel chemical entity, 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine. While direct experimental data for this specific molecule is not yet publicly available, its structural composition, featuring a phenoxypyridine core linked to an amine group, strongly suggests a high probability of activity as a kinase inhibitor. This guide will, therefore, focus on a prospective analysis, outlining the scientific rationale for investigating this compound, its likely mechanisms of action, and a comprehensive suite of experimental protocols for its characterization. The methodologies described herein are designed to be self-validating, providing a robust framework for researchers to elucidate the compound's therapeutic potential.

Introduction: Unveiling Therapeutic Potential Through Structural Analysis

The quest for novel therapeutic agents is often guided by the principle of structural analogy. The molecule this compound is a compelling candidate for investigation due to its possession of two key pharmacophores: the aminopyridine and phenoxypyridine moieties. Aminopyridine derivatives are a well-established class of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The phenoxypyridine scaffold is also of significant interest, being a core component of numerous kinase inhibitors targeting critical signaling pathways in oncology.[4][5][6]

The convergence of these two structural motifs in this compound strongly implies a potential role as a modulator of protein kinases, a class of enzymes frequently dysregulated in human diseases, particularly cancer. This guide will, therefore, proceed under the hypothesis that this compound is a kinase inhibitor and will provide the necessary theoretical and practical framework to validate this hypothesis.

Prospective Mechanism of Action: Targeting the Kinome

Protein kinases are a large family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Structurally similar compounds to this compound have shown inhibitory activity against several kinases, including c-Met and Bruton's Tyrosine Kinase (BTK).[5][7]

The proposed mechanism of action for this compound is the competitive inhibition of ATP binding to the kinase active site. The aminopyridine moiety can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors. The phenoxypyridine portion can then extend into the hydrophobic pocket of the active site, providing further stabilizing interactions and contributing to the inhibitor's potency and selectivity.

Signaling Pathway Context: The c-Met Pathway

To provide a concrete example, we will consider the c-Met signaling pathway, a frequent target of phenoxypyridine-containing inhibitors.[5][6] Dysregulation of the c-Met receptor tyrosine kinase is implicated in tumor growth, angiogenesis, and metastasis.[5]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion HGF HGF HGF->c-Met Binds Inhibitor This compound Inhibitor->c-Met Inhibits

Caption: Proposed inhibition of the c-Met signaling pathway.

Experimental Workflow for Biological Characterization

A systematic approach is essential to characterize the biological activity of this compound. The following experimental workflow is proposed to first confirm its kinase inhibitory activity and then to assess its cellular effects.

experimental_workflow Start Start Biochemical_Assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC50 Values (Potency) Biochemical_Assay->Determine_IC50 Selectivity_Profiling Kinase Selectivity Profiling Determine_IC50->Selectivity_Profiling Cell_Based_Assay Cell Viability Assay (e.g., MTT Assay) Selectivity_Profiling->Cell_Based_Assay Determine_GI50 Determine GI50 Values (Efficacy) Cell_Based_Assay->Determine_GI50 Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot) Determine_GI50->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: A stepwise workflow for characterizing a novel kinase inhibitor.

In Vitro Kinase Inhibition Assay

The initial step is to determine if this compound directly inhibits the activity of one or more protein kinases in a cell-free system. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for this purpose.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the compound in kinase buffer.

    • Prepare a solution of the target kinase (e.g., c-Met) and its specific substrate in kinase buffer.

    • Prepare the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's instructions.

  • Kinase Reaction:

    • In a 384-well plate, add the compound dilutions.

    • Add the kinase/substrate solution to initiate the reaction.

    • Incubate at room temperature for the recommended time (typically 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

Once direct kinase inhibition is confirmed, the next step is to assess the compound's effect on the viability of cancer cells that are known to be dependent on the target kinase. The MTT assay is a colorimetric assay that measures cellular metabolic activity.

Protocol: MTT Assay

  • Cell Culture:

    • Culture a cancer cell line known to overexpress the target kinase (e.g., MKN-45 for c-Met) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound.

    • Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Plot the percentage of inhibition against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Interpretation and Prospective Outcomes

The data generated from the proposed experimental workflow will provide a comprehensive profile of the biological activity of this compound.

Parameter Assay Interpretation
IC50 In Vitro Kinase AssayA low IC50 value (nanomolar range) indicates high potency against the target kinase.
Selectivity Kinase ProfilingInhibition of a narrow range of kinases suggests high selectivity, which is desirable to minimize off-target effects.
GI50 Cell Viability AssayA low GI50 value in a kinase-dependent cell line, coupled with a low IC50 for the target kinase, suggests on-target cellular activity.

Conclusion

While the biological activity of this compound has not been empirically determined, its chemical structure provides a strong rationale for its investigation as a kinase inhibitor. The technical guide presented here offers a robust, hypothesis-driven framework for its characterization, from initial biochemical screening to cellular mechanism-of-action studies. The successful execution of these experiments will be crucial in determining the therapeutic potential of this promising compound and its viability for further development in preclinical and clinical settings.

References

  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. Retrieved January 21, 2026, from [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-23.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1735-1748.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). International Journal of Molecular Sciences, 21(21), 8006.
  • Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. (2020). Bioorganic Chemistry, 103, 104183.

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An In-depth Technical Guide to the Structural Analogs of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine: A Scaffold for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-((2-methylpyridin-3-yl)oxy)pyridin-3-amine core scaffold has emerged as a critical pharmacophore in the development of targeted cancer therapeutics. This diaryl ether motif serves as a foundational building block for a class of potent kinase inhibitors, most notably Pexidartinib (PLX3397), a clinically approved drug. This technical guide provides an in-depth analysis of the structural analogs of this core, detailing their design rationale, synthetic methodologies, and structure-activity relationships (SAR). We will explore the key biological targets, Colony-Stimulating Factor 1 Receptor (CSF-1R) and KIT proto-oncogene receptor tyrosine kinase (c-Kit), and provide validated protocols for the biological evaluation of novel analogs. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation kinase inhibitors.

Introduction: The Rise of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, featuring in a multitude of FDA-approved drugs.[1][2] The diaryl ether linkage provides a flexible yet constrained conformation, ideal for orienting pharmacophoric groups within the ATP-binding pocket of protein kinases. The compound this compound, with CAS Number 181633-42-1, represents a highly versatile intermediate in the synthesis of such kinase inhibitors.[3][4][5][6][7][8][9][10][11][12][13] Its true potential was realized through its use as a key precursor in the synthesis of Pexidartinib (PLX3397), a potent inhibitor of CSF-1R and c-Kit.[4] The dysregulation of these receptor tyrosine kinases is a known driver in various cancers, making them compelling therapeutic targets.[14][15][16][17] This guide will dissect the structural features of this scaffold that contribute to its biological activity and provide a framework for the rational design of novel analogs.

The Core Scaffold: Structural and Chemical Properties

The core molecule, this compound, is an unsymmetrical diaryl ether. The key structural features include:

  • A 3-aminopyridine moiety: The primary amine at the 3-position serves as a crucial handle for further chemical modifications, typically through amide bond formation or coupling reactions.

  • A 2-methylpyridin-3-ol derived moiety: The methyl group at the 2-position of the second pyridine ring can influence the dihedral angle of the diaryl ether bond, impacting the overall conformation of the molecule.

  • An ether linkage: This linkage provides rotational flexibility, allowing the two pyridine rings to adopt various spatial orientations.

Strategies for Structural Modification and Analog Design

The primary strategy for developing analogs of this core scaffold involves the derivatization of the 3-amino group on the pyridine ring. This is exemplified by the synthesis of Pexidartinib, where the amine is coupled with a heterocyclic carboxylic acid.

A Case Study: Pexidartinib (PLX3397)

Pexidartinib is a potent inhibitor of CSF-1R and c-Kit, with additional activity against FLT3.[7][16] Its structure highlights a key modification to the core scaffold: the formation of an amide bond between the 3-amino group and a substituted pyrrolopyridine moiety. This modification is critical for achieving high-affinity binding to the kinase active site.

Synthetic Methodologies

The synthesis of analogs based on the this compound scaffold primarily revolves around two key transformations: the formation of the diaryl ether bond and the subsequent derivatization of the amino group.

Diaryl Ether Synthesis

The formation of the diaryl ether linkage can be achieved through several established methods, including:

  • Ullmann Condensation: A classical method involving the copper-catalyzed coupling of an aryl halide with a phenol.

  • Buchwald-Hartwig Cross-Coupling: A palladium-catalyzed reaction between an aryl halide or triflate and a phenol.

  • Chan-Lam Coupling: A copper-catalyzed cross-coupling of an arylboronic acid with a phenol.[17]

Amide Bond Formation: A Prototypical Protocol

The following is a representative protocol for the coupling of the core amine with a heterocyclic carboxylic acid, based on the synthesis of Pexidartinib.[4]

Step 1: Activation of the Carboxylic Acid

  • Dissolve the heterocyclic carboxylic acid (e.g., 5-chloropyrrolo[2,3-b]pyridine-4-carboxylic acid) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

Step 2: Amide Coupling

  • To the solution of the activated ester, add a solution of this compound in DMF.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired analog.

G cluster_synthesis Synthesis of Pexidartinib Analog Core_Amine This compound Coupling Amide Coupling Core_Amine->Coupling Heterocycle_Acid Heterocyclic Carboxylic Acid (e.g., 5-chloropyrrolo[2,3-b]pyridine) Activation Activation (HATU, DIPEA, DMF) Heterocycle_Acid->Activation Activation->Coupling Purification Purification (Chromatography) Coupling->Purification Final_Product Final Analog (Pexidartinib) Purification->Final_Product

Caption: Synthetic workflow for Pexidartinib analogs.

Biological Evaluation and Structure-Activity Relationships (SAR)

The primary biological targets for this class of compounds are the receptor tyrosine kinases CSF-1R and c-Kit.[7][16] Analogs are typically evaluated for their inhibitory activity against these kinases using in vitro biochemical assays.

Key Biological Targets
  • CSF-1R (Colony-Stimulating Factor 1 Receptor): A key regulator of macrophage differentiation and survival.[2][3][18][19][20] In the tumor microenvironment, CSF-1R signaling on tumor-associated macrophages (TAMs) promotes tumor growth and metastasis.[18]

  • c-Kit (KIT proto-oncogene receptor tyrosine kinase): Plays a crucial role in the development of various cell types, including hematopoietic stem cells and mast cells.[1][14][15][16][17] Mutations leading to constitutive c-Kit activation are oncogenic drivers in several cancers, such as gastrointestinal stromal tumors (GISTs).[15]

In Vitro Kinase Inhibition Assay Protocol

The following is a generalized protocol for determining the IC50 values of test compounds against CSF-1R or c-Kit, which can be adapted from established kinase assay platforms.

Materials:

  • Recombinant human CSF-1R or c-Kit kinase domain.

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • ATP.

  • Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).

  • Test compounds dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.

  • 384-well white assay plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer with a constant final DMSO concentration (e.g., 1%).

  • Add 2.5 µL of the diluted compounds or vehicle (for controls) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Structure-Activity Relationship (SAR) Analysis

The SAR for this class of compounds is exemplified by Pexidartinib.

CompoundTargetIC50 (nM)
Pexidartinib (PLX3397)CSF-1R20[6][7]
c-Kit10[6][7]
FLT3160[6][7]

Key SAR Insights:

  • The pyrrolopyridine moiety is crucial for high-affinity binding. The nitrogen atoms in this ring system likely form key hydrogen bonds with the hinge region of the kinase active site.

  • The chloro-substituent on the pyrrolopyridine ring may occupy a hydrophobic pocket, contributing to potency.

  • The diaryl ether linkage orients the two heterocyclic systems in a conformation that is favorable for binding. Modifications to this linker, such as replacing the oxygen with sulfur or nitrogen, could be explored to modulate the conformational flexibility and biological activity.

  • Substitutions on the 2-methylpyridine ring could be investigated to fine-tune the physicochemical properties of the analogs, such as solubility and metabolic stability.

Mechanism of Action: Inhibition of CSF-1R and c-Kit Signaling

Pexidartinib and its active analogs function as ATP-competitive inhibitors of CSF-1R and c-Kit. By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of downstream signaling molecules, thereby blocking the activation of pro-survival and pro-proliferative pathways.

G cluster_csf1r CSF-1R Signaling Pathway cluster_ckit c-Kit Signaling Pathway CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binds PI3K PI3K CSF1R->PI3K Activates Pexidartinib Pexidartinib Analog Pexidartinib->CSF1R Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Macrophage Proliferation & Survival mTOR->Proliferation SCF SCF cKit c-Kit SCF->cKit Binds RAS RAS cKit->RAS Activates Pexidartinib2 Pexidartinib Analog Pexidartinib2->cKit Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth Tumor Cell Growth & Survival ERK->Cell_Growth

Caption: Inhibition of CSF-1R and c-Kit signaling pathways.

Future Directions and Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors. Future research in this area could focus on:

  • Exploring novel heterocyclic replacements for the pyrrolopyridine moiety to identify analogs with improved potency, selectivity, or pharmacokinetic properties.

  • Modifying the diaryl ether linker to alter the conformational constraints of the molecules and potentially discover novel binding modes.

  • Investigating the activity of these analogs against other kinase targets to expand their therapeutic potential.

References

  • Sheikh, E., et al. (2022). Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. Bosnian Journal of Basic Medical Sciences, 22(4), 496-507. Available at: [Link]

  • Lennartsson, J., & Rönnstrand, L. (2012). c-Kit signaling in cancer treatment. Current Cancer Drug Targets, 12(5), 528-540. Available at: [Link]

  • Li, T., et al. (2019). The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences, 15(12), 2564-2574. Available at: [Link]

  • Vranić, S., & Gatalica, Z. (2022). Role and Significance of c-KIT Receptor Tyrosine Kinase in Cancer: A Review. ResearchGate. Available at: [Link]

  • Gulea, A. (2022). Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. Semantic Scholar. Available at: [Link]

  • Cannarile, M. A., et al. (2017). CSF-1R in Cancer: More than a Myeloid Cell Receptor. Trends in Cancer, 3(7), 499-510. Available at: [Link]

  • Sama, K., et al. (2023). Insights into CSF-1R Expression in the Tumor Microenvironment. International Journal of Molecular Sciences, 24(13), 10931. Available at: [Link]

  • Li, M., et al. (2023). Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy. Frontiers in Immunology, 14, 1246503. Available at: [Link]

  • Ruff, M. W., et al. (2020). Colony-Stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-Cell Lymphoma Viability. Clinical Cancer Research, 26(4), 926-938. Available at: [Link]

  • Quail, D. F., et al. (2016). Role of the colony-stimulating factor (CSF)/CSF-1 receptor axis in cancer. Biochemical Society Transactions, 44(2), 345-351. Available at: [Link]

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The Lynchpin Intermediate: A Technical Guide to 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of molecular scaffolds that enable the development of targeted therapeutics are of paramount importance. Among these, 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine has emerged as a critical building block, most notably as a key intermediate in the synthesis of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), rociletinib (CO-1686).[1][2] This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological significance of this pivotal molecule, offering field-proven insights for researchers engaged in drug discovery and development.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis and research.

PropertyValueSource
IUPAC Name This compound[3][4]
CAS Number 181633-42-1[3][4]
Molecular Formula C₁₁H₁₁N₃O[4]
Molecular Weight 201.23 g/mol [4]
Appearance Typically a solidN/A
Purity Commercially available up to >99%[3]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is a testament to the strategic application of nucleophilic aromatic substitution (SNAr) and subsequent functional group transformation. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Reduction of the Nitro Group A 2-Methyl-3-hydroxypyridine C 6-((2-Methylpyridin-3-yl)oxy)-3-nitropyridine A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 6-Chloro-3-nitropyridine B->C D 6-((2-Methylpyridin-3-yl)oxy)-3-nitropyridine E This compound D->E Reducing Agent (e.g., Pd/C, H2 or SnCl2) SAR_Significance cluster_0 Core Scaffold cluster_1 Key Structural Features A This compound B 2-Methylpyridin-3-yloxy Moiety (Positions substituents for interaction with the kinase hinge region) A->B Contributes to C Pyridin-3-amine Moiety (Provides a vector for further functionalization and interaction with the solvent-exposed region) A->C Enables

Sources

The Enigmatic Intermediate: A Technical Examination of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Chemical and Pharmaceutical Development Professionals

Abstract

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine is a heterocyclic compound featuring a diaryl ether linkage, a structural motif of significant interest in medicinal chemistry. While its direct therapeutic applications remain largely undisclosed in publicly available literature, its classification as a pharmaceutical intermediate suggests a crucial role in the synthesis of more complex active pharmaceutical ingredients (APIs). This technical guide synthesizes the available chemical data, places the molecule within the broader context of medicinal chemistry, and provides a theoretical framework for its synthesis and potential applications, thereby offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction: The Strategic Importance of Diaryl Ether Pyridines

The diaryl ether scaffold is a privileged structure in drug discovery, known for its conformational flexibility and ability to engage with a variety of biological targets.[1][2] When integrated with the pyridine ring, a versatile pharmacophore, the resulting molecules often exhibit a wide range of biological activities.[3] The pyridine nitrogen can act as a hydrogen bond acceptor, enhancing solubility and target engagement, while the overall structure can be readily modified to fine-tune pharmacokinetic and pharmacodynamic properties.[3]

This compound, with its distinct arrangement of a substituted pyridine and an aminopyridine linked by an ether bridge, represents a key building block in the construction of novel therapeutic agents. Its structure suggests potential for derivatization at the amino group, opening avenues for the creation of libraries of compounds for screening against various biological targets.

Physicochemical Properties and Structural Data

A comprehensive understanding of the physicochemical properties of an intermediate is paramount for its effective use in multi-step syntheses. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 181633-42-1[4]
Molecular Formula C₁₁H₁₁N₃O[5]
Molecular Weight 201.23 g/mol
Canonical SMILES CC1=NC=CC=C1OC2=CC=C(N)C=N2[5]
InChI Key VNTXBOJIESFBJS-UHFFFAOYSA-N[5]

Retrosynthetic Analysis and Proposed Synthesis Protocol

While specific, validated synthesis protocols for this compound are not extensively detailed in peer-reviewed literature, a retrosynthetic analysis based on established chemical principles allows for the design of a robust and logical synthetic route. The key disconnection lies at the diaryl ether bond, suggesting a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction as the final bond-forming step.

Retrosynthetic Strategy

The proposed retrosynthetic pathway is illustrated below. The target molecule can be disconnected at the ether linkage, leading to two key pyridine-based precursors: 2-methyl-3-hydroxypyridine and a suitably activated 6-halopyridin-3-amine derivative.

G target This compound ether_disconnection C-O Ether Disconnection (SNA_r_ or Cross-Coupling) target->ether_disconnection precursor1 2-Methyl-3-hydroxypyridine ether_disconnection->precursor1 final_precursor2 6-Halo-pyridin-3-amine ether_disconnection->final_precursor2 precursor2 6-Halo-3-nitropyridine amine_reduction Nitro Group Reduction amine_reduction->precursor2 final_precursor2->amine_reduction

Caption: Retrosynthetic analysis of this compound.

Proposed Experimental Protocol: Ullmann Condensation Approach

This protocol outlines a plausible synthesis based on an Ullmann-type condensation, a classic and reliable method for the formation of diaryl ethers.

Step 1: Synthesis of 6-chloro-3-nitropyridine

  • This starting material is commercially available or can be synthesized from 2-chloro-5-nitropyridine through established methods.

Step 2: Ullmann Condensation

  • To a stirred solution of 2-methyl-3-hydroxypyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., DMF or DMSO) add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding pyridinolate salt.

  • Add 6-chloro-3-nitropyridine (1.0 eq) and a copper(I) catalyst, such as copper(I) iodide (CuI, 0.1 eq), and a ligand, such as L-proline or 1,10-phenanthroline (0.1 eq).

  • Heat the reaction mixture to 100-140 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product, 6-((2-methylpyridin-3-yl)oxy)-3-nitropyridine, by column chromatography on silica gel.

Step 3: Reduction of the Nitro Group

  • Dissolve the purified 6-((2-methylpyridin-3-yl)oxy)-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or methanol.

  • Add a reducing agent. Common choices include palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere, or a chemical reducing agent like tin(II) chloride (SnCl₂·2H₂O, 3.0-5.0 eq) in a protic solvent.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • If using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • If using SnCl₂, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic, then extract with an organic solvent.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Potential Applications in Drug Discovery

The structure of this compound suggests its utility as a scaffold for the development of kinase inhibitors. The diaryl ether motif is present in numerous approved kinase inhibitors, where it often serves to position other functional groups correctly within the ATP-binding pocket of the enzyme. The primary amine provides a convenient handle for the introduction of various side chains that can interact with specific amino acid residues in the target kinase, thereby conferring potency and selectivity.

G cluster_0 Core Scaffold cluster_1 Derivatization cluster_2 Potential Kinase Inhibitor This compound This compound Amide_Coupling Amide Coupling This compound->Amide_Coupling Sulfonamide_Formation Sulfonamide Formation This compound->Sulfonamide_Formation Reductive_Amination Reductive Amination This compound->Reductive_Amination Kinase_Inhibitor [Scaffold]-NH-R Amide_Coupling->Kinase_Inhibitor Sulfonamide_Formation->Kinase_Inhibitor Reductive_Amination->Kinase_Inhibitor

Caption: Potential derivatization pathways for drug discovery.

Conclusion

This compound stands as a molecule of significant potential within the landscape of pharmaceutical development. While its direct biological activities are not widely reported, its structural features, particularly the diaryl ether linkage and the reactive primary amine, make it a valuable intermediate for the synthesis of novel drug candidates, especially in the realm of kinase inhibitors. The synthetic strategies outlined in this guide, based on established and reliable chemical transformations, provide a solid foundation for its preparation and subsequent derivatization. Further exploration of the chemical space accessible from this versatile scaffold is likely to yield compounds with significant therapeutic potential.

References

  • Zhang, L., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(38), 10305–10323. [Link]

  • Zhang, L., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed, 32936665. [Link]

  • Patel, M., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(11), 1839-1856. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Methodological & Application

Application Note: In Vitro Profiling of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine (Motesanib/AMG 706)

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine, also known as Motesanib (AMG 706), is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, and 3), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit).[1][2] These RTKs are critical mediators of angiogenesis, tumor growth, and metastasis.[3] Dysregulation of these signaling pathways is a hallmark of many cancers, making Motesanib a compound of significant interest in oncology research.[4][5]

This application note provides a comprehensive guide for the in vitro characterization of Motesanib. It includes detailed, step-by-step protocols for key functional assays to determine its biological activity, including a biochemical kinase inhibition assay, a cell-based endothelial cell proliferation assay, and a cancer cell apoptosis assay. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Mechanism of Action: Multi-Targeted Kinase Inhibition

Motesanib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of its target receptors.[2] This prevents the phosphorylation and activation of the receptors, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and migration.[6] The primary targets of Motesanib are key drivers of tumor angiogenesis and growth.[3][4]

  • VEGFRs: Inhibition of VEGFRs, particularly VEGFR2, in endothelial cells blocks the pro-angiogenic signals initiated by VEGF. This leads to a reduction in endothelial cell proliferation, migration, and the formation of new blood vessels that tumors rely on for nutrient and oxygen supply.[3][7]

  • PDGFRs: PDGFR signaling is involved in the recruitment of pericytes and smooth muscle cells that stabilize newly formed blood vessels.[8][5] By inhibiting PDGFR, Motesanib can disrupt the tumor vasculature.

  • c-Kit: The c-Kit receptor is implicated in the growth and survival of various tumor types, including gastrointestinal stromal tumors (GISTs).[9] Inhibition of c-Kit by Motesanib can directly impede the growth of these cancer cells.[9]

Below is a diagram illustrating the signaling pathways targeted by Motesanib.

Motesanib_Mechanism_of_Action cluster_cell Target Cell (Endothelial/Tumor) cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGFR VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR PDGFR PDGFR->PI3K_Akt PDGFR->RAS_MAPK cKit c-Kit cKit->PI3K_Akt cKit->RAS_MAPK Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Motesanib Motesanib (this compound) Motesanib->VEGFR Motesanib->PDGFR Motesanib->cKit

Caption: Motesanib inhibits VEGFR, PDGFR, and c-Kit signaling pathways.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of Motesanib to inhibit the enzymatic activity of its target kinases in a cell-free system. A common method is a luminescence-based assay that quantifies ATP consumption by the kinase.[10][11]

Principle

The kinase reaction is performed in the presence of the kinase, its substrate, ATP, and varying concentrations of Motesanib. After the reaction, a reagent is added that contains luciferase, which produces light in the presence of the remaining ATP. The luminescent signal is inversely proportional to the kinase activity; lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa.[10]

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Motesanib in 100% DMSO.

    • Create a serial dilution of Motesanib in assay buffer. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

    • Prepare the kinase reaction buffer containing the specific kinase (e.g., VEGFR2, PDGFRβ, or c-Kit), its corresponding substrate, and ATP at a concentration close to its Km value for the specific kinase.

  • Assay Procedure:

    • Add 5 µL of the diluted Motesanib or vehicle (DMSO) to the wells of a white, opaque 96-well plate.

    • Initiate the kinase reaction by adding 20 µL of the kinase/substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence using a plate reader.

Data Analysis and Interpretation

The raw luminescence data is converted to percent inhibition relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). The percent inhibition is then plotted against the logarithm of the Motesanib concentration. A non-linear regression analysis is performed using a four-parameter logistic equation to determine the IC50 value, which is the concentration of Motesanib required to inhibit 50% of the kinase activity.[12][13]

Kinase TargetReported IC50 (nM)
VEGFR12
VEGFR23
VEGFR36
c-Kit8
PDGFR84
Table 1: Reported IC50 values for Motesanib against its primary kinase targets.[2]

VEGF-Induced Endothelial Cell Proliferation Assay

This cell-based assay assesses the ability of Motesanib to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated with Vascular Endothelial Growth Factor (VEGF), a key process in angiogenesis.[14][15]

Principle

HUVECs are primary cells that proliferate in response to VEGF.[16][17] The assay measures cell proliferation in the presence of a fixed concentration of VEGF and varying concentrations of Motesanib. Proliferation can be quantified using various methods, such as the incorporation of a fluorescent dye into cellular DNA (e.g., CyQuant®) or a luminescence-based assay that measures cellular ATP levels (e.g., CellTiter-Glo®).[14][15]

Step-by-Step Protocol
  • Cell Culture:

    • Culture HUVECs in endothelial growth medium (EGM-2) at 37°C in a humidified atmosphere of 5% CO2. Use cells between passages 2 and 6 for experiments.

  • Assay Procedure:

    • Seed HUVECs into a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

    • The next day, replace the growth medium with a basal medium containing a low percentage of serum (e.g., 0.5% FBS) for 4-6 hours to induce quiescence.

    • Prepare serial dilutions of Motesanib in the low-serum medium.

    • Pre-incubate the cells with the Motesanib dilutions for 2 hours.

    • Add VEGF (e.g., 30 ng/mL) to the wells to stimulate proliferation.[17] Include a vehicle control (no Motesanib) and a negative control (no VEGF).

    • Incubate the plate for 48-72 hours.[14]

    • Assess cell proliferation using a chosen method. For a luminescence-based assay, add the reagent directly to the wells, incubate, and measure the signal.

Data Analysis and Interpretation

Similar to the biochemical assay, the data is normalized to the VEGF-stimulated control (0% inhibition) and the unstimulated control (100% inhibition). The IC50 value is determined by plotting the percent inhibition against the log of Motesanib concentration and fitting the data to a four-parameter logistic curve.[12][13]

Apoptosis Assay in HT-29 Colon Cancer Cells

This assay determines if Motesanib can induce programmed cell death (apoptosis) in a cancer cell line that is relevant to its therapeutic potential.[18][19] The human colorectal adenocarcinoma cell line HT-29 is a suitable model for this purpose.[20][21]

Principle

Apoptosis is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is used as a counterstain to identify necrotic cells with compromised membrane integrity.[22][23] Flow cytometry is then used to quantify the different cell populations.[23]

Step-by-Step Protocol
  • Cell Culture:

    • Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Seed HT-29 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay.

    • Treat the cells with varying concentrations of Motesanib (e.g., based on the cell viability IC50) for 24-48 hours. Include a vehicle-treated control.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the samples by flow cytometry within one hour.

Data Analysis and Interpretation

The flow cytometry data will allow for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

The percentage of cells in each quadrant is quantified. A dose-dependent increase in the percentage of early and late apoptotic cells indicates that Motesanib induces apoptosis in HT-29 cells.

Apoptosis_Assay_Workflow start Seed HT-29 Cells treatment Treat with Motesanib (and vehicle control) start->treatment harvest Harvest and Wash Cells treatment->harvest staining Stain with Annexin V-FITC and PI harvest->staining analysis Analyze by Flow Cytometry staining->analysis end Quantify Apoptotic Cells analysis->end

Caption: Workflow for the Annexin V apoptosis assay.

Conclusion

The in vitro assays described in this application note provide a robust framework for characterizing the biological activity of this compound (Motesanib). By combining biochemical and cell-based assays, researchers can gain a comprehensive understanding of its potency as a multi-kinase inhibitor, its anti-proliferative effects on endothelial cells, and its potential to induce apoptosis in cancer cells. These foundational studies are crucial for the further development and application of Motesanib in preclinical and translational research.

References

  • Rosen, L. S., et al. (2010). A phase I, dose-escalation study of motesanib, an oral inhibitor of vascular endothelial growth factor, platelet-derived growth factor, and Kit receptors, in patients with advanced solid tumors. Annals of Oncology, 21(5), 1147–1153.
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  • Kaya, E., et al. (2015). Effects of a Multikinase Inhibitor Motesanib (AMG 706) Alone and Combined with the Selective DuP-697 COX-2 Inhibitor on Colorectal Cancer Cells. Asian Pacific Journal of Cancer Prevention, 16(15), 6337–6342.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). motesanib. Retrieved from [Link]

  • Polverino, A., et al. (2006). AMG 706, an oral, multikinase inhibitor that selectively targets vascular endothelial growth factor, platelet-derived growth factor, and kit receptors, potently inhibits angiogenesis and induces regression in tumor xenografts. Cancer Research, 66(17), 8715–8721.
  • Polverino, A., et al. (2006). AMG 706, an Oral, Multikinase Inhibitor that Selectively Targets Vascular Endothelial Growth Factor, Platelet-Derived Growth Factor, and Kit Receptors, Potently Inhibits Angiogenesis and Induces Regression in Tumor Xenografts. ResearchGate. Retrieved from [Link]

  • Garon, E. B., et al. (2014). Motesanib plus paclitaxel and carboplatin for advanced nonsquamous non–small-cell lung cancer: results from the randomized, double-blind, phase II MONET-A study. Journal of Thoracic Oncology, 9(11), 1679–1687.
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  • MDPI. (2018). Vasostatin Inhibits VEGF-Induced Endothelial Cell Proliferation, Tube Formation and Induces Cell Apoptosis under Oxygen Deprivation. International Journal of Molecular Sciences, 19(1), 215.
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Sources

Application Notes and Protocols for Motesanib (AMG-706), a Multi-Kinase Inhibitor Structurally Related to 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Forward: These application notes provide a comprehensive guide for the use of Motesanib (AMG-706) in cell culture experiments. Motesanib is a well-characterized multi-kinase inhibitor, and its study provides a strong foundational framework for investigating the biological activity of structurally related compounds such as 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine. The protocols and scientific rationale detailed herein are based on established preclinical research on Motesanib.

Introduction: A Profile of a Potent Angiogenesis Inhibitor

Motesanib (also known as AMG-706) is an orally bioavailable small molecule that acts as a potent inhibitor of multiple receptor tyrosine kinases.[1][2] It was initially developed by Amgen and later investigated by Takeda Pharmaceutical Company for its potential as an anti-cancer agent.[1][2] Although clinical trials in various cancers did not lead to regulatory approval, Motesanib remains a valuable tool for in vitro and in vivo research due to its well-defined mechanism of action and potent biological activity.[1][2][3]

Motesanib's primary therapeutic rationale is the inhibition of tumor angiogenesis, the process by which new blood vessels form to supply tumors with essential nutrients and oxygen.[4] It achieves this by targeting the vascular endothelial growth factor receptors (VEGFRs), which are crucial for the proliferation and survival of endothelial cells that form the lining of blood vessels.[5][6]

Mechanism of Action: Multi-Targeted Kinase Inhibition

Motesanib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of target kinases, preventing their activation and downstream signaling.[6][7] Its primary targets are the VEGFR family (VEGFR1, VEGFR2, and VEGFR3), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit).[1][8] It also shows activity against the RET proto-oncogene.[2][8] The inhibitory concentrations (IC50) for these kinases are in the low nanomolar range, highlighting the compound's potency.[6][7][8]

The inhibition of these kinases disrupts key signaling pathways involved in tumor growth, proliferation, and angiogenesis. By blocking VEGFRs, Motesanib directly inhibits the proliferation and migration of endothelial cells, leading to a reduction in tumor vascularization.[5][9] The inhibition of PDGFR and c-Kit can have direct anti-tumor effects on cancer cells that express these receptors, as well as indirect effects by targeting pericytes that support blood vessel stability.[5][10]

Signaling Pathway of Motesanib Inhibition

Motesanib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response VEGFR VEGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR->Downstream PDGFR PDGFR PDGFR->Downstream cKit c-Kit cKit->Downstream Motesanib Motesanib (AMG-706) Motesanib->VEGFR Motesanib->PDGFR Motesanib->cKit Gene Gene Transcription Downstream->Gene Proliferation Cell Proliferation Gene->Proliferation Migration Cell Migration Gene->Migration Survival Cell Survival Gene->Survival Angiogenesis Angiogenesis Gene->Angiogenesis

Caption: Motesanib inhibits VEGFR, PDGFR, and c-Kit at the cell membrane.

Quantitative Data Summary

The following table summarizes the in vitro potency of Motesanib against its primary kinase targets and its effect on endothelial cell proliferation.

TargetIC50 (nM)Cell LineAssay TypeReference
VEGFR12N/ACell-free kinase assay[8]
VEGFR23N/ACell-free kinase assay[8]
VEGFR36N/ACell-free kinase assay[8]
c-Kit8N/ACell-free kinase assay[8]
PDGFR84N/ACell-free kinase assay[8]
RET59N/ACell-free kinase assay[8]
HUVEC Proliferation (VEGF-stimulated)10HUVECCell proliferation assay[6]
HUVEC Proliferation (bFGF-stimulated)>3000HUVECCell proliferation assay[6]

Note: Motesanib shows high selectivity for the VEGFR family over other kinases like EGFR and Src.[7]

Experimental Protocols

Compound Handling and Stock Solution Preparation

Causality: Proper handling and storage of Motesanib are critical to maintain its stability and ensure accurate experimental results. Motesanib diphosphate is often used to improve solubility.[2]

Materials:

  • Motesanib diphosphate (or free base)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol:

  • Safety First: Motesanib is a potent bioactive compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a chemical fume hood.[11]

  • Reconstitution: Prepare a high-concentration stock solution, typically 10-50 mM, in DMSO. For example, to prepare a 10 mM stock solution of Motesanib diphosphate (MW: 569.45 g/mol ), dissolve 5.69 mg in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles and light exposure. Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.[7][12]

In Vitro Endothelial Cell Proliferation Assay

Causality: This assay directly assesses the anti-angiogenic potential of Motesanib by measuring its ability to inhibit the proliferation of endothelial cells stimulated by VEGF. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for this purpose.[5][6]

Materials:

  • HUVECs

  • Endothelial cell growth medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant human VEGF

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or similar)

  • Motesanib stock solution

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of endothelial cell growth medium. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Serum Starvation: The next day, replace the growth medium with a basal medium containing a low concentration of serum (e.g., 0.5% FBS) for 4-6 hours to synchronize the cells.

  • Treatment: Prepare serial dilutions of Motesanib in the low-serum medium. A typical concentration range to test would be from 0.1 nM to 1 µM.

  • Stimulation: Add the Motesanib dilutions to the wells, followed by the addition of recombinant human VEGF to a final concentration of 20-50 ng/mL. Include appropriate controls:

    • Vehicle control (DMSO) + VEGF

    • Vehicle control (DMSO) without VEGF (baseline proliferation)

    • Positive control (e.g., another known VEGFR inhibitor)

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of proliferation relative to the vehicle-treated, VEGF-stimulated control. Plot the data and determine the IC50 value.

Experimental Workflow: Endothelial Cell Proliferation Assay

Proliferation_Workflow Start Start Seed Seed HUVECs in 96-well plate Start->Seed Adhere Overnight Adhesion Seed->Adhere Starve Serum Starve Cells Adhere->Starve Treat Add Motesanib dilutions and VEGF Starve->Treat Incubate Incubate for 48-72 hours Treat->Incubate Assay Add Proliferation Reagent Incubate->Assay Read Measure Absorbance Assay->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for assessing Motesanib's effect on HUVEC proliferation.

Tumor Cell Proliferation Assay

Causality: While Motesanib's primary mechanism is anti-angiogenic, it's important to determine its direct effect on tumor cell proliferation. Many tumor cell lines do not express high levels of VEGFRs and are therefore not expected to be directly sensitive to Motesanib.[13][14] This assay serves as a crucial control to distinguish between direct cytotoxic/cytostatic effects and anti-angiogenic effects.

Materials:

  • Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer)[13][14]

  • Appropriate complete growth medium for each cell line

  • 96-well cell culture plates

  • Cell proliferation reagent

  • Motesanib stock solution

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density appropriate for the specific cell line (e.g., 3,000-8,000 cells per well) in 100 µL of their complete growth medium. Allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing serial dilutions of Motesanib. A higher concentration range, up to 10 µM, is often used to confirm the lack of direct anti-proliferative effects.[13][14] Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Proliferation Assessment: Measure cell viability using a suitable proliferation assay as described in the previous protocol.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle-treated control. In many cases, Motesanib will show minimal to no inhibition of tumor cell proliferation at concentrations that are highly effective against endothelial cells.[13][14]

Trustworthiness: Self-Validating Systems

To ensure the trustworthiness of your results, each experiment should include a set of internal controls:

  • Vehicle Control: All treatments should be compared to a vehicle (e.g., DMSO) control to account for any effects of the solvent.

  • Positive Control: In functional assays, a compound with a known, predictable effect should be included to validate the assay's performance. For example, in a tumor cell proliferation assay, a cytotoxic drug like docetaxel can be used as a positive control.[13]

  • Dose-Response Curves: Evaluating the compound over a range of concentrations is essential to determine its potency (IC50) and to observe the full dynamic range of its biological effect.

  • Selectivity Assays: Comparing the effect of Motesanib on VEGF-stimulated proliferation versus proliferation stimulated by other growth factors like bFGF demonstrates its selectivity for the VEGFR pathway.[6]

Conclusion and Future Directions

Motesanib is a potent and selective inhibitor of VEGFR, PDGFR, and c-Kit, making it an excellent tool for studying the role of these kinases in angiogenesis and tumor biology. The protocols outlined above provide a robust framework for characterizing the in vitro activity of Motesanib and structurally related compounds. By carefully designing experiments with appropriate controls, researchers can generate reliable and reproducible data. Future studies could explore the combination of Motesanib with other anti-cancer agents, such as chemotherapy or radiation, to investigate potential synergistic effects.[9][13]

References

  • Motesanib - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Polverino, A., et al. (2006). AMG 706, an oral, multikinase inhibitor that selectively targets vascular endothelial growth factor, platelet-derived growth factor, and kit receptors, potently inhibits angiogenesis and induces regression in tumor xenografts. Cancer Research, 66(17), 8715-8721. [Link]

  • Cellagen Technology. (n.d.). AMG-706 (Motesanib) | Pan-VEGFR inhibitor. Retrieved January 21, 2026, from [Link]

  • Motesanib - Grokipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • AdisInsight. (2023). Motesanib. Retrieved January 21, 2026, from [Link]

  • Gasparini, G., et al. (2012). Efficacy of motesanib diphosphate in non-small-cell lung cancer. Expert Opinion on Investigational Drugs, 21(3), 377-388. [Link]

  • Fierce Biotech. (2011). Top-Line Results Announced of Pivotal Phase 3 Motesanib Trial in Advanced Non-Squamous Non-Small Cell Lung Cancer Patients. Retrieved January 21, 2026, from [Link]

  • Amgen. (2008). Amgen, Takeda and Millennium Provide Update on Phase 3 Trial of Motesanib in Patients With Non-Small Cell Lung Cancer. Retrieved January 21, 2026, from [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary - motesanib diphosphate. Retrieved January 21, 2026, from [Link]

  • Fierce Pharma. (2011). Top-Line Results Announced of Pivotal Phase 3 Motesanib Trial in Advanced Non-Squamous Non-Small Cell Lung Cancer Patients. Retrieved January 21, 2026, from [Link]

  • Gampenrieder, S. P., et al. (2009). Broad Antitumor Activity in Breast Cancer Xenografts by Motesanib, a Highly Selective, Oral Inhibitor of Vascular Endothelial Growth Factor, Platelet-Derived Growth Factor, and Kit Receptors. Clinical Cancer Research, 15(1), 176-185. [Link]

  • Kruser, T. J., et al. (2010). Augmentation of radiation response by motesanib, a multikinase inhibitor that targets vascular endothelial growth factor receptors. Clinical Cancer Research, 16(14), 3639-3647. [Link]

  • Garmey, E. G., et al. (2009). Expression of VEGFR2 and effect of motesanib on NSCLC tumor cell lines and tumor xenografts. Vascular Cell, 1(1), 1-10. [Link]

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  • PubChem. (n.d.). 6-Methyl-2-ethyl-3-hydroxypyridine. Retrieved January 21, 2026, from [Link]

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applications of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: Re-evaluating Mubritinib in the Oncological Armamentarium

Mubritinib (TAK-165), chemically known as 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine, is an investigational small molecule that has carved a unique niche in cancer research. Initially developed by Takeda Pharmaceuticals as a potent and selective irreversible inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2), it showed promise in preclinical models of HER2-overexpressing cancers.[1][2][3] However, its journey through clinical trials was halted, and subsequent research has unveiled a more complex and arguably more fascinating mechanism of action centered on mitochondrial disruption.[4][5][6] This dual-faceted activity makes Mubritinib a compelling tool for investigating cancer cell biology, particularly in the context of drug resistance and metabolic vulnerabilities.

This guide provides an in-depth technical overview of Mubritinib's applications in cancer research, detailing its mechanisms of action and providing field-proven protocols for its investigation.

Part 1: The Evolving Mechanistic Narrative of Mubritinib

The Original Paradigm: A Selective HER2 Tyrosine Kinase Inhibitor

Mubritinib was first characterized as a potent inhibitor of HER2 tyrosine kinase, with an IC50 value of 6 nM in HER2-overexpressing BT-474 breast cancer cells.[1][2] It was designed to covalently bind to a cysteine residue within the HER2 kinase domain, thereby irreversibly blocking downstream signaling through critical pro-survival pathways like PI3K/AKT and MAPK.[1] This high selectivity, with over 4000-fold greater potency for HER2 compared to other tyrosine kinases like EGFR, FGFR, and PDGFR, initially positioned it as a promising therapeutic for HER2-driven malignancies.[2][7]

The antitumor activity of Mubritinib as a HER2 inhibitor was demonstrated in various preclinical models, including breast and gastric cancers.[1]

Signaling Pathway: Mubritinib as a HER2 Inhibitor

HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK Mubritinib Mubritinib Mubritinib->HER2 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

Caption: Mubritinib's inhibitory action on the HER2 signaling cascade.

The New Frontier: A Mitochondrial Complex I Disruptor

More recent research has uncovered a compelling, and potentially primary, mechanism of action for Mubritinib: the disruption of the mitochondrial electron transport chain (ETC) at complex I.[5][6][8] This activity appears to be independent of HER2 expression levels in some cancer types, such as certain subsets of acute myeloid leukemia (AML) and primary effusion lymphoma (PEL).[1][6][8]

This mitochondrial-centric mechanism explains some of the earlier preclinical observations where Mubritinib showed efficacy in cancer cell lines with weak or no HER2 expression.[2][4] By inhibiting complex I, Mubritinib disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and subsequent induction of apoptosis.[5][9] This discovery has repositioned Mubritinib as a valuable chemical probe to explore the metabolic dependencies of cancer cells.

Signaling Pathway: Mubritinib as a Mitochondrial Disruptor

Mitochondrial_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ComplexI Complex I ROS ↑ Reactive Oxygen Species (ROS) ComplexI->ROS ATP ↓ ATP Production ComplexI->ATP Mubritinib Mubritinib Mubritinib->ComplexI Inhibition Apoptosis Apoptosis ROS->Apoptosis ATP->Apoptosis Cell_Viability_Workflow start Start step1 Seed cells in 96-well plates start->step1 step2 Incubate for 24h step1->step2 step3 Treat with serial dilutions of Mubritinib step2->step3 step4 Incubate for 72h step3->step4 step5 Add viability reagent (e.g., resazurin, MTT) step4->step5 step6 Incubate and measure signal (fluorescence/ absorbance) step5->step6 end Calculate IC50 step6->end

Caption: A streamlined workflow for assessing cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of Mubritinib in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the existing medium from the cells and add the Mubritinib dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.

  • Viability Assessment: Add a viability reagent such as resazurin or MTT and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Analysis: Plot the results as a dose-response curve and calculate the IC50 value using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis

This protocol assesses the impact of Mubritinib on key proteins in the HER2 and related signaling pathways.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with Mubritinib at various concentrations for a specified time. [2]Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel. [2]4. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p-HER2, total HER2, p-AKT, total AKT, p-MAPK, total MAPK). Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. [2]7. Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Mitochondrial Function Assays

To investigate Mubritinib's effects on mitochondrial respiration, a Seahorse XF Analyzer can be utilized.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treatment: Treat the cells with Mubritinib for the desired duration.

  • Assay Preparation: Hydrate the sensor cartridge and prepare injections of mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • Seahorse XF Analysis: Load the prepared microplate and sensor cartridge into the Seahorse XF Analyzer and run the mitochondrial stress test.

  • Data Analysis: Analyze the oxygen consumption rate (OCR) to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiration. A significant decrease in these parameters following Mubritinib treatment would be indicative of mitochondrial inhibition. [6]

Conclusion

Mubritinib represents a fascinating case study in drug discovery and development. Its evolution from a selective HER2 inhibitor to a recognized mitochondrial disruptor underscores the importance of continued investigation into the mechanisms of action of small molecules. For cancer researchers, Mubritinib serves as a valuable tool to probe both oncogenic signaling pathways and the metabolic dependencies of tumors, potentially uncovering new therapeutic strategies for a variety of cancers.

References

  • Grokipedia. Mubritinib.
  • Selleck Chemicals. Mubritinib (TAK 165).
  • MedChemExpress. Mubritinib (TAK-165).
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  • BenchChem. Mubritinib's Evolving Mechanism of Action: From a Selective HER2 Inhibitor to a Mitochondrial Disruptor.
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Application Notes and Protocols for 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine (AMG-900) as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine, also known as AMG-900, is a potent and selective, orally bioavailable pan-Aurora kinase inhibitor.[1][2][3][4] The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are essential regulators of cell division.[4] Their overexpression is frequently observed in a variety of human cancers and is associated with high proliferation rates and poor prognosis.[4] AMG-900 inhibits all three Aurora kinase family members at low nanomolar concentrations, making it a valuable tool for cancer research and drug development.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of AMG-900. It details its mechanism of action, provides protocols for its in vitro and cellular characterization, and offers insights into data interpretation.

Mechanism of Action

AMG-900 is an ATP-competitive inhibitor of Aurora kinases A, B, and C.[5] The primary consequence of Aurora B inhibition is the disruption of the mitotic spindle checkpoint, which leads to a failure of cytokinesis.[2] This results in cells exiting mitosis without proper chromosome segregation, leading to the formation of polyploid cells.[2][5] Ultimately, this aberrant cell division triggers apoptosis or senescence.[2] A key pharmacodynamic biomarker of Aurora B inhibition is the reduction of phosphorylation of Histone H3 at Serine 10 (pHH3), a direct substrate of Aurora B.[4]

The inhibition of Aurora kinases by AMG-900 is distinct from the mechanism of microtubule-targeting agents like taxanes.[2] This provides a therapeutic rationale for its use in tumors that have developed resistance to such agents.[2][4][6]

cluster_0 Mitosis cluster_1 Aurora Kinase B Regulation cluster_2 Effect of AMG-900 Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Polyploidy Polyploidy & Endoreduplication Cytokinesis->Polyploidy Aurora_B Aurora B Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Spindle_Checkpoint Spindle Assembly Checkpoint Aurora_B->Spindle_Checkpoint Maintains pHH3 p-Histone H3 (Ser10) Histone_H3->pHH3 Spindle_Checkpoint->Cytokinesis Fails Chromosome_Segregation Correct Chromosome Segregation Spindle_Checkpoint->Chromosome_Segregation Ensures Chromosome_Segregation->Cytokinesis AMG_900 AMG-900 Inhibition Inhibition AMG_900->Inhibition Inhibition->Aurora_B Inhibition->Spindle_Checkpoint Disrupts Apoptosis Apoptosis / Senescence Polyploidy->Apoptosis

Figure 1: Simplified signaling pathway of Aurora B and the mechanism of action of AMG-900.

Physicochemical Properties and Formulation

PropertyValueSource
Chemical Name This compoundPubChem
Synonym AMG-900Multiple
CAS Number 945595-80-2
Molecular Formula C₂₈H₂₁N₇OS
Molecular Weight 503.58 g/mol
Solubility DMSO (≥ 5 mg/mL)[3]
Storage Store at -20°C[3]
Stock Solution Preparation (In Vitro)

For in vitro experiments, AMG-900 can be dissolved in dimethyl sulfoxide (DMSO).

  • Preparation of a 10 mM stock solution:

    • Add 1.986 mL of DMSO to 1 mg of AMG-900 (MW: 503.58 g/mol ).

    • Alternatively, for 5 mg of AMG-900, add 0.993 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for up to one year, or at -80°C for up to two years.[3]

Formulation for In Vivo Studies

For oral administration in animal models, AMG-900 can be formulated as a suspension or a clear solution.

  • Suspension: A homogenous suspension can be prepared in carboxymethylcellulose sodium (CMC-Na) solution.[7]

  • Clear Solution: A clear solution can be prepared using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

Experimental Protocols

The following protocols are provided as a guide and may require optimization depending on the specific cell lines and experimental conditions.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to determine the IC₅₀ of AMG-900 against Aurora kinases A, B, and C. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[8][9][10]

Materials:

  • Recombinant human Aurora A, B, and C kinases

  • Suitable kinase substrate (e.g., myelin basic protein)

  • AMG-900

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (specific to the kinase)

  • ATP

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of AMG-900:

    • Dilute the 10 mM DMSO stock solution to create a range of concentrations (e.g., from 1 µM to 0.01 nM) in kinase buffer. Include a DMSO-only control.

  • Set up the kinase reaction:

    • In each well of the plate, add the kinase, substrate, and the serially diluted AMG-900 or DMSO control.

    • Initiate the reaction by adding ATP. The final ATP concentration should be close to its Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete remaining ATP:

    • Add ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and measure luminescence:

    • Add Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the AMG-900 concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Expected Results:

AMG-900 is expected to inhibit Aurora kinases A, B, and C with IC₅₀ values in the low nanomolar range (1-5 nM).[3]

Protocol 2: Cell Proliferation Assay

This protocol measures the effect of AMG-900 on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., HCT116, MDA-MB-231)

  • Complete cell culture medium

  • AMG-900

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of AMG-900 in complete culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of AMG-900. Include a DMSO-only control.

    • Incubate for 72 hours.

  • Measure Cell Viability:

    • For CellTiter-Glo®: Follow the manufacturer's instructions to measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the data to the DMSO control.

    • Plot the percentage of cell viability against the logarithm of the AMG-900 concentration.

    • Calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) using a non-linear regression curve fit.

Expected Results:

AMG-900 is expected to inhibit the proliferation of a wide range of tumor cell lines with GI₅₀ values in the low nanomolar range.[11]

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Data Analysis Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with serial dilutions of AMG-900 Seed_Cells->Treat_Cells Incubate 24h Measure_Viability Measure cell viability (e.g., CellTiter-Glo) Treat_Cells->Measure_Viability Incubate 72h Plot_Data Plot % viability vs. [AMG-900] Measure_Viability->Plot_Data Calculate_GI50 Calculate GI₅₀ Plot_Data->Calculate_GI50

Figure 2: Workflow for a typical cell proliferation assay.
Protocol 3: Western Blot for Phospho-Histone H3

This protocol is used to detect the inhibition of Aurora B kinase activity in cells by measuring the phosphorylation of its substrate, Histone H3.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • AMG-900

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Histone H3 (Ser10)

    • Mouse anti-β-actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with various concentrations of AMG-900 for a specified time (e.g., 6-24 hours).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

Expected Results:

Treatment with AMG-900 should lead to a dose-dependent decrease in the levels of phosphorylated Histone H3 (Ser10).[4][5][6]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the effect of AMG-900 on the cell cycle, specifically to detect the induction of polyploidy.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • AMG-900

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells and treat with AMG-900 (e.g., 50 nM) for 48 hours.[5]

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.

    • Look for the appearance of a population of cells with a DNA content greater than 4N, which is indicative of polyploidy.

Expected Results:

Treatment with AMG-900 is expected to cause a decrease in the G1 population and an increase in the population of cells with >4N DNA content, indicating endoreduplication and polyploidy.[5]

Trustworthiness and Self-Validation

The protocols described above include internal controls to ensure the validity of the results. For instance, in the Western blot protocol, the use of a loading control like β-actin confirms equal protein loading across all lanes. In cell-based assays, a DMSO-only control is essential to determine the baseline response. Furthermore, the expected outcomes are consistent with the known mechanism of action of Aurora kinase inhibitors. A dose-dependent response in these assays provides strong evidence for the specific activity of AMG-900.

References

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Application Notes and Protocols for the Preclinical Evaluation of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine, a Putative Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Mitotic Catastrophe in Cancer Therapy

The fidelity of cell division is paramount to organismal health, with failures in this intricate process being a hallmark of cancer. The Aurora kinase family, comprising Aurora A, B, and C, are critical regulators of mitosis, governing processes from centrosome maturation and spindle assembly to chromosome segregation and cytokinesis.[1][2] Their overexpression in a wide array of human cancers is frequently correlated with high proliferation rates and poor prognosis, making them compelling targets for anticancer therapeutics.[3]

This document provides a comprehensive guide for the preclinical experimental design and evaluation of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine , a novel small molecule with a structural resemblance to known pan-Aurora kinase inhibitors such as AMG-900.[4][5] The protocols herein are designed for researchers, scientists, and drug development professionals to rigorously assess the compound's biochemical potency, cellular activity, and in vivo efficacy. The overarching goal is to elucidate its mechanism of action and establish a robust data package to support its potential advancement as a clinical candidate.

Section 1: Biochemical Characterization - Direct Target Engagement

The initial step in characterizing a putative kinase inhibitor is to determine its direct enzymatic activity against the purified target protein(s). This is crucial for establishing on-target potency and selectivity.

Rationale for Kinase Inhibition Assays

Biochemical assays provide a quantitative measure of an inhibitor's ability to block the catalytic activity of a kinase. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6]

Experimental Workflow: Biochemical Kinase Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Purified Aurora Kinases (A, B, C) - Substrate (e.g., Kemptide) - ATP - Kinase Buffer - Test Compound dilutions plate Plate Components: 1. Test Compound/DMSO 2. Aurora Kinase 3. Substrate/ATP Mix reagents->plate incubate_kinase Incubate for 60 min at room temperature plate->incubate_kinase adp_glo_reagent Add ADP-Glo™ Reagent incubate_kinase->adp_glo_reagent incubate_adp Incubate for 40 min at room temperature adp_glo_reagent->incubate_adp kinase_detection_reagent Add Kinase Detection Reagent incubate_adp->kinase_detection_reagent incubate_lum Incubate for 30 min at room temperature kinase_detection_reagent->incubate_lum read_lum Read Luminescence incubate_lum->read_lum calc Calculate % Inhibition read_lum->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC₅₀ Value plot->ic50

Caption: Workflow for the in vitro Aurora kinase inhibition assay.

Detailed Protocol: Luminescence-Based Aurora Kinase Inhibition Assay

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay system.[6]

Materials:

  • Purified recombinant Aurora A, Aurora B, and Aurora C kinases

  • Kinase substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)

  • Adenosine Triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plating: In a 384-well plate, add 1 µL of the compound dilution or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of the appropriate Aurora kinase diluted in kinase buffer to each well. The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range.[6]

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for each kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Parameter Description Example Target Value
Aurora A IC₅₀ Potency against Aurora A kinase< 10 nM
Aurora B IC₅₀ Potency against Aurora B kinase< 10 nM
Aurora C IC₅₀ Potency against Aurora C kinase< 10 nM
Kinome Selectivity Potency against a panel of other kinases>100-fold selectivity over other kinases

Section 2: Cell-Based Assays - Assessing Cellular Potency and Phenotype

Following biochemical characterization, it is essential to evaluate the compound's activity in a cellular context. Cell-based assays determine the compound's ability to penetrate cells, engage its target, and elicit a biological response.

Rationale for Cell-Based Assays

Inhibition of Aurora kinases leads to distinct cellular phenotypes. Aurora A inhibition typically results in defects in centrosome separation and spindle formation, leading to mitotic arrest.[7] Aurora B inhibition disrupts the spindle assembly checkpoint, leading to improper chromosome segregation, endoreduplication (repeated DNA replication without cell division), and the formation of polyploid cells, ultimately triggering apoptosis.[3][8]

Cell Viability/Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][10]

Materials:

  • Cancer cell lines (e.g., HCT116 colon cancer, HeLa cervical cancer)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability relative to the DMSO control. Plot the percent viability versus the log of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Parameter Description Example Target Value
GI₅₀ (HCT116) Growth inhibition in colon cancer cells< 50 nM
GI₅₀ (HeLa) Growth inhibition in cervical cancer cells< 50 nM
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following compound treatment using flow cytometry.[12]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry immediately.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Section 3: In Vivo Efficacy Studies - Preclinical Proof-of-Concept

In vivo studies using animal models are critical for evaluating the therapeutic potential of a drug candidate in a physiological setting.[9]

Rationale for Xenograft Models

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[13] These models allow for the assessment of a compound's antitumor efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Experimental Workflow: Human Tumor Xenograft Study

cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis implant Implant Human Tumor Cells Subcutaneously in Mice tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize administer Administer Test Compound (e.g., oral gavage) randomize->administer monitor_tumor Measure Tumor Volume (e.g., 2-3 times/week) administer->monitor_tumor monitor_bw Monitor Body Weight administer->monitor_bw euthanize Euthanize Mice monitor_tumor->euthanize Tumor reaches endpoint monitor_bw->euthanize Weight loss >20% excise Excise Tumors euthanize->excise weigh Weigh Tumors excise->weigh analyze Perform Pharmacodynamic Analysis (e.g., Western Blot) excise->analyze

Caption: Workflow for a typical in vivo human tumor xenograft study.

Detailed Protocol: Subcutaneous Xenograft Model

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude)

  • Human cancer cell line (e.g., HCT116)

  • Matrigel (optional, to enhance tumor take-rate)

  • This compound formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 million cancer cells in a 1:1 mixture with Matrigel into the flank of each mouse.[14]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound daily via oral gavage at predetermined dose levels. The control group receives the vehicle.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

  • Analysis: At the end of the study, tumors are excised and weighed. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-Histone H3) or fixed in formalin for immunohistochemistry.

Parameter Description Example Target Value
Tumor Growth Inhibition (TGI) % reduction in tumor volume compared to control> 60%
Body Weight Change Indicator of tolerability< 15% loss

Section 4: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to correlate drug exposure with its biological effect.[15][16]

Rationale for PK/PD Studies

Pharmacokinetic studies determine the concentration of the drug in the plasma and tissues over time after administration. Pharmacodynamic studies measure the on-target biological effects of the drug. Integrating these two provides a comprehensive understanding of the dose- and time-dependent effects of the compound.

Detailed Protocol: Mouse Pharmacokinetic Study

Materials:

  • Mice (e.g., BALB/c)

  • This compound formulated for intravenous and oral administration

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single dose of the compound to mice via intravenous (i.v.) and oral (p.o.) routes.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.[16]

  • Plasma Preparation: Process the blood to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Parameter Description Example Target Value
Oral Bioavailability (F%) Fraction of oral dose reaching systemic circulation> 20%
Half-life (t₁/₂) Time for plasma concentration to decrease by half2-8 hours
Clearance (CL) Rate of drug removal from the bodyLow to moderate

Section 5: Understanding the Mechanism - Signaling Pathways

Inhibition of Aurora kinases disrupts the normal progression of mitosis. A visual representation of the key signaling events helps to contextualize the mechanism of action of this compound.

Aurora Kinase Signaling in Mitosis

cluster_prophase Prophase/Prometaphase cluster_metaphase Metaphase cluster_anaphase Anaphase/Telophase cluster_inhibitor Inhibitor Action aurora_a Aurora A centrosome Centrosome Maturation & Spindle Assembly aurora_a->centrosome Phosphorylates TPX2, Eg5 chromosome Chromosome Bi-orientation & Spindle Assembly Checkpoint aurora_b Aurora B (Chromosomal Passenger Complex) aurora_b->chromosome histone_h3 Histone H3 (Ser10) aurora_b->histone_h3 Phosphorylates cytokinesis Cytokinesis aurora_b_midzone Aurora B (Midzone) aurora_b_midzone->cytokinesis inhibitor This compound inhibitor->aurora_a inhibitor->aurora_b

Caption: Simplified Aurora kinase signaling pathway during mitosis and the point of intervention.

Conclusion

The experimental framework detailed in these application notes provides a rigorous and comprehensive approach to the preclinical evaluation of this compound. By systematically assessing its biochemical potency, cellular effects, in vivo efficacy, and pharmacokinetic properties, researchers can build a robust data package to support its potential as a novel anticancer agent targeting the Aurora kinase family. The self-validating nature of these interconnected assays, from direct enzyme inhibition to phenotypic cellular responses and ultimately to tumor growth inhibition in vivo, ensures a high degree of confidence in the generated data.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Thakur, A., & Luan, B. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Thakur, A., & Luan, B. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Retrieved from [Link]

  • Morton, C. L., & Houghton, P. J. (2007). Establishment of human tumor xenografts in immunodeficient mice.
  • ResearchGate. (n.d.). Aurora kinases: pathways and functions. Retrieved from [Link]

  • Zaytsev, A. V., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11955-E11964.
  • Payton, M., et al. (2010). Preclinical Evaluation of AMG 900, a Novel Potent and Highly Selective Pan-Aurora Kinase Inhibitor with Activity in Taxane-Resistant Tumor Cell Lines. Cancer Research, 70(23), 9846-9854.
  • Morton, C. L., & Houghton, P. J. (2007). Establishment of human tumor xenografts in immunodeficient mice. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram representing the Aurora A, B, & C kinases domains. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2016). Preclinical Evaluation of AMG 900, a Novel Potent and Highly Selective Pan-Aurora Kinase Inhibitor with Activity in Taxane-Resistant Tumor Cell Lines. Retrieved from [Link]

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  • D'Amours, D., et al. (2016). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 6, 23.
  • Kollareddy, M., et al. (2012). Aurora kinases: structure, functions and their association with cancer. SciSpace. Retrieved from [Link]

  • ResearchGate. (2013). What are the best practices for the taking and transport of tumors to be implanted as xenografts in mice?. Retrieved from [Link]

  • Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells.
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  • Adjei, A. A., et al. (2008). Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers. Journal of Clinical Oncology, 26(13), 2139-2146.
  • Fancelli, D., et al. (2006). PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. PubMed. Retrieved from [Link]

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  • Google Patents. (n.d.). RU2437880C2 - Novel aminopyridine derivatives having aurora a selective inhibitory action.
  • Martinelli, S., et al. (2021). PHA-680626 Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc. International Journal of Molecular Sciences, 22(23), 13122.

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Application Notes and Protocols: Dissolution of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery programs. Like many novel chemical entities rich in aromatic systems, it is anticipated to have low aqueous solubility, posing a significant challenge for its formulation in both in vitro and in vivo experimental settings. Inaccurate or inconsistent solubilization can lead to significant variability in experimental results, underestimation of compound potency, and poor bioavailability.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to effectively dissolve and formulate this compound. The protocols herein are built upon foundational principles of formulation science and best practices for handling poorly soluble compounds, ensuring scientific integrity and reproducibility. This document explains the causality behind experimental choices, empowering researchers to develop robust and validated formulation strategies tailored to their specific experimental needs.

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is the cornerstone of a rational formulation strategy. While extensive experimental data for this specific molecule is not publicly available, we can summarize its known attributes and predict key parameters based on its structure.

PropertyValue / PredictionSource / Method
IUPAC Name This compound-
CAS Number 181633-42-1Chemical Supplier Catalogs[1][2]
Molecular Formula C₁₁H₁₁N₃OPubChem[3]
Molecular Weight 201.23 g/mol Arctom[4]
Predicted XlogP 1.4PubChem[3]
Predicted pKa Pyridine N: ~4.8-5.5, Amino N: ~6.0Estimated from similar structures[2][5][6][7]

The predicted XlogP of 1.4 suggests moderate lipophilicity. The presence of two basic nitrogen atoms (one on each pyridine ring) and an exocyclic amine group indicates that the compound's solubility will be highly dependent on pH. At pH values below its pKa, the molecule will become protonated, leading to a significant increase in its aqueous solubility.

Part 1: Dissolution for In Vitro Applications

For in vitro experiments such as biochemical assays, enzymatic assays, and cell-based assays, the primary goal is to achieve a homogenous solution at the desired final concentration in an aqueous buffer or cell culture medium. The most common strategy involves creating a concentrated stock solution in an organic solvent, which is then serially diluted into the aqueous experimental medium.

Core Strategy: DMSO Stock Solution

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a vast range of organic compounds. Pyridine-based molecules generally exhibit good solubility in DMSO.[8][9]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps to create a standard 10 mM stock solution, a common starting point for most in vitro screening campaigns.

Materials:

  • This compound (solid)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Weighing the Compound: Accurately weigh out approximately 2.01 mg of the compound using an analytical balance.

    • Rationale: To prepare 1 mL of a 10 mM solution (0.01 mol/L) of a compound with a molecular weight of 201.23 g/mol , you need: 0.01 mol/L * 1 L/1000 mL * 201.23 g/mol * 1000 mg/g = 2.0123 mg/mL.

  • Solvent Addition: Add the weighed solid to a sterile vial. Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Observe the solution to ensure all solid material has dissolved.

  • Troubleshooting Insolubility: If solid particles remain, gently warm the solution to 37°C for 5-10 minutes. Sonication in a water bath for 5-10 minutes can also be highly effective in breaking up aggregates and accelerating dissolution.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Preparing Aqueous Working Solutions

The DMSO stock must be diluted into your aqueous buffer or cell culture medium to reach the final desired concentration. The key challenge is to avoid precipitation of the compound upon this "solvent switch."

Protocol 2: Serial Dilution for Cell-Based Assays

Critical Consideration: The final concentration of DMSO in cell culture should be kept to a minimum, as it can be cytotoxic and affect cell function. A final concentration of ≤0.5% is widely considered safe for most cell lines, with ≤0.1% being the gold standard for sensitive assays or primary cells.[10][11][12]

Procedure:

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of your 10 mM DMSO stock into your cell culture medium or buffer. For example, to achieve a 10 µM final concentration with 0.1% DMSO, you would first prepare a 100 µM intermediate solution (a 1:100 dilution of the 10 mM stock).

  • Final Dilution: Add the required volume of the stock (or intermediate solution) to the final volume of medium. For instance, add 10 µL of a 1 mM stock to 990 µL of medium to get a final concentration of 10 µM with 1% DMSO.

    • Causality: When adding the DMSO stock to the aqueous medium, it is crucial to do so with vigorous mixing (e.g., by pipetting up and down or vortexing immediately). This rapid dispersion helps to prevent the formation of localized high concentrations of the compound, which can lead to precipitation.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to your assay system. This allows you to distinguish the effects of the compound from the effects of the solvent.[13]

Alternative Strategy: pH Modification

Given the basic nature of the molecule, adjusting the pH of the aqueous medium can significantly enhance solubility. This is particularly useful if DMSO is incompatible with the assay system.

Protocol 3: Acidic Solubilization
  • Initial Suspension: Suspend the weighed compound directly in the desired aqueous buffer (e.g., PBS, Tris).

  • pH Adjustment: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise until the compound dissolves. Monitor the pH to ensure it remains within a range compatible with your experimental system.

  • Final pH Check: Once dissolved, re-adjust the pH to the final desired value if necessary, being careful not to exceed the pH at which the compound precipitates.

    • Expert Insight: A pH-solubility profile should be determined empirically. This involves measuring the solubility of the compound across a range of pH values to identify the optimal pH for dissolution and experimental compatibility.

Decision Workflow for In Vitro Dissolution

G cluster_start Start: Solid Compound cluster_stock Step 1: Prepare Stock Solution cluster_working Step 2: Prepare Aqueous Working Solution start Weigh Compound stock_dmso Attempt Dissolution in 100% DMSO start->stock_dmso check_sol Is it fully dissolved? stock_dmso->check_sol warm_sonicate Warm (37°C) / Sonicate check_sol->warm_sonicate No stock_done 10 mM Stock in DMSO Store at -20°C / -80°C check_sol->stock_done Yes warm_sonicate->stock_dmso dilute Dilute Stock into Aqueous Buffer/Medium stock_done->dilute check_precip Does it precipitate? dilute->check_precip final_sol Homogenous Working Solution (e.g., <0.5% DMSO) check_precip->final_sol No troubleshoot Troubleshoot: - Lower final concentration - Increase DMSO % (if possible) - Use pH modification check_precip->troubleshoot Yes troubleshoot->dilute

Caption: Workflow for preparing an in vitro experimental solution.

Part 2: Formulation for In Vivo Applications

Formulating a poorly soluble compound for in vivo studies, such as oral gavage in rodents, is more complex. The goal is to create a stable, homogenous, and non-toxic vehicle that maximizes drug exposure. Simple solutions are often not feasible for the required dose levels.

Commonly Used Oral Formulation Strategies

The choice of vehicle depends on the required dose, the animal species, and the study's duration.[4][14] It is imperative to conduct a tolerability study of the chosen vehicle in the test species before initiating the main experiment.

Strategy 1: Co-solvent Systems

For lower doses, a mixture of solvents can maintain the compound in solution.

  • Example Vehicle: 10% DMSO, 40% PEG 400, 50% Water.

    • Rationale: Polyethylene glycol (PEG) 400 is a commonly used, low-toxicity co-solvent that improves the solubility of many lipophilic compounds. DMSO aids initial dissolution, and water serves as the bulk vehicle.[15]

Strategy 2: Surfactant-Based Formulations (Micellar Solutions)

Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in an aqueous vehicle.

  • Example Vehicle: 0.5% - 2% Tween® 80 in Saline or Water.

    • Rationale: Tween® 80 (Polysorbate 80) is a non-ionic surfactant widely used in pharmaceutical formulations to solubilize hydrophobic drugs.[3][16][17] It is generally well-tolerated in preclinical species at low concentrations.[18]

Strategy 3: Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with drug molecules, effectively increasing their aqueous solubility.

  • Example Vehicle: 10-20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water.

    • Rationale: HP-β-CD is frequently used in preclinical and clinical formulations to improve the solubility and bioavailability of poorly soluble drugs.[1][19][20]

Protocol 4: Preparation of an Oral Suspension

For high-dose toxicology studies, achieving a solution is often impossible. In these cases, a homogenous, finely milled suspension is the preferred approach.

Materials:

  • This compound (micronized, if possible)

  • Vehicle (e.g., 0.5% (w/v) Methylcellulose with 0.1% (w/v) Tween® 80 in purified water)

  • Mortar and pestle

  • Homogenizer (optional)

  • Stir plate and magnetic stir bar

Procedure:

  • Wetting the Powder: Place the accurately weighed compound in a mortar. Add a small volume of the vehicle containing the surfactant (Tween® 80) and triturate with the pestle to form a smooth, uniform paste.

    • Causality: This initial wetting step is critical. The surfactant reduces the surface tension between the solid particles and the aqueous vehicle, preventing clumping and ensuring a fine dispersion.

  • Gradual Dilution: Slowly add the remaining vehicle in small portions while continuously stirring or triturating to maintain a homogenous mixture.

  • Homogenization: Transfer the mixture to a suitable container. Stir continuously with a magnetic stirrer for at least 30 minutes. For a finer, more stable suspension, a mechanical homogenizer can be used.

  • Storage and Use: Suspensions are thermodynamically unstable and will settle over time. Store under continuous agitation and ensure the suspension is uniformly mixed immediately before each dose is drawn.

Logical Framework for In Vivo Formulation Selection

G cluster_low_dose Low-Dose Strategies cluster_high_dose High-Dose Strategy start Define In Vivo Study Needs (Dose, Route, Species) dose_check Is the required dose low? start->dose_check cosolvent Co-solvent System (e.g., DMSO/PEG400/Water) dose_check->cosolvent Yes suspension Aqueous Suspension (e.g., Methylcellulose/Tween® 80) dose_check->suspension No cyclodextrin Cyclodextrin Solution (e.g., HP-β-CD in Water) end_point Perform Vehicle Tolerability Study cosolvent->end_point surfactant Micellar Solution (e.g., Tween® 80 in Saline) cyclodextrin->end_point surfactant->end_point suspension->end_point

Caption: Decision tree for selecting an in vivo formulation strategy.

Conclusion and Best Practices

The successful use of this compound in experimental systems is critically dependent on achieving appropriate and reproducible dissolution. There is no single universal solvent or vehicle; the optimal choice is dictated by the specific requirements of the experiment.

Key Takeaways:

  • Start Small: Always perform small-scale solubility tests in your chosen solvent or vehicle before preparing a large batch.

  • Empirical Validation is Crucial: The protocols provided are starting points. The actual solubility and stability of the compound in these systems must be determined experimentally.

  • Mind the Vehicle: For both in vitro and in vivo studies, the vehicle itself can have biological effects. Always include a vehicle-only control group to ensure that the observed effects are due to the compound and not the formulation excipients.[13][18]

  • Safety First: When working with organic solvents and new chemical entities, always use appropriate personal protective equipment (PPE) and work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed handling information.

By applying the principles and protocols outlined in this guide, researchers can develop robust, validated, and reproducible methods for dissolving this compound, thereby ensuring the generation of high-quality, reliable data in their drug discovery and development efforts.

References

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Application Note: A High-Throughput Screening Cascade for 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine-Based Scaffold

The pyridine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds make it a frequent component of molecules designed to interact with biological targets, particularly protein kinases.[1][2] Kinases are a major class of drug targets, playing a pivotal role in cellular signaling pathways; their dysregulation is a hallmark of many diseases, including cancer.[3][4]

This application note details a comprehensive high-throughput screening (HTS) strategy for a novel compound, 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine . Given its structural features, which align with known pharmacophores of kinase inhibitors, we propose a screening cascade focused on identifying and characterizing its potential as a kinase modulator.[5][6][7] This document provides detailed protocols for primary screening, hit confirmation, and initial mechanism of action studies, designed to be robust, efficient, and self-validating.

Scientific Rationale: Why Target Kinases?

The structure of this compound contains a substituted pyridine core, a moiety frequently involved in binding to the ATP pocket of protein kinases.[2] Many approved kinase inhibitors, such as those based on pyrazolopyridine and pyrazolo[3,4-d]pyrimidine scaffolds, leverage similar heterocyclic structures to interact with the hinge region of the kinase active site.[4][8] This structural alert strongly suggests that protein kinases are a high-probability target class for this compound. Therefore, the screening strategy outlined below is designed to efficiently interrogate this hypothesis.

The Screening Cascade: A Multi-Step Approach to Hit Identification and Validation

A successful HTS campaign is not a single experiment but a logical progression of assays designed to identify true hits and eliminate artifacts. Our proposed workflow is a three-tiered approach:

  • Primary Screen: A high-throughput, sensitive, and cost-effective assay to identify initial "hits" from a large compound library at a single concentration.

  • Hit Confirmation and Dose-Response: Re-testing of primary hits and generation of dose-response curves to confirm activity and determine potency (IC50).

  • Orthogonal and Selectivity Profiling: Use of a different assay format to rule out technology-specific artifacts and screening against a panel of kinases to assess selectivity.

Screening_Cascade Primary_Screen Primary HTS (e.g., ADP-Glo™ Assay) Single Concentration (e.g., 10 µM) Dose_Response Dose-Response Assay (10-point curve) Determine IC50 Primary_Screen->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Radiometric Assay) Confirm Mechanism Dose_Response->Orthogonal_Assay Selectivity_Profiling Kinase Panel Screen (e.g., >100 Kinases) Assess Selectivity Dose_Response->Selectivity_Profiling Confirmed & Potent Hits Orthogonal_Assay->Selectivity_Profiling

Figure 1: High-Throughput Screening Cascade Workflow.

Part 1: Primary High-Throughput Screening

Principle of the Assay: ADP-Glo™ Kinase Assay

For the primary screen, we recommend the ADP-Glo™ Kinase Assay. This is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[9][10][11] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal.[9][10] The signal intensity is directly proportional to kinase activity. A potential inhibitor will reduce kinase activity, resulting in a lower luminescent signal. This assay is highly sensitive, has an excellent signal-to-background ratio, and is amenable to high-throughput automation.[11][12]

Protocol: 384-Well Plate ADP-Glo™ Primary Screen

1. Reagent and Compound Preparation:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Kinase/Substrate Master Mix: Prepare a solution of the target kinase (e.g., a representative tyrosine or serine/threonine kinase) and its corresponding substrate in kinase buffer. The optimal concentrations should be determined empirically during assay development to be at or below the Km for ATP and substrate, ensuring sensitivity to inhibitors.

  • ATP Solution: Prepare a 2X ATP solution in kinase buffer. The final concentration in the assay should ideally be at the Km for the specific kinase.

  • Test Compound: Prepare a stock solution of this compound in 100% DMSO. For the primary screen, create a working solution that will yield a final assay concentration of 10 µM with a final DMSO concentration ≤1%.

  • Controls:

    • Negative Control (0% Inhibition): DMSO only.

    • Positive Control (100% Inhibition): A known potent inhibitor for the target kinase (e.g., Staurosporine).

2. Assay Procedure:

  • Compound Plating: Using an acoustic dispenser or multichannel pipette, add 50 nL of the test compound, positive control, or negative control (DMSO) to the appropriate wells of a 384-well, low-volume, white, opaque plate.

  • Kinase/Substrate Addition: Add 2.5 µL of the Kinase/Substrate Master Mix to all wells.

  • Initiate Reaction: Add 2.5 µL of the 2X ATP solution to all wells to start the kinase reaction. The total reaction volume is now 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Develop Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

Data Analysis and Quality Control

The primary measure of assay quality is the Z'-factor , a statistical parameter that reflects the separation between the positive and negative controls.[13][14][15]

  • Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation band between controls; suitable for HTS.[15][16]
0 to 0.5MarginalThe assay may be acceptable but could benefit from optimization.[16][17]
< 0UnacceptableControl signals overlap; the assay is not reliable for screening.[16][17]
  • Hit Identification: Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

    A common hit threshold is a percent inhibition greater than three standard deviations from the mean of the negative controls (DMSO wells).

Part 2: Hit Confirmation and Potency Determination

Principle: Dose-Response Analysis

Compounds identified as hits in the primary screen must be re-tested to confirm their activity. A dose-response experiment is performed to determine the potency of the compound, typically expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[18][19]

Protocol: 10-Point IC50 Determination
  • Compound Preparation: Prepare a serial dilution series of this compound in DMSO. A 10-point, 3-fold dilution series starting from 100 µM is a common starting point.

  • Assay Execution: Perform the ADP-Glo™ assay as described in the primary screen protocol, plating the dilution series of the compound instead of a single concentration.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[18][20] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Part 3: Orthogonal Assay and Selectivity Profiling

Rationale for Orthogonal Testing

To ensure that the observed activity is not an artifact of the assay technology (e.g., interference with the luciferase enzyme), confirmed hits should be tested in an orthogonal assay that uses a different detection method.[21]

Protocol: Radiometric Kinase Assay

The radiometric kinase assay is considered the gold standard as it directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[22][23][24][25]

  • Reaction Setup: In a microcentrifuge tube, combine the kinase, substrate, and test compound in the appropriate buffer.

  • Initiate Reaction: Add an ATP mix containing unlabeled ATP and [γ-³²P]ATP.[24]

  • Incubation: Incubate at 30°C for a defined period.

  • Stop and Spot: Stop the reaction (e.g., with phosphoric acid) and spot the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.[22][24]

  • Wash: Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the paper using a phosphorimager or scintillation counter.[26] A reduction in incorporated radioactivity in the presence of the compound indicates inhibition.

Kinase_Signaling_Pathway cluster_pathway Generic Kinase Cascade Kinase1 Upstream Kinase (e.g., MAPKKK) Kinase2 Target Kinase (e.g., MAPKK) Kinase1->Kinase2 phosphorylates ATP1 ATP Substrate Substrate Protein (e.g., MAPK) Kinase2->Substrate phosphorylates ATP2 ATP Response Cellular Response (e.g., Gene Expression) Substrate->Response ADP1 ADP ATP1->ADP1 ADP2 ADP ATP2->ADP2 Compound This compound Compound->Kinase2 inhibits

Figure 2: Inhibition of a representative kinase signaling pathway.

Kinase Selectivity Profiling

A critical step in drug discovery is understanding the selectivity of a compound. A highly promiscuous inhibitor may have off-target effects, while a highly selective one may offer a better therapeutic window. We recommend screening confirmed hits against a broad panel of kinases (e.g., the KinomeScan™ panel or similar services) at a fixed concentration (e.g., 1 µM).[27][][29][30] The results will provide a selectivity profile, highlighting which kinases are most potently inhibited and guiding future lead optimization efforts.

Conclusion

This application note provides a robust, field-proven framework for the initial characterization of this compound. By employing a logical screening cascade that moves from a high-throughput primary assay to confirmatory, orthogonal, and profiling studies, researchers can efficiently and confidently assess the compound's potential as a kinase inhibitor. The detailed protocols and data analysis guidelines herein are designed to ensure scientific integrity and provide a solid foundation for subsequent drug discovery and development efforts.

References

  • A pharmacophore map of small molecule protein kinase inhibitors. PubMed. [Link]

  • A Pharmacophore Map of Small Molecule Protein Kinase Inhibitors. ACS Publications. [Link]

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  • On HTS: Z-factor. On HTS. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • High-Throughput Dose-Response Data Analysis. Medium. [Link]

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Application Notes & Protocols for the In Vivo Administration of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Preclinical Research

Section 1: Introduction and Compound Profile

The successful translation of a novel chemical entity from benchtop discovery to a potential clinical candidate hinges on rigorous and well-designed in vivo evaluation. This document provides a comprehensive guide for the preclinical in vivo administration and evaluation of 6-((2-methylpyridin-3-yl)oxy)pyridin-3-amine , a small molecule compound. While the specific biological target of this compound may be under investigation, its aminopyridine core structure is a common motif in kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] Therefore, the protocols and methodologies outlined herein are presented with the assumption that this compound is being investigated as a potential kinase inhibitor for oncology applications, but are broadly applicable to other therapeutic areas.

This guide is designed to move beyond a simple recitation of steps. It delves into the causality behind experimental choices, providing the strategic framework necessary to generate robust, reproducible, and meaningful data. We will cover critical aspects from initial formulation and animal model selection to detailed administration protocols and the design of pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.

Compound Identifier Details
IUPAC Name This compound
CAS Number 181633-42-1[2]
Molecular Formula C₁₁H₁₁N₃O[3]
Monoisotopic Mass 201.09021 Da[3]
Predicted XlogP 1.4[3]
Class Small Molecule, Aminopyridine Derivative

Section 2: Pre-Administration & Formulation Development

The most common reason for the failure of in vivo studies is not the inefficacy of the compound, but poor bioavailability due to suboptimal formulation. A compound cannot engage its target if it does not reach it in sufficient concentration. Therefore, formulation development is a critical first step.

Causality Behind Formulation Choices: The goal is to create a safe, stable, and homogenous vehicle that can maintain the compound in solution or as a fine suspension to ensure consistent absorption. The choice of vehicle is dictated by the compound's solubility and the intended route of administration. For early-stage, non-GLP studies, co-solvent systems are common.

Protocol: Vehicle Screening and Formulation Preparation

  • Solubility Assessment:

    • Begin by assessing the solubility of this compound in common, biocompatible solvents.

    • Test solubility in DMSO, Ethanol, PEG-300, PEG-400, and NMP (N-Methyl-2-pyrrolidone) to determine a suitable primary solvent.

    • Subsequently, assess the miscibility of the drug-solvent mixture in aqueous vehicles like saline or PBS, often with the aid of surfactants like Tween® 80 or Cremophor® EL to maintain stability.

  • Formulation Preparation (Example for Oral or IP Administration):

    • Objective: To prepare a 10 mg/mL solution of the compound in a vehicle suitable for mice.

    • Materials: this compound, DMSO, PEG-300, Tween® 80, Sterile Saline, sterile tubes, vortex mixer, sonicating water bath.

    • Procedure:

      • Accurately weigh the required amount of the compound.

      • Add a small volume of DMSO (e.g., 5-10% of the final volume) and vortex until the compound is fully dissolved. The use of a primary organic solvent is critical for compounds with low aqueous solubility.

      • In a separate tube, prepare the co-solvent/surfactant mixture. For a common vehicle like "10/40/50 PEG/Tween/Saline," you would mix 1 part DMSO, 4 parts PEG-300, and 5 parts Tween® 80. A more common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

      • Slowly add the dissolved drug concentrate from step 2 to the vehicle from step 3 while vortexing.

      • If precipitation occurs, sonicate the mixture in a water bath for 5-10 minutes.

      • Visually inspect the final formulation for clarity and homogeneity. It should be a clear solution or a uniform, fine suspension.

      • Always prepare fresh on the day of dosing unless stability has been formally established.

Example Vehicle Compositions for Rodent Studies Composition (v/v/v) Common Routes Notes
Saline/Tween® 80 0.5-5% Tween® 80 in 0.9% NaClIP, IV, POSuitable for more soluble compounds.
PEG/Saline 10-50% PEG-300 or PEG-400 in SalineIP, POGood for increasing solubility. Can be viscous.
DMSO/PEG/Saline 5-10% DMSO, 30-40% PEG-300, remainder SalineIP, POA robust system for poorly soluble compounds.
Methylcellulose 0.5-1% Methylcellulose in WaterPOForms a suspension. Requires constant mixing.

Section 3: Animal Model Selection for Efficacy Studies

The choice of animal model is fundamental to the clinical relevance of the study. For oncology, different models are used to answer different questions.[4]

  • Cell Line-Derived Xenografts (CDX): Involve implanting human cancer cell lines into immunodeficient mice.[4] They are cost-effective and highly reproducible, making them ideal for initial efficacy screening.

  • Patient-Derived Xenografts (PDX): Involve implanting tumor fragments from a human patient directly into immunodeficient mice.[4] These models better retain the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[4]

  • Syngeneic Models: Involve implanting mouse tumor cell lines into immunocompetent mice of the same genetic background. These models are essential for studying the interaction of the compound with the immune system and for evaluating immunotherapies.[5]

  • Genetically Engineered Mouse Models (GEMM): Mice are engineered to develop tumors spontaneously due to specific genetic mutations (e.g., oncogene expression or tumor suppressor deletion).[4] These are the most physiologically relevant models for studying tumor initiation and progression.

Animal_Model_Selection start Research Question q1 Initial Efficacy Screening? start->q1 q2 Study Immuno-oncology Interaction? q1->q2 No cdx Use CDX Model q1->cdx Yes q3 Model Human Tumor Heterogeneity? q2->q3 No syngeneic Use Syngeneic Model q2->syngeneic Yes q4 Study Tumorigenesis & Progression? q3->q4 No pdx Use PDX Model q3->pdx Yes gemm Use GEMM q4->gemm

Workflow for selecting an appropriate in vivo cancer model.

Section 4: In Vivo Administration Protocols

Proper administration technique is paramount to ensure animal welfare and data integrity.[6] The two most common routes for systemic delivery in preclinical oncology are oral gavage (PO) and intraperitoneal (IP) injection. Always use a new sterile syringe and needle for each animal.[7]

Protocol 1: Oral Gavage (PO) in Mice

Oral gavage ensures a precise dose is delivered directly to the stomach.[8]

  • Materials: Syringe of appropriate volume, flexible plastic or stainless steel gavage needle with a ball-tip, 70% alcohol.

  • Animal Preparation:

    • Weigh the mouse to calculate the exact dosing volume. The maximum recommended volume is 10 mL/kg.[6][9]

    • Select the appropriate gavage needle size based on the mouse's weight (see table below).

    • Pre-measure the insertion depth by holding the needle alongside the mouse, from the corner of the mouth to the last rib (xiphoid process). Mark this depth on the needle.[8]

  • Step-by-Step Procedure:

    • Properly restrain the mouse using a firm scruffing technique to immobilize the head and neck, holding the animal in a vertical position.[8]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars).[8]

    • Advance the needle along the roof of the mouth. The mouse will naturally swallow, which helps guide the needle into the esophagus. There should be no resistance.[9] If resistance is met, stop immediately and restart. Forcing the needle can cause fatal esophageal perforation.[10]

    • Once the needle is advanced to the pre-measured depth, slowly depress the syringe plunger over 2-3 seconds to administer the substance.[8]

    • Gently withdraw the needle along the same path.

  • Post-Procedure Monitoring:

    • Observe the mouse for 10-15 minutes for any signs of respiratory distress (gasping, labored breathing), which could indicate accidental administration into the lungs.[10] Continue monitoring 12-24 hours post-dosing.[9]

Mouse Weight (grams) Gavage Needle Gauge Needle Length (inches)
15 - 2022G1" - 1.5"
20 - 2520G1" - 1.5"
25 - 3518G1.5" - 2"
Source: Adapted from BenchChem Application Notes.[8]
Protocol 2: Intraperitoneal (IP) Injection in Mice

IP injection allows for rapid systemic absorption, bypassing the gastrointestinal tract and first-pass metabolism.

  • Materials: Syringe of appropriate volume, 25-27 gauge needle, 70% alcohol wipes.[11]

  • Animal Preparation:

    • Weigh the mouse to calculate the dosing volume. The maximum recommended volume is 10 mL/kg.[11]

    • Safely restrain the animal in dorsal recumbency (on its back) with its head tilted slightly downward. This allows abdominal organs to shift cranially, away from the injection site.[12]

  • Step-by-Step Procedure:

    • Identify the injection site in the lower right abdominal quadrant. This avoids the cecum and urinary bladder.[7][13]

    • Disinfect the injection site with 70% alcohol.[7]

    • Insert the needle, bevel up, at a 30-45 degree angle to the abdomen.[12]

    • Gently aspirate by pulling back the plunger. If no fluid or blood enters the syringe hub, you are correctly positioned in the peritoneal cavity.[7] If you aspirate urine (yellow) or intestinal contents (brown/green), withdraw the needle and re-inject at a fresh site with a new needle and syringe.[13]

    • Inject the substance smoothly.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Procedure Monitoring:

    • Observe the animal for any signs of distress, bleeding at the injection site, or abdominal swelling.[11]

Section 5: Study Design: PK, PD, and Efficacy

A well-designed study integrates pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and efficacy to build a complete picture of the compound's activity.[14] The goal is to establish a clear relationship between drug exposure, target engagement, and therapeutic outcome.[15]

PK_PD_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) cluster_Efficacy Efficacy pk_dose Administer Compound pk_sample Collect Blood/Tissue Samples (Time Course) pk_dose->pk_sample pk_analyze LC-MS/MS Analysis of Drug Concentration pk_sample->pk_analyze pk_params Determine PK Parameters (Cmax, AUC, T1/2) pk_analyze->pk_params eff_dose Administer Compound (Dosing Schedule) pk_params->eff_dose Informs Dosing Schedule pd_dose Administer Compound pd_sample Collect Tumor/Tissue Samples pd_dose->pd_sample pd_analyze Biomarker Analysis (e.g., Western Blot for p-Target) pd_sample->pd_analyze pd_effect Quantify Target Modulation pd_analyze->pd_effect pd_effect->eff_dose Confirms Target Engagement at Dose eff_measure Measure Tumor Volume & Body Weight eff_dose->eff_measure eff_endpoint Assess Tumor Growth Inhibition (TGI) eff_measure->eff_endpoint eff_endpoint->pk_params Correlates Outcome to Exposure

Integrated relationship between Pharmacokinetics, Pharmacodynamics, and Efficacy studies.
Pharmacokinetic (PK) Study Protocol
  • Objective: To determine the key PK parameters (Cmax, Tmax, AUC, half-life) of this compound following a single dose.

  • Methodology:

    • Animal Groups: Use non-tumor-bearing mice (e.g., Swiss Albino or NSG), typically 3 mice per time point.

    • Dosing: Administer a single dose of the compound via the intended clinical route (e.g., 10 mg/kg PO).

    • Sampling: Collect blood samples (via submandibular or saphenous vein) at pre-determined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Bioanalysis: Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Data Analysis: Plot plasma concentration versus time to calculate key PK parameters.

Pharmacokinetic Parameter Description
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is reached.
AUC (Area Under the Curve) Total drug exposure over time.
t₁/₂ (Half-life) Time required for the plasma concentration to decrease by half.
Pharmacodynamic (PD) Biomarker Protocol
  • Objective: To confirm that the compound engages its molecular target in the tumor tissue at concentrations achievable in vivo.

  • Methodology:

    • Animal Model: Use tumor-bearing mice (e.g., CDX model).

    • Dosing: Administer a single dose of the compound.

    • Tissue Collection: At time points informed by the PK study (e.g., at Tmax), euthanize cohorts of mice and harvest tumor tissue and relevant organs.

    • Biomarker Analysis: Prepare tissue lysates and analyze for target modulation. If the compound is a kinase inhibitor, this typically involves using Western Blot to measure the phosphorylation level of the target kinase or a key downstream substrate. A decrease in the phosphorylated protein relative to the total protein indicates target engagement.[14]

Efficacy Study Protocol
  • Objective: To determine if chronic dosing of the compound leads to statistically significant tumor growth inhibition.

  • Methodology:

    • Animal Model: Use a relevant tumor model (e.g., CDX or PDX). Wait until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

    • Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Compound at Dose 1, Compound at Dose 2, Positive Control/Standard-of-Care).

    • Treatment: Administer the compound according to a pre-defined schedule (e.g., once daily (QD) or twice daily (BID) for 21 days). The dosing schedule is informed by the PK/PD data.

    • Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.[16]

    • Endpoints: The study ends when tumors in the control group reach a pre-determined size, or at the end of the treatment cycle. The primary endpoint is Tumor Growth Inhibition (TGI).

Example Efficacy Study Design Group 1 Group 2 Group 3 Group 4
N (mice/group) 10101010
Treatment VehicleCompound (10 mg/kg)Compound (30 mg/kg)Standard-of-Care
Route POPOPOPer clinical standard
Schedule QD x 21 daysQD x 21 daysQD x 21 daysPer clinical standard
Measurements Tumor Volume & Body Weight (3x/week)Tumor Volume & Body Weight (3x/week)Tumor Volume & Body Weight (3x/week)Tumor Volume & Body Weight (3x/week)

Section 6: Conclusion

The in vivo evaluation of a novel compound like this compound is a complex but critical process in drug discovery. Success is built upon a foundation of meticulous planning and execution. By focusing on the scientific rationale behind each step—from developing a stable formulation and selecting a clinically relevant animal model to employing precise administration techniques and integrating PK/PD endpoints into efficacy studies—researchers can significantly enhance the quality and impact of their preclinical data. This integrated approach is essential for confidently identifying promising therapeutic candidates and advancing them toward clinical development.

References

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  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC. (n.d.). National Center for Biotechnology Information.
  • Oral Gavage Procedure in Mice | PDF | Esophagus | Medical Specialties - Scribd. (n.d.). Scribd.
  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (n.d.). The University of British Columbia.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University Institutional Animal Care and Use Committee.
  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.). Research Biomethods Training.
  • Oral Gavage In Mice and Rats - ucsf - iacuc. (n.d.). University of California, San Francisco.
  • SOP: Mouse Intraperitoneal Injection - Research and Innovation | Virginia Tech. (2017). Virginia Tech.
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  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. (2009). Blood.
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  • Identification & Characterization of Time-Dependent Kinase Inhibitors. (n.d.). AssayQuant.
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Analytical Methods for the Detection and Quantification of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework of analytical methodologies for the robust detection and quantification of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine (CAS: 181633-42-1), a key pyridine derivative intermediate in pharmaceutical synthesis.[1] We present two primary, validated analytical protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for purity assessment and assay of the active pharmaceutical ingredient (API), and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols are designed with an emphasis on the scientific rationale behind methodological choices, adherence to international validation standards, and practical, field-proven insights to ensure data integrity and reproducibility.

Introduction and Compound Profile

This compound is a heterocyclic building block increasingly utilized in the development of novel therapeutic agents.[2][3][4][5] Its structure, containing two pyridine rings, imparts specific chemical properties that necessitate carefully developed analytical methods. Accurate and precise quantification is critical for ensuring the quality of drug substances, monitoring stability, characterizing impurities, and conducting pharmacokinetic studies.

The development of a robust analytical procedure must be grounded in the physicochemical properties of the analyte.

PropertyValueSource
IUPAC Name This compoundSynHet[1]
CAS Number 181633-42-1SynHet[1]
Molecular Formula C₁₁H₁₁N₃OPubChem[6]
Monoisotopic Mass 201.09021 DaPubChem[6]
Predicted XlogP 1.4PubChem[6]
Nature Aromatic, basic heterocyclic amineInferred

The presence of basic nitrogen atoms in the pyridine rings suggests that chromatographic peak shape can be significantly improved by using an acidic mobile phase to ensure consistent protonation of the analyte. The compound's UV chromophore makes it suitable for UV detection, while its ionizable nature makes it an excellent candidate for mass spectrometry.

Rationale for Method Selection

A multi-tiered analytical approach is recommended to address the diverse needs of the drug development lifecycle. This guide focuses on the two most powerful and complementary techniques for this purpose.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for routine quality control (QC), including identity, purity, and assay of the bulk drug substance. Its advantages lie in its robustness, cost-effectiveness, and straightforward implementation. A reversed-phase method is optimal for retaining and separating this moderately polar compound from potential non-polar and polar impurities.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity and selectivity, such as quantifying trace-level impurities or measuring drug concentrations in biological matrices (e.g., plasma, tissue), LC-MS/MS is the gold standard.[7] The use of Multiple Reaction Monitoring (MRM) provides unequivocal identification and quantification, minimizing interference from matrix components.[8]

start Analytical Objective qc Quality Control / Assay of Bulk Substance start->qc High Concentration & Simple Matrix trace Trace Analysis / Bioanalysis start->trace Low Concentration & Complex Matrix hplc HPLC-UV Method qc->hplc lcms LC-MS/MS Method trace->lcms

Caption: Decision workflow for selecting the appropriate analytical method.

Part 1: HPLC-UV Method for Assay and Purity Determination

This protocol details a reversed-phase HPLC method for the quantitative analysis of this compound in a drug substance.

Scientific Principle

The method employs a C18 stationary phase, which separates compounds based on their hydrophobicity. To ensure sharp, symmetrical peaks for our basic analyte, the mobile phase is acidified with formic acid. This suppresses the interaction of the protonated amine groups with residual acidic silanols on the silica backbone of the stationary phase, thereby preventing peak tailing. Isocratic elution is used for simplicity and robustness, while UV detection is set at a wavelength corresponding to a high absorbance region for the pyridine ring system.[9][10]

Detailed Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC system with quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Reference Standard: this compound (>99% purity).

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Deionized water (>18 MΩ·cm).

3.2.2. Reagent and Standard Preparation

  • Mobile Phase (A): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of deionized water.

  • Mobile Phase (B): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

3.2.3. Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and resolution.
Mobile Phase Isocratic: 35% BOptimized for an appropriate retention time (typically 3-7 minutes).
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures retention time reproducibility.
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
Detection UV at 265 nmWavelength of high absorbance for the analyte, maximizing sensitivity.
Run Time 10 minutesAllows for elution of the main peak and any late-eluting impurities.

3.2.4. Sample Preparation

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a nominal concentration of 1.0 mg/mL.

  • Further dilute 1.0 mL of this solution to 10.0 mL with the diluent to yield a working sample concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

3.2.5. Data Analysis and System Suitability

  • System Suitability: Before sample analysis, inject the Working Standard Solution five times. The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor < 1.5.

  • Assay Calculation: The assay of the sample is calculated by comparing the peak area of the analyte in the sample preparation to that of the reference standard preparation.

  • Purity Calculation: Purity is determined using an area percent normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks.

Method Validation Strategy (ICH Q2(R2))

This HPLC method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH guidelines.[11][12][13]

cluster_validation ICH Q2(R2) Validation Workflow start Define Analytical Target Profile (ATP) specificity Specificity (Peak Purity, Spiking) start->specificity linearity Linearity & Range (5 levels, e.g., 50-150%) specificity->linearity accuracy Accuracy (Spike Recovery, 3 levels) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ (S/N Ratio or Statistical) precision->lod_loq robustness Robustness (Small variations in flow, temp, %B) lod_loq->robustness report Validation Report robustness->report

Caption: A typical workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No interference at the analyte's retention time. Peak purity index > 0.99.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.998.
Range To define the concentration interval of reliable measurement.80% to 120% of the test concentration for assay.
Accuracy To assess the closeness of results to the true value.98.0% to 102.0% recovery for assay.
Precision (%RSD) To measure the variability of repeated measurements.Repeatability (Intra-day): ≤ 2.0%. Intermediate Precision (Inter-day): ≤ 2.0%.
LOQ The lowest concentration quantifiable with accuracy and precision.%RSD ≤ 10%.
LOD The lowest concentration detectable.Signal-to-Noise Ratio ≥ 3:1.
Robustness To show reliability with minor method variations.System suitability criteria are met under all varied conditions.

Part 2: LC-MS/MS Method for Trace Quantification

This protocol is designed for the quantification of this compound in a complex biological matrix, such as human or rat plasma.

Scientific Principle

This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. A stable isotope-labeled (SIL) internal standard (IS) is the ideal choice to correct for matrix effects and variability in sample processing and instrument response. In its absence, a structurally similar analog can be used. The analysis is performed in positive electrospray ionization (ESI+) mode, which is highly efficient for basic compounds. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor → product ion transition is highly specific to the analyte, minimizing interferences.

Detailed Experimental Protocol

4.2.1. Instrumentation and Materials

  • LC-MS/MS system: UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Internal Standard (IS): e.g., ¹³C₆- or D₄-labeled this compound. If unavailable, a structural analog like 6-phenoxypyridin-3-amine may be used after careful validation.

  • Plasma (e.g., human plasma with K₂EDTA anticoagulant).

  • Acetonitrile (LC-MS grade) containing 1% Trichloroacetic Acid (TCA) for protein precipitation.

  • Methanol (LC-MS grade).

4.2.2. Reagent and Standard Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration standards (e.g., ranging from 1 to 1000 ng/mL). Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL).

  • Calibration Standards and Quality Controls (QCs) in Plasma: Spike appropriate amounts of the working solutions into blank plasma to prepare a calibration curve (8-10 non-zero points) and at least four levels of QCs (LLOQ, Low, Mid, High).

4.2.3. LC-MS/MS Conditions

Liquid Chromatography

Parameter Condition Rationale
Column C18, 2.1 x 50 mm, 1.8 µm Smaller dimensions for faster analysis and reduced solvent consumption.
Mobile Phase A 0.1% Formic Acid in Water Standard aqueous phase for ESI+.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic phase for ESI+.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate Fast gradient for high-throughput analysis.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Injection Vol. 5 µL

| Column Temp. | 40 °C | |

Tandem Mass Spectrometry

Parameter Condition
Ionization Mode ESI, Positive
Precursor Ion [M+H]⁺ m/z 202.1
Product Ion (Quantifier) To be determined empirically via infusion
Product Ion (Qualifier) To be determined empirically via infusion
Collision Energy To be optimized for maximum signal

| Dwell Time | 100 ms |

Note: Precursor and product ions must be determined by infusing a standard solution of the analyte into the mass spectrometer and performing product ion scans.

4.2.4. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 10 µL of the working IS solution.

  • Vortex briefly.

  • Add 200 µL of cold acetonitrile containing 1% TCA.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Bioanalytical Method Validation

Validation for bioanalytical methods follows guidelines from regulatory bodies like the FDA or EMA, which include specific parameters beyond a standard HPLC validation.[7]

Key Bioanalytical Validation Parameters

  • Selectivity: Assessed by analyzing at least six different batches of blank matrix.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and IS.

  • Recovery: The efficiency of the extraction process.

  • Calibration Curve: Linearity, range, and LLOQ.

  • Accuracy and Precision: Both within-run (intra-batch) and between-run (inter-batch).

  • Stability: Freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.[14]

Conclusion

The analytical methods detailed in this guide provide a robust and reliable framework for the detection and quantification of this compound. The HPLC-UV method is ideally suited for routine quality control of the drug substance, offering a balance of performance and efficiency. For applications demanding high sensitivity and specificity, particularly in complex biological fluids, the LC-MS/MS method is the definitive choice. Proper implementation and validation of these methods according to the principles and guidelines referenced herein will ensure the generation of high-quality, reproducible, and defensible analytical data throughout the pharmaceutical development process.

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  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

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Application Notes and Protocols for the Study of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine (AMG-900) in Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Potent Pan-Aurora Kinase Inhibitor

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine, more commonly known in the scientific literature as AMG-900, is a highly potent and selective, orally bioavailable pan-Aurora kinase inhibitor.[1][2][3] The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are pivotal regulators of mitosis.[4][5] Their dysregulation, often through overexpression, is a hallmark of many human cancers, leading to genetic instability and aneuploidy, which makes them attractive targets for cancer therapy.[4][6][7] AMG-900 has demonstrated significant anti-proliferative and pro-apoptotic activity across a broad range of tumor cell lines, including those resistant to other chemotherapeutic agents.[2][8][9]

This comprehensive guide provides an in-depth exploration of the application of AMG-900 in signal transduction pathway studies. We will delve into its mechanism of action and provide detailed, field-proven protocols for its characterization, empowering researchers to effectively harness this compound in their investigations.

Mechanism of Action: Disrupting the Mitotic Machinery

AMG-900 exerts its biological effects by competitively inhibiting the ATP-binding site of Aurora kinases A, B, and C.[10] This inhibition disrupts the downstream signaling cascades that are essential for proper cell division. The primary consequences of Aurora kinase inhibition by AMG-900 include:

  • Failed Mitotic Progression: Inhibition of Aurora A leads to defects in centrosome maturation and separation, resulting in the formation of monopolar or disorganized mitotic spindles.[11]

  • Disruption of the Chromosomal Passenger Complex (CPC): Aurora B is a key component of the CPC. Its inhibition by AMG-900 prevents the phosphorylation of critical substrates, such as Histone H3 at Serine 10 (pHH3), which is essential for chromosome condensation and segregation.[10] This leads to improper kinetochore-microtubule attachments and failure of cytokinesis.

  • Induction of Polyploidy and Apoptosis: The ultimate fate of cells treated with AMG-900 is often aborted cell division without a prolonged mitotic arrest, leading to the formation of polyploid cells and subsequent induction of apoptosis.[2][9]

The following diagram illustrates the central role of Aurora kinases in mitosis and the points of intervention by AMG-900.

Aurora_Kinase_Pathway Figure 1: Aurora Kinase Signaling in Mitosis and Inhibition by AMG-900 cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Bipolar Spindle Assembly Kinetochore_Attachment Kinetochore-Microtubule Attachment Chromosome_Condensation Chromosome Condensation Cytokinesis Cytokinesis Apoptosis Apoptosis / Polyploidy Cytokinesis->Apoptosis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora B (CPC) Aurora_B->Chromosome_Condensation phosphorylates Histone H3 Aurora_B->Kinetochore_Attachment Aurora_B->Cytokinesis AMG_900 AMG-900 AMG_900->Aurora_A inhibits AMG_900->Aurora_B inhibits

Caption: AMG-900 inhibits Aurora A and B, disrupting key mitotic events.

Experimental Protocols for Characterizing AMG-900

To thoroughly investigate the effects of AMG-900 on signal transduction pathways, a multi-pronged approach is recommended, encompassing biochemical assays, cell-based functional assays, and target engagement verification.

In Vitro Kinase Inhibition Assay

This initial step is crucial to determine the direct inhibitory activity and selectivity of AMG-900 against a panel of kinases.

Principle: A radiometric or fluorescence-based assay measures the transfer of phosphate from ATP to a specific substrate by the kinase. The inhibitory effect of AMG-900 is quantified by measuring the reduction in substrate phosphorylation.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of AMG-900 in DMSO.

    • Prepare serial dilutions of AMG-900 in kinase assay buffer.

    • Reconstitute purified recombinant Aurora A, B, and C kinases and their respective substrates according to the manufacturer's instructions.

    • Prepare a solution of [γ-³³P]ATP or a fluorescent ATP analog.

  • Assay Procedure (96-well plate format):

    • To each well, add the kinase, its specific substrate, and the diluted AMG-900.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated ATP.

    • Measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of AMG-900.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KinaseAMG-900 IC50 (nM)
Aurora A5
Aurora B4
Aurora C1
Table 1: Reported IC50 values for AMG-900 against Aurora kinases.[1][2][8]
Cell Viability and Proliferation Assay

This assay assesses the cytotoxic and anti-proliferative effects of AMG-900 on cancer cell lines.

Principle: Colorimetric or fluorometric assays, such as those using MTT, MTS, or resazurin, measure the metabolic activity of viable cells. A decrease in signal indicates reduced cell viability.

Protocol:

  • Cell Culture:

    • Plate cancer cells of interest (e.g., HCT116, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of AMG-900 for 48-72 hours. Include a vehicle control (DMSO).

  • Assay:

    • Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's protocol.

    • Solubilize the formazan crystals (for MTT assay) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the AMG-900 concentration to calculate the EC50 value.

Western Blot Analysis for Apoptosis and Target Engagement

Western blotting is a powerful technique to confirm the induction of apoptosis and to verify the inhibition of Aurora kinase activity within the cell.[12][13][14]

Principle: Specific antibodies are used to detect changes in the expression and post-translational modification of proteins involved in apoptosis and the Aurora kinase pathway.

Key Markers to Probe:

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP.[15]

  • Target Engagement (Aurora B inhibition): Phospho-Histone H3 (Ser10). A decrease in this signal is a direct indicator of Aurora B inhibition.[10]

  • Cell Cycle: p53, p21.[9]

Protocol:

  • Cell Lysis:

    • Treat cells with AMG-900 for a specified time (e.g., 24-48 hours).

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Western_Blot_Workflow Figure 2: Workflow for Western Blot Analysis Cell_Treatment 1. Cell Treatment with AMG-900 Cell_Lysis 2. Cell Lysis and Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection

Caption: A streamlined workflow for assessing protein expression changes.

Cell Cycle Analysis by Flow Cytometry

This technique is essential for elucidating the effects of AMG-900 on cell cycle progression.[16][17]

Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17]

Protocol:

  • Cell Preparation:

    • Treat cells with AMG-900 for the desired time.

    • Harvest the cells, including any floating cells, and wash with PBS.

  • Fixation:

    • Fix the cells in ice-cold 70% ethanol while gently vortexing.

    • Incubate at 4°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Acquire the data on a flow cytometer, measuring the fluorescence of the PI signal.

    • Use software to analyze the cell cycle distribution and quantify the percentage of cells in each phase. A hallmark of Aurora kinase inhibition is an accumulation of cells with >4N DNA content, indicative of polyploidy.[10]

In Vivo Studies: Assessing Anti-Tumor Efficacy

For drug development professionals, evaluating the in vivo efficacy of AMG-900 is a critical step. This typically involves using xenograft models in immunocompromised mice.

Protocol Outline:

  • Model System:

    • Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., HCT116) into immunocompromised mice.

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer AMG-900 orally at various doses and schedules.[10]

  • Efficacy Assessment:

    • Measure tumor volume regularly using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Pharmacodynamic Analysis:

    • At the end of the study, or at specific time points, collect tumor and tissue samples.

    • Analyze the samples by western blot or immunohistochemistry for markers of target engagement (e.g., p-Histone H3) and apoptosis.[10]

Conclusion and Future Directions

This compound (AMG-900) is a powerful tool for dissecting the intricate roles of Aurora kinases in signal transduction and cell cycle control. The protocols outlined in this guide provide a robust framework for its in vitro and in vivo characterization. Future studies could explore the potential of AMG-900 in combination with other targeted therapies to overcome drug resistance and enhance anti-tumor efficacy. Additionally, investigating its effects on non-canonical functions of Aurora kinases could unveil novel therapeutic opportunities.

References

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  • Wikipedia. (2023, December 1). Aurora kinase inhibitor. In Wikipedia. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Katsha, A., Soutto, M., & El-Rifai, W. (2014). Aurora kinase inhibitors as anticancer molecules. Annals of the New York Academy of Sciences, 1332, 55-67. [Link]

  • Kim, H. J., & Kim, Y. J. (2012). Assaying cell cycle status using flow cytometry. Current protocols in immunology, Chapter 5, Unit-5.8. [Link]

  • Görgün, G., Calabrese, E., Hideshima, T., et al. (2010). A novel Aurora-A kinase inhibitor, MLN8237, induces cytotoxicity and cell-cycle arrest in multiple myeloma. Blood, 115(25), 5202–5213. [Link]

  • Wikipedia. (2023, November 29). Cell cycle analysis. In Wikipedia. [Link]

  • Sessa, F., et al. (2013). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 24(24), 3757–3762. [Link]

  • Falchook, G. S., et al. (2013). A phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) in patients with advanced solid tumors. Investigational New Drugs, 31(4), 959–968. [Link]

  • Sells, J. C., et al. (2015). Issues in interpreting the in vivo activity of Aurora-A inhibitors. Expert Opinion on Drug Discovery, 10(12), 1273–1286. [Link]

  • Crespo-Yàñez, X., et al. (2018). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 757–769. [Link]

  • Philchenkov, A. (2013). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 979, 133–143. [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Ashton, S., et al. (2015). Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo. Science Translational Medicine, 7(290), 290ra89. [Link]

  • Jane, W., et al. (2020). Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. Journal of Medicinal Chemistry, 63(20), 11849–11874. [Link]

  • Harris, P. A., et al. (2011). Discovery and Development of an Aurora Kinase Inhibitor Clinical Candidate Using an Image-Based Assay for Measuring Proliferation, Apoptosis, and DNA Content. Journal of Biomolecular Screening, 16(4), 397–409. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Al-Sanea, M. M., et al. (2021). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 26(11), 3236. [Link]

  • ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis? Retrieved from [Link]

  • Li, Y., et al. (2023). Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression. Science Advances, 9(18), eade8912. [Link]

  • Payton, M., et al. (2014). AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues. PLoS One, 9(11), e111225. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8836. [Link]

  • Weisberg, E., et al. (2015). Dual targeting of aurora kinases with AMG 900 exhibits potent preclinical activity against acute myeloid leukemia with distinct post-mitotic outcomes. Molecular Cancer Therapeutics, 14(4), 863–874. [Link]

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  • Lim, D., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 kinase inhibitors for the treatment of hepatocellular carcinoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 937–948. [Link]

  • Wang, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. ACS Infectious Diseases, 9(5), 1063–1076. [Link]

  • Van der Aar, E. M., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 60(22), 9261–9279. [Link]

  • Wölfle, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

  • PubChem. (n.d.). 6-[(2-Methyl-3-pyridinyl)oxy]pyridin-2-amine. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine (CAS No. 181633-42-1). This molecule is a key building block in pharmaceutical research, and its successful synthesis is critical for many drug development pipelines. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during its preparation. We will delve into the causality behind experimental choices, providing you with the rationale needed to troubleshoot and optimize your synthesis effectively.

The primary synthetic route involves a nucleophilic aromatic substitution (SNAr), specifically a copper-catalyzed Ullmann condensation, to form the diaryl ether bond. This guide will focus on this prevalent method.

Core Synthesis Overview

The most common and cost-effective route is the Ullmann condensation between 2-methylpyridin-3-ol and a suitable 6-halopyridin-3-amine derivative.

Reaction_Scheme SM1 2-Methylpyridin-3-ol conditions CuI (catalyst) Base (e.g., K2CO3, Cs2CO3) High-boiling solvent (e.g., DMF, Dioxane) Heat (120-160 °C) plus + SM2 6-Chloropyridin-3-amine Prod This compound conditions->Prod

Caption: General Ullmann condensation scheme for synthesis.

Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows very low conversion or fails to proceed. What are the most likely causes?

This is the most common issue encountered. Low conversion in an Ullmann-type reaction with heteroaromatic substrates typically points to one of four areas: catalyst activity, base effectiveness, reagent quality, or temperature.

Answer Breakdown:

  • Catalyst Inactivation: The pyridine nitrogen atoms in both the substrate and product can chelate strongly to the copper catalyst, leading to catalyst inhibition.

    • Expert Insight: While CuI is a standard catalyst, its performance can be variable. We recommend using a combination of CuI with a ligand like L-proline or 1,10-phenanthroline. The ligand can prevent catalyst agglomeration and modulate its reactivity. A pre-formed catalyst complex is often more reliable.

  • Ineffective Deprotonation: The hydroxyl group of 2-methylpyridin-3-ol must be deprotonated to form the active nucleophile. Pyridinols are less acidic than phenols, requiring a sufficiently strong base.

    • Causality: A weak base like NaHCO₃ will be ineffective. While K₂CO₃ is commonly used, its efficacy depends heavily on the solvent and removal of water. For challenging couplings, a stronger base is often necessary.

    • Recommendation: Use potassium carbonate (K₂CO₃) as a starting point, but if the reaction stalls, switch to cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These bases are stronger and have better solubility in organic solvents.

  • Reagent Purity and Moisture: Ullmann couplings are notoriously sensitive to moisture and impurities in the starting materials.

    • Self-Validation: Always ensure your starting materials are pure and dry. 2-Methylpyridin-3-ol can be hygroscopic. Dry it in a vacuum oven before use. The solvent (e.g., DMF, DMSO) must be anhydrous. The presence of water can hydrolyze the halo-pyridine and protonate the nucleophile.[1]

  • Insufficient Temperature: These reactions require significant thermal energy to overcome the activation barrier for the C-O bond formation.

    • Protocol Standard: The reaction temperature should typically be in the range of 120-160 °C. If using a lower-boiling solvent like dioxane, ensure the reaction is run in a sealed vessel to reach the required temperature.

Troubleshooting Flowchart for Low Conversion

Troubleshooting_Flowchart start Low or No Conversion Observed check_reagents Are starting materials pure and anhydrous? Is the solvent anhydrous? start->check_reagents check_conditions Is the temperature high enough? (>120 °C) check_reagents->check_conditions Yes action_reagents Purify/dry reagents. Use fresh anhydrous solvent. check_reagents->action_reagents No check_base Is the base strong enough? (e.g., K2CO3, Cs2CO3) check_conditions->check_base Yes action_temp Increase temperature. Use a higher-boiling solvent or sealed vessel. check_conditions->action_temp No check_catalyst Is the catalyst system active? check_base->check_catalyst Yes action_base Switch to a stronger base like Cs2CO3. check_base->action_base No action_catalyst Add a ligand (e.g., L-proline). Use fresh catalyst. check_catalyst->action_catalyst No success Reaction Proceeds check_catalyst->success Yes action_reagents->start Retry action_temp->start Retry action_base->start Retry action_catalyst->start Retry

Caption: Decision tree for troubleshooting low reaction yield.

Q2: My reaction produces several impurities. What are the likely side reactions and how can I minimize them?

Impurity generation is often a result of competing reaction pathways. Identifying the structure of the impurity is key to diagnosing the problem.

Answer Breakdown:

The most common side products in this synthesis are from N-arylation and homocoupling.

  • N-Arylation: The amino group on 6-chloropyridin-3-amine is also a nucleophile and can compete with the hydroxyl group, leading to the formation of a dipyridylamine byproduct.

    • Mechanistic Insight: While O-arylation is generally thermodynamically favored, N-arylation can be kinetically competitive, especially if the hydroxyl group is not efficiently deprotonated.

    • Mitigation Strategy:

      • Protecting Groups: The most robust solution is to protect the amine. A Boc (tert-butyloxycarbonyl) group is ideal as it is stable to the reaction conditions and easily removed with acid post-synthesis.

      • Reaction Conditions: Using a stronger base (like Cs₂CO₃) can favor deprotonation of the hydroxyl group over the amine, reducing this side reaction.

  • Homocoupling (Glaser Coupling): The copper catalyst can induce homocoupling of 2-methylpyridin-3-ol to form a symmetrical biaryl ether.

    • Causality: This is more prevalent at very high temperatures or if there is exposure to oxygen.

    • Mitigation Strategy: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Avoid excessive temperatures (>170 °C) for prolonged periods.

Diagram of Main vs. Side Reactions

Side_Reactions reactants 2-Methylpyridin-3-ol + 6-Chloropyridin-3-amine main_path Desired Path O-Arylation reactants->main_path side_path1 Side Reaction 1 N-Arylation reactants->side_path1 side_path2 Side Reaction 2 Homocoupling reactants->side_path2 product Target Product main_path->product byproduct1 Dipyridylamine Impurity side_path1->byproduct1 byproduct2 Symmetrical Ether Impurity side_path2->byproduct2

Caption: Competing reaction pathways in the synthesis.

Q3: What is the best method for purifying the final product?

This compound has several functional groups (two pyridine rings, a primary amine) that influence its properties and dictate the purification strategy.

Answer Breakdown:

A multi-step purification protocol is often required to achieve high purity (>99%).[2]

  • Aqueous Workup / Acid-Base Extraction: This should be your first step.

    • Expert Insight: The product is basic due to the pyridine and aniline functionalities. After the reaction, quench with water and extract with a solvent like ethyl acetate or dichloromethane. You can then wash the organic layer with brine. To remove unreacted acidic starting material (2-methylpyridin-3-ol), a wash with a dilute aqueous base (e.g., 1M Na₂CO₃) can be effective. Conversely, to separate from non-basic impurities, you can perform an acid-base extraction: dissolve the crude material in an organic solvent, extract with dilute aqueous acid (e.g., 1M HCl) to protonate and move your product to the aqueous layer, wash the organic layer to remove impurities, then basify the aqueous layer and re-extract your purified product.

  • Silica Gel Column Chromatography: This is almost always necessary to separate the product from closely related impurities.

    • Practical Protocol:

      • Stationary Phase: Standard silica gel (230-400 mesh).

      • Mobile Phase: A gradient system of heptane/ethyl acetate is a good starting point. Due to the basicity of the compound, it may streak on the column. To prevent this, add a small amount of triethylamine (~0.5-1%) to the mobile phase. This will neutralize the acidic silanol groups on the silica surface. A dichloromethane/methanol system can also be effective.

  • Recrystallization: If a crystalline solid is obtained after chromatography, recrystallization can be an excellent final step to remove trace impurities and obtain material of very high purity.

    • Solvent Selection: A solvent system like ethyl acetate/heptane or isopropanol/water would be a logical choice to explore.

Table: Purification Strategy Comparison
MethodPurposeProsCons
Aqueous Workup Remove inorganic salts, DMF, and highly polar materials.Fast, scalable, removes bulk impurities.May not remove organic side products.
Acid-Base Extraction Separate basic product from neutral/acidic impurities.Highly effective for specific impurity profiles.Can be labor-intensive; risk of emulsions.
Column Chromatography Separate product from structurally similar impurities.High resolution, very effective.Time-consuming, requires significant solvent, can be difficult to scale.
Recrystallization Final polishing step for high purity.Yields highly pure crystalline material.Requires a suitable solvent system; potential for yield loss.
Q4: How can I confirm the identity and purity of my final product?

Proper analytical characterization is essential for validating the successful synthesis of this compound.

Answer Breakdown:

A combination of spectroscopic and chromatographic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most powerful tool for structural confirmation. You should expect to see distinct signals for the aromatic protons on both pyridine rings, a singlet for the methyl group, and a broad singlet for the -NH₂ protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.[2][3]

    • ¹³C NMR: This will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • LC-MS is ideal for confirming the molecular weight of the product (Expected [M+H]⁺ = 202.22 m/z). It is also an excellent tool for monitoring reaction progress and identifying impurities by their mass.[2]

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is the gold standard for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase of water/acetonitrile (often with 0.1% TFA or formic acid) is a typical setup. Purity is determined by the area percentage of the main product peak.

Table: Expected Analytical Data
Analysis TypeExpected ResultPurpose
¹H NMR Aromatic protons (~6.5-8.5 ppm), -NH₂ protons (broad, ~4-5 ppm), -CH₃ protons (~2.4 ppm)Structural Confirmation
LC-MS [M+H]⁺ = 202.22Molecular Weight Confirmation
HPLC Single major peak (>95% area)Purity Assessment
FTIR N-H stretching (~3300-3400 cm⁻¹), C-O-C stretching (~1250 cm⁻¹)Functional Group Identification
References
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Available at: [Link]

  • Zhu, K., et al. (2008). 6-Methylpyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • PubChem. 2-Amino-3-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • Google Patents.WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]

  • ACS Green Chemistry Institute. Safety Issues with Pyridine Ring Construction. Available at: [Link]

  • NIH. (2021). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Available at: [Link]

  • ResearchGate. PYRIDINES | Science topic. Available at: [Link]

Sources

Technical Support Center: Optimizing In Vivo Dosing for 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the in vivo application of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for establishing a safe and efficacious in vivo dosing regimen for this novel small molecule. As there is limited publicly available data on this specific compound, this guide will focus on the fundamental principles and established methodologies for the in vivo dose optimization of novel small molecule inhibitors.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: Where do I begin with determining the in vivo dosage for a novel compound like this compound?

The critical first step is to establish a safe dosage range by conducting a Maximum Tolerated Dose (MTD) study.[1][2] The MTD is the highest dose of the compound that can be administered without inducing unacceptable toxicity.[1] This study is foundational for designing subsequent efficacy experiments.[1][2]

Q2: How do I select a starting dose for my MTD study?

A common and logical approach is to extrapolate from in vitro data.[1] If you have determined the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) from cell-based assays, a starting point for your MTD study could be a dose anticipated to achieve a plasma concentration several-fold higher than the in vitro effective concentration.[1] It is also advisable to review literature for compounds with similar structures or mechanisms of action to inform your initial dose range.

Q3: What are the key parameters to monitor during a dose-escalation study to establish the optimal dose?

Dose optimization is a multi-faceted process aimed at identifying a dose that maximizes therapeutic effect while minimizing toxicity.[3] This typically involves a dose-escalation study where different doses are administered to cohorts of animals.[3] Key parameters to monitor include:

  • Efficacy Endpoints: For example, in an oncology model, this would be tumor growth inhibition.

  • Toxicity Markers: This includes monitoring for weight loss, changes in behavior, and other clinical signs of distress.[3]

Q4: How can I enhance the reliability and reproducibility of my in vivo dosing experiments?

To ensure the robustness of your findings, it is essential to incorporate proper experimental design techniques. This includes randomization of animals into different treatment groups and blinding of personnel involved in data collection to minimize bias.[1] Utilizing both male and female animals, as well as animals from multiple litters, will contribute to more generalizable and trustworthy data.[1]

Troubleshooting Guide

This section addresses specific challenges you may encounter during your in vivo experiments with this compound.

Issue 1: High Variability in Experimental Results Within the Same Treatment Group

  • Question: We are observing significant variations in pharmacokinetic profiles and therapeutic responses among animals in the same dosing group. What could be the underlying cause, and how can we address this?

  • Answer: High inter-animal variability is a frequent challenge in in vivo research. Several factors can contribute to this phenomenon:

    • Animal Variability: Inherent biological differences between individual animals can lead to diverse responses. To mitigate this, consider increasing the sample size per group to improve statistical power.[4] Ensure that all animals are age- and weight-matched and are sourced from a reputable supplier.[4]

    • Dosing Formulation Instability: The formulation of your compound may lack stability, resulting in inconsistent dosing. It is crucial to evaluate the stability of your formulation under your specific experimental conditions.[4]

    • Inconsistent Administration: The administration technique (e.g., intravenous, intraperitoneal, oral) can significantly affect the bioavailability of the compound. Standardize all administration procedures with a detailed standard operating procedure (SOP).[4]

Issue 2: Lack of In Vivo Efficacy Despite Promising In Vitro Data

  • Question: Our initial in vivo experiments are not replicating the potent effects of this compound that we observed in our in vitro assays. What are the next steps?

  • Answer: A discrepancy between in vitro and in vivo results is a common hurdle in drug development. This can stem from several factors related to the complex biological environment in a living organism:

    • Pharmacokinetic Properties: It is essential to conduct a pharmacokinetic (PK) study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[4] The results of a PK study will be instrumental in optimizing the dosing regimen.[4]

    • Low Bioavailability: Small molecules can sometimes have poor membrane permeability, which can limit their access to the target tissue.[4] Consider exploring alternative delivery strategies or formulation adjustments to enhance stability and permeability.[5]

Issue 3: Observed Toxicity or Adverse Effects in Animal Models

  • Question: We are observing adverse effects in our animal models at doses we expected to be therapeutic. How should we proceed?

  • Answer: The observation of toxicity is a critical finding that requires immediate attention. The primary goal is to determine the Maximum Tolerated Dose (MTD). If toxicity is observed, the dose should be lowered in subsequent cohorts to identify a safe therapeutic window. Detailed histopathological analysis of major organs can help identify the target organs of toxicity.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD and establish a preliminary effective dose range for this compound.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., specific mouse or rat strain) relevant to the intended therapeutic application.

  • Group Allocation: Assign animals to a minimum of 4-5 groups (n=5 per group), including a vehicle control group and at least three dose levels of the compound.[4]

  • Dose Selection: The initial starting dose should be informed by in vitro data or literature on analogous compounds.[1] Subsequent doses should be escalated by a factor of 2-3x.[4]

  • Administration: Administer the compound via the intended clinical route (e.g., intravenous, intraperitoneal, subcutaneous, or oral).

  • Monitoring: Monitor animals daily for signs of toxicity, including weight loss, changes in appetite, altered behavior, and any other clinical signs.

  • Endpoint: The MTD is typically defined as the dose that causes no more than a 10-20% loss in body weight and no significant signs of toxicity.[2]

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

  • Animal Model: Utilize the same animal model as in the efficacy studies to ensure consistency.

  • Dosing: Administer a single dose of the compound at a therapeutically relevant level.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of the compound.[4]

  • Data Analysis: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Data Presentation

Table 1: Example MTD Study Data Summary

Dose Group (mg/kg)Mean Body Weight Change (%)Clinical ObservationsMortality
Vehicle Control+2.5Normal0/5
10+1.8Normal0/5
30-5.2Mild lethargy0/5
100-18.9Significant lethargy, ruffled fur1/5

Table 2: Example Pharmacokinetic Parameters

ParameterValueUnits
Cmax1500ng/mL
Tmax0.5hours
AUC (0-inf)4500ng*h/mL
Half-life (t1/2)2.3hours

Visualizations

DoseOptimizationWorkflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy Evaluation InVitroData In Vitro Potency (IC50/EC50) MTD_Study Maximum Tolerated Dose (MTD) Study InVitroData->MTD_Study SafeDoseRange Establish Safe Dose Range MTD_Study->SafeDoseRange PK_Study Pharmacokinetic (PK) Study SafeDoseRange->PK_Study Inform Dose Selection ADME_Profile ADME Profile (Cmax, Tmax, AUC, t1/2) PK_Study->ADME_Profile DoseResponseStudy Dose-Response Efficacy Study ADME_Profile->DoseResponseStudy Guide Dosing Regimen OptimalDose Identify Optimal Efficacious Dose DoseResponseStudy->OptimalDose FinalDose FinalDose OptimalDose->FinalDose Final Optimized Dose

Caption: Workflow for In Vivo Dose Optimization.

TroubleshootingFlowchart Start In Vivo Experiment Initiated Problem Unexpected Results Observed? Start->Problem HighVar High Variability? Problem->HighVar Yes NoEfficacy Lack of Efficacy? Problem->NoEfficacy Yes Toxicity Toxicity Observed? Problem->Toxicity Yes End End Problem->End No CheckAnimals Review Animal Model: - Age/Weight Matched - Increase n HighVar->CheckAnimals CheckFormulation Assess Formulation Stability HighVar->CheckFormulation CheckAdmin Standardize Administration (SOP) HighVar->CheckAdmin ConductPK Perform Pharmacokinetic Study NoEfficacy->ConductPK AssessBioavailability Evaluate Bioavailability & Delivery Route NoEfficacy->AssessBioavailability ReassessDose Lower Dose & Re-evaluate (MTD) Toxicity->ReassessDose Histopath Conduct Histopathology Toxicity->Histopath

Caption: Troubleshooting In Vivo Experiments.

References

  • Mahmood, I., & Balian, J. D. (1996). The rule of exponents: An easy way to calculate allometric exponents and predict pharmacokinetic parameters. Journal of Pharmaceutical Sciences, 85(1), 35-37.
  • Certara. (n.d.). Strategies for selecting the first dose for human clinical trials. Retrieved from [Link]

  • Wang, L., & Prueksaritanont, T. (2010).
  • MonolixSuite. (2024, October 17). Feature of the Week #175: Allometric scaling using fixed exponents [Video]. YouTube. [Link]

  • Shin, J., & Kim, J. (2020). Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and Allometric Scaling. Pharmaceutics, 12(9), 834.
  • Paz-Ares, L., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2613-2617.
  • Ma, P., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2613-2617.
  • Sane, R., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 221.
  • Jin, J. Y., et al. (2023). Oncology Dose Optimization: Tailored Approaches to Different Molecular Classes. Clinical Pharmacology & Therapeutics, 113(4), 754-767.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Center for Biotechnology Information. Retrieved from [Link]

  • Assay Guidance Manual. (2012). In Vivo Assay Guidelines. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). Can someone help with calculating drug dosage for in vivo experiment?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-2-ethyl-3-hydroxypyridine. Retrieved from [Link]

  • Li, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. ACS Infectious Diseases, 9(5), 1083–1096.
  • Fevig, J. M., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Bioorganic & Medicinal Chemistry Letters, 13(7), 1353-1357.

Sources

Navigating the Synthesis of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshoot common problems encountered during the synthesis and purification of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine, a key intermediate in pharmaceutical development. Drawing upon established principles of organic chemistry and field-proven insights, this guide offers practical, step-by-step advice to overcome experimental hurdles and ensure the integrity of your research.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this diaryl ether is typically achieved through two primary pathways: a Nucleophilic Aromatic Substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation. The choice between these methods often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Q2: I am observing very low yields in my reaction. What are the likely causes?

A2: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or product, and competing side reactions. Key areas to investigate include the quality of reagents and solvents, the effectiveness of the base, the reaction temperature, and the presence of atmospheric oxygen or moisture.

Q3: My purified product shows persistent impurities in the NMR spectrum. What could they be?

A3: Common impurities may include unreacted starting materials (e.g., 6-halopyridin-3-amine or 2-methylpyridin-3-ol), byproducts from side reactions such as homocoupling of the starting materials, or residual solvents from the workup and purification.[1]

Q4: I'm struggling with the purification of the final compound. What are the best practices?

A4: As a basic amine, this compound can exhibit tailing on silica gel chromatography. Employing a mobile phase modified with a small amount of a basic additive like triethylamine or pyridine can significantly improve peak shape. Alternatively, an acid-base extraction during the workup can effectively remove non-basic impurities. Recrystallization from a suitable solvent system is also a powerful purification technique.

II. Troubleshooting Guide: Synthesis and Workup

This section delves into specific problems that may arise during the synthesis of this compound and provides actionable solutions. The primary synthetic strategies involve the coupling of a 6-halopyridin-3-amine with 2-methylpyridin-3-ol.

Scenario 1: Low Conversion in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction relies on the activation of the pyridine ring towards nucleophilic attack. Low conversion is a frequent challenge.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficiently Strong Base The alkoxide of 2-methylpyridin-3-ol must be generated in situ for it to be a potent nucleophile. Weak bases may not deprotonate the hydroxyl group effectively.- Use a stronger base such as sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (KOtBu). - Ensure the base is fresh and has been stored under anhydrous conditions.
Low Reaction Temperature SNAr reactions on electron-rich aromatic systems often require elevated temperatures to overcome the activation energy barrier.- Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. - Consider using a high-boiling point solvent like DMF, DMSO, or NMP.
Poor Leaving Group The reactivity of the 6-halopyridin-3-amine follows the order F > Cl > Br > I for SNAr.- If using a bromo or iodo precursor with poor results, consider synthesizing the corresponding fluoro or chloro derivative.
Presence of Water Water will quench the strong base and the generated alkoxide, halting the reaction.- Use anhydrous solvents and thoroughly dry all glassware before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Scenario 2: Low Yield in Ullmann Condensation

The copper-catalyzed Ullmann condensation is an alternative for forming the diaryl ether bond.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inactive Copper Catalyst The copper catalyst can be deactivated by impurities or oxidation.- Use a freshly opened or properly stored source of the copper catalyst (e.g., CuI, Cu2O, or copper powder). - Consider using a ligand, such as 1,10-phenanthroline or an N,N-dimethylglycine, to stabilize the copper catalyst and enhance its reactivity.
Inappropriate Solvent The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate.- Screen different high-boiling polar aprotic solvents like DMF, NMP, or pyridine.
High Reaction Temperature Leading to Decomposition While Ullmann reactions often require high temperatures, excessive heat can lead to the decomposition of starting materials or the product.- Optimize the reaction temperature by running small-scale experiments at different temperatures. - Monitor the reaction progress closely to avoid prolonged heating after completion.
Homocoupling Side Reactions The starting materials can undergo homocoupling to form symmetrical biaryls, consuming the reactants and reducing the yield of the desired product.- Adjust the stoichiometry of the reactants. - Optimize the catalyst and ligand system to favor the cross-coupling reaction.

III. Troubleshooting Guide: Purification

The purification of this compound can be challenging due to its basic nature.

Problem: Tailing during Column Chromatography

Causality: The basic amine functional group interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and broad, tailing peaks.

Solutions:

  • Mobile Phase Modification: Add a small percentage (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use of Deactivated Silica: Employ commercially available deactivated silica gel or prepare it by treating standard silica gel with a silylating agent.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), for chromatography.

Problem: Difficulty with Recrystallization

Causality: Finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below can be challenging. The presence of impurities can also inhibit crystallization.

Solutions:

  • Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, toluene).

  • Solvent Mixtures: If a single solvent is not effective, try binary or ternary solvent systems. A common technique is to dissolve the compound in a good solvent and then add a poor solvent dropwise until turbidity is observed, followed by heating to redissolve and slow cooling.

  • Inducing Crystallization: If the compound oils out or remains in a supersaturated solution, try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution to a lower temperature.

  • Pre-purification: If significant impurities are present, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

IV. Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline and may require optimization.

SNAr_Workflow reagents 1. Add 2-methylpyridin-3-ol and a strong base (e.g., NaH) to anhydrous DMF under N2. stirring 2. Stir at room temperature to form the alkoxide. reagents->stirring addition 3. Add 6-chloropyridin-3-amine. stirring->addition heating 4. Heat the reaction mixture (e.g., 100-140 °C) and monitor by TLC/LC-MS. addition->heating workup 5. Cool, quench with water, and extract with an organic solvent (e.g., Ethyl Acetate). heating->workup purification 6. Purify by column chromatography or recrystallization. workup->purification

Figure 1: Workflow for the SNAr synthesis.
Protocol 2: Purification by Column Chromatography

Chromatography_Workflow slurry 1. Prepare a slurry of silica gel in the initial eluent (e.g., Hexane/Ethyl Acetate). packing 2. Pack the column with the slurry. slurry->packing loading 3. Dissolve the crude product in a minimal amount of solvent and load onto the column. packing->loading elution 4. Elute with a gradient of increasing polarity, adding 0.5% triethylamine to the mobile phase. loading->elution collection 5. Collect fractions and monitor by TLC. elution->collection isolation 6. Combine pure fractions and remove solvent under reduced pressure. collection->isolation

Figure 2: Workflow for column chromatography purification.

V. Characterization Data

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.

Expected Analytical Data:

Technique Expected Observations
¹H NMR Aromatic protons in the range of 6.5-8.5 ppm. A singlet for the methyl group around 2.2-2.5 ppm. A broad singlet for the amine protons. The exact shifts and coupling constants will depend on the solvent used.
¹³C NMR Aromatic carbons in the range of 110-160 ppm. A signal for the methyl carbon around 15-25 ppm.
LC-MS A single major peak in the chromatogram with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺.
Purity (HPLC) Purity should be ≥95% for most research applications.[2]

VI. References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 181633-42-1 | this compound. Retrieved from [Link]

  • Abound. (n.d.). 6-[(2-Methylpyridin-3-yl)oxy]pyridin-3-amine. Retrieved from [Link]

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how to prevent degradation of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine (CAS: 181633-42-1). This document is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this critical research compound. The reliability of experimental data is directly linked to the purity of the starting materials. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to prevent, identify, and address the degradation of this compound.

The structure of this compound contains several functional groups that can be susceptible to environmental and chemical stressors. The primary aromatic amine on one pyridine ring is a potential site for oxidation, while the pyridinyl ether linkage and the aromatic systems themselves can be affected by light and extreme pH conditions. Understanding these liabilities is the first step toward preventing degradation.

cluster_0 This compound cluster_1 Potential Degradation Sites molecule A Aromatic Amine: Susceptible to Oxidation A->molecule Oxidation Risk B Pyridinyl Ether Linkage: Potential for Hydrolysis (extreme pH) B->molecule Hydrolysis Risk C Pyridine Rings: Susceptible to Photodegradation C->molecule Photolysis Risk

Caption: Key functional groups of the molecule and their associated degradation risks.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability, storage, and handling of this compound.

Storage & Handling

Q1: What are the optimal long-term storage conditions for this compound?

A1: For maximum stability, the compound should be stored under controlled conditions to mitigate exposure to atmospheric and environmental catalysts of degradation. The key is to limit exposure to oxygen, moisture, and light.

ParameterRecommendationRationale
Temperature -20°CSlows down the kinetics of all potential degradation reactions. While some related aminopyridines show good stability at room temperature, freezing is a best practice for long-term storage[1].
Atmosphere Inert Gas (Argon or Nitrogen)The primary aromatic amine group is susceptible to oxidation. Storing under an inert atmosphere displaces oxygen, significantly reducing the risk of oxidative degradation[2][3].
Container Amber Glass Vial with PTFE-lined CapAmber glass protects the compound from light, preventing photodegradation[4][5]. A tightly sealed, chemically resistant cap prevents moisture ingress and oxygen exchange.
State Solid (as supplied)Storing the compound as a dry solid is crucial. Degradation reactions are often accelerated in solution.

Q2: My lab doesn't have a -20°C freezer. Can I store it at 4°C?

A2: Yes, storage at 4°C (refrigerated) is an acceptable alternative for short to medium-term storage (e.g., up to 6 months), provided the other conditions (inert atmosphere, protection from light) are met. A study on similar aminopyridine capsules showed excellent chemical stability at both refrigerated and room temperatures over several months[1]. However, for periods longer than 6 months, -20°C is strongly advised.

Q3: How should I handle the compound on the benchtop during an experiment?

A3: Minimize the compound's exposure to the open atmosphere.

  • Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • If possible, work within a glove box or use a positive flow of an inert gas like argon or nitrogen over the vial while weighing.

  • Use clean, dry spatulas and glassware.

  • Promptly and securely reseal the vial, purge with inert gas if possible, and return it to its recommended storage condition.

Solubility & Solution Stability

Q4: What solvents are recommended for preparing stock solutions?

A4: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions. For aqueous buffers, solubility may be limited and pH-dependent. Always use high-purity, anhydrous solvents when possible.

Q5: How long are solutions of this compound stable?

A5: Solution stability is significantly lower than solid-state stability. It is strongly recommended to prepare solutions fresh for each experiment. If you must store a solution, flash-freeze aliquots in an inert atmosphere at -80°C and use them within a few days. Avoid repeated freeze-thaw cycles. The presence of water, oxygen, and light will accelerate degradation in solution.

Q6: Is the compound sensitive to pH? Can I use acidic or basic buffers?

A6: Yes, pH is a critical factor.

  • Acidic Conditions: While the pyridine nitrogens can be protonated to increase aqueous solubility, strong acidic conditions (pH < 4) could potentially lead to the hydrolysis of the pyridinyl ether bond over time, although aryl ethers are generally robust[6].

  • Basic Conditions: Strong basic conditions (pH > 10) should be avoided. The primary amine can be deprotonated, potentially increasing its susceptibility to oxidation.

  • Recommendation: Work in a neutral to slightly acidic pH range (pH 5-7.5) for maximum stability in aqueous media. Always buffer your solutions adequately.

Understanding Degradation

Q7: What are the visible signs of degradation?

A7: A pure sample of this compound should be a white to off-white solid. The most common sign of degradation, particularly oxidation of the aromatic amine, is a change in color. Look for the appearance of yellow, brown, or even dark purple hues, which often indicate the formation of oxidized dimers or polymers.

Q8: What are the main degradation pathways I should be concerned about?

A8: Based on the molecule's structure, the three primary degradation pathways are:

  • Oxidation: The aromatic amine is the most likely site of oxidation. Atmospheric oxygen can convert the amine to nitroso or nitro derivatives, or lead to the formation of colored polymeric impurities[7][8][9]. This process can be catalyzed by trace metals and light.

  • Photodegradation: Pyridine and its derivatives are known to be susceptible to degradation upon exposure to UV light[4][5][10]. This can lead to complex reactions, including ring opening or the formation of various photoproducts[11][12].

  • Hydrolysis: While less common for aryl ethers, the ether linkage could be cleaved under harsh, non-physiological conditions (e.g., strong acid and high heat)[13].

Q9: How can I definitively check the purity of my sample?

A9: Visual inspection is not sufficient. The gold standard for purity assessment is High-Performance Liquid Chromatography (HPLC) with UV detection. A fresh, high-purity sample should show a single major peak. The presence of new peaks, especially those at different retention times, is a clear indicator of degradation. For structural elucidation of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is required.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Forced Degradation Study

To understand the intrinsic stability of the molecule and identify potential degradation products, a forced degradation (or stress testing) study is invaluable. This involves intentionally exposing the compound to harsh conditions.[14]

G cluster_conditions Stress Conditions (ICH Q1A) cluster_results Data Interpretation start High-Purity Compound (Solid or in Solution) acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base ox Oxidation (e.g., 3% H2O2) start->ox heat Thermal Stress (e.g., 80°C, Solid) start->heat light Photolytic Stress (UV/Vis Light) start->light analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis ox->analysis heat->analysis light->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products method Validate Analytical Method analysis->method

Caption: Workflow for a comprehensive forced degradation study.

Objective: To determine the degradation profile of this compound.

Materials:

  • The compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water (HPLC Grade)

  • Acetonitrile or Methanol (HPLC Grade)

  • HPLC system with UV or PDA detector

  • pH meter, calibrated oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable organic solvent like acetonitrile or methanol.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample with 1 mL stock and 1 mL water.

    • Acidic: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂. Keep at room temperature for 24 hours.[14]

    • Thermal (Solution): Use the control sample and incubate at 60°C for 24 hours.

    • Thermal (Solid): Place a few mg of the solid compound in an open vial in an oven at 80°C for 48 hours. Dissolve in solvent before analysis.

    • Photolytic: Expose the stock solution (in a quartz cuvette or appropriate transparent vial) to a calibrated light source as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points (e.g., 2, 8, 24 hours), take an aliquot of each sample. If necessary, neutralize the acidic and basic samples before injection. Analyze all samples by a stability-indicating HPLC method.

Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. This confirms susceptibility to that specific stress condition.

Protocol 2: Recommended Stability-Indicating HPLC Method

This is a general-purpose Reverse-Phase HPLC method that can be used as a starting point for purity analysis. It must be validated for your specific application.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection Wavelength 254 nm (or use PDA to scan for optimal wavelength)

References

  • Engineered Science Publisher. (n.d.). Microbial and Solar Photocatalytic Degradation of Pyridine. Retrieved from [Link]

  • PubMed. (n.d.). UV photolysis for accelerating pyridine biodegradation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. Retrieved from [Link]

  • MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Retrieved from [Link]

  • Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494.
  • PubMed. (n.d.). [Biodegradation of pyridine under UV irradiation]. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of pyridine under UV irradiation | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. Retrieved from [Link]

  • PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Retrieved from [Link]

  • PubMed. (2018, July 17). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Retrieved from [Link]

  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • Iowa State University. (n.d.). Pyridine Hydrogen Iodide as an Ether Cleaving Agent in Coal Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2025, January 5). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • PubMed. (2007, April 11). Identification of imatinib mesylate degradation products obtained under stress conditions. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound and the Challenge

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine is a small molecule featuring a pyridinyl-oxy-pyridinamine scaffold. This structural motif is common in kinase inhibitors, which are designed to bind to the ATP pocket of a specific protein kinase to modulate its activity. While the primary (or "on-target") kinase is the intended site of action, the high degree of conservation within the ATP binding sites across the human kinome makes it challenging to develop completely selective inhibitors.[1]

Unintended interactions with other kinases or proteins, known as "off-target effects," are a frequent complication in drug development and basic research.[2] These effects can lead to misinterpreted experimental results, cellular toxicity, or unexpected physiological responses.[3] This guide provides a comprehensive framework for identifying, prioritizing, and mitigating off-target effects when working with this compound or structurally related compounds.

Troubleshooting Guide: Investigating Unexpected Cellular Phenotypes

This section is designed to address common issues encountered during experimentation, providing both the rationale and actionable protocols to de-risk your findings.

Q1: My experiment is showing a phenotype (e.g., toxicity, altered signaling) that isn't consistent with the known function of the primary target. How do I begin to investigate if this is an off-target effect?

Answer: This is a critical first step in validating your experimental system. The initial goal is to determine if the observed phenotype is a direct result of inhibiting the intended target or a consequence of engaging one or more off-targets.

Causality Check: Before embarking on extensive profiling, it's crucial to confirm that the compound is engaging its intended target within the cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in a physiological context.[4][5] CETSA measures the thermal stability of a protein, which typically increases upon ligand binding.[6]

A logical workflow is to first confirm on-target engagement and then proceed to broader, unbiased screening to identify potential off-targets.

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Identification cluster_3 Troubleshooting Path A Unexpected Cellular Phenotype Observed B Perform CETSA for Primary Target A->B C Target Engagement Confirmed? B->C D Perform Broad Kinome Profiling (e.g., KINOMEscan®) C->D  Yes F Re-evaluate Primary Target Hypothesis or Compound C->F  No E Identify Potential Off-Targets D->E

Caption: Workflow for investigating unexpected phenotypes.

Step-by-Step Protocol: CETSA for Target Engagement

This protocol outlines a basic Western blot-based CETSA to confirm if this compound engages its intended target in intact cells.

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with the vehicle (e.g., DMSO) and another set with your compound at a relevant concentration (e.g., 10x EC50) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Centrifugation: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Normalize the protein concentration for all samples.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using a validated antibody against your primary target protein. The presence of a band at higher temperatures in the drug-treated sample compared to the vehicle control indicates thermal stabilization and thus, target engagement.[7]

Q2: My kinome profiling screen (e.g., KINOMEscan®) returned a list of potential off-targets. How do I determine which of these are biologically relevant?

Answer: A raw list of binding hits is only the starting point. Not all statistical "hits" from a binding assay will be functionally important in a cellular context. Prioritization is key to focusing your validation efforts.

Causality Check: The goal is to create a data-driven filter to move from a long list of potential off-targets to a short list of probable ones. This involves integrating binding affinity data with cellular context and functional information. A systematic approach ensures that you pursue the most impactful off-targets.

Data Prioritization Table:

Summarize your kinome scan results in a table to facilitate comparison and prioritization. The most critical off-targets will typically have high binding affinity and be functionally relevant in your experimental model.

Kinase TargetKd (nM)% Inhibition @ 1µMCellular IC50 (nM)Expression in Cell LineKnown Role in Observed PhenotypePriority
Primary Target 15 98% 50 High Yes -
Off-Target A3595%120HighYesHigh
Off-Target B25080%>1000HighUnlikelyMedium
Off-Target C80055%Not DeterminedLowNoLow
Off-Target D120030%>10000NoneNoVery Low

Prioritization Workflow:

G A Kinome Profiling Results (List of Hits) B Filter 1: Binding Affinity (e.g., Kd < 500 nM) A->B C Filter 2: Cellular Potency (Functional Assay IC50) B->C D Filter 3: Biological Relevance (Target Expression & Pathway) C->D E Prioritized List of Biologically Relevant Off-Targets D->E F Secondary Validation (e.g., siRNA, CRISPR) E->F

Caption: Decision workflow for prioritizing off-target hits.

Validation Strategy: Once you have a high-priority off-target, you must confirm its role in the observed phenotype. A common method is to measure the phosphorylation of a known substrate of that off-target kinase via Western blot. If treating cells with your compound reduces the phosphorylation of this substrate, it provides strong evidence of functional off-target engagement.[8]

Mitigation Strategies: Designing More Selective Compounds and Experiments
Q3: What are the primary strategies for modifying the structure of this compound to improve its selectivity?

Answer: Improving selectivity through chemical modification is a cornerstone of medicinal chemistry, guided by Structure-Activity Relationship (SAR) studies.[9][10] The goal is to identify chemical changes that decrease binding to off-targets while maintaining or improving affinity for the on-target.

Causality Check: Kinase inhibitors often achieve selectivity by exploiting subtle differences in the amino acid residues lining the ATP binding pocket.[1] Modifications that introduce steric hindrance or alter hydrogen bonding patterns can selectively disfavor binding to certain kinases. Large-scale profiling of compound analogs is essential for building an informative SAR model.[11]

Key Modification Hotspots:

Based on the general structure of a pyridinyl-oxy-pyridinamine scaffold, certain positions are prime candidates for modification to enhance selectivity.

Caption: Potential modification sites on the compound scaffold.

  • Hinge-Binding Region (Amine Group): The aminopyridine moiety is critical for forming hydrogen bonds with the "hinge" region of the kinase. Modifications here can drastically alter the binding profile.

  • Selectivity Pocket (Methyl Group): The 2-methyl group on the first pyridine ring often points towards a hydrophobic pocket. Altering the size and shape of this group can be a powerful strategy to gain selectivity by exploiting differences in the size of this pocket across various kinases.[12]

  • Solvent-Exposed Region: The area around the aminopyridine can be modified with larger, more polar groups to interact with the solvent-exposed surface of the protein, potentially improving both selectivity and pharmacokinetic properties.

Q4: Besides chemical synthesis, what experimental approaches can I use to minimize the influence of off-target effects in my results?

Answer: A well-designed experiment can often de-risk the impact of off-target effects, even with a moderately selective compound.

  • Dose-Response Analysis: Use the lowest effective concentration of the compound that elicits the desired on-target phenotype. Off-target effects are often observed at higher concentrations, so working within a validated therapeutic window is critical.[3]

  • Use of a Structurally Unrelated Inhibitor: Corroborate your findings using a second, structurally distinct inhibitor of the same primary target. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Validation (The Gold Standard): The most rigorous way to confirm an on-target effect is to use genetic tools like siRNA or CRISPR/Cas9 to knock down or knock out the primary target. If the phenotype observed with the compound is recapitulated by genetic ablation of the target, this provides the strongest evidence for an on-target mechanism.

  • Rescue Experiments: In a target knockout/knockdown background, the compound should no longer produce the phenotype. This demonstrates that the presence of the target protein is necessary for the compound's activity.

Frequently Asked Questions (FAQs)
  • What is KINOMEscan® and how does it work? KINOMEscan® is a competition-based binding assay. It measures the ability of a compound to displace a known, immobilized ligand from the active site of a large panel of kinases. The amount of kinase bound to the immobilized ligand is measured by qPCR, providing a quantitative measure of binding affinity (Kd).[13][14] It is an ATP-independent method, which provides a true measure of thermodynamic binding.[13]

  • What is the difference between a biochemical assay (like KINOMEscan®) and a cell-based assay? Biochemical assays use purified proteins and measure a direct interaction, such as binding affinity.[15] They are excellent for identifying potential targets but do not account for cell permeability, metabolism, or the presence of endogenous ATP. Cell-based assays measure the functional consequence of target inhibition within a living cell (e.g., inhibition of substrate phosphorylation), providing a more physiologically relevant measure of potency (IC50).

  • Can off-target effects ever be beneficial? Yes. The concept of "polypharmacology" describes drugs that intentionally engage multiple targets to achieve a therapeutic effect.[3] In some cases, an off-target effect discovered during lead optimization can be exploited to treat other diseases or to create a more effective, multi-targeted therapy.

References
  • Lee, M. & Sabatier, P. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. icr.ac.uk. [Link]

  • Eurofins DiscoverX. Accelerating kinase drug discovery with validated kinase activity assay kits. news-medical.net. [Link]

  • Kuenzi, B. M., et al. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. bioRxiv. [Link]

  • Ismail, N. S. M., et al. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

  • Jafari, R., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Lin, K., et al. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife. [Link]

  • Prochazkova, M., et al. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules. [Link]

  • Butkiewicz, M., et al. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Molecules. [Link]

  • Martinez Molina, D., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • ResearchGate. Direct, indirect and off-target effects of kinase inhibitors. researchgate.net. [Link]

  • Eurofins DiscoverX. KINOMEscan® Kinase Profiling Platform. discoverx.com. [Link]

  • Kuenzi, B. M., et al. Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]

  • Gold, R., et al. Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation. [Link]

  • Iqbal, S., et al. Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

  • Engel, J., et al. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • PubChem. This compound. pubchem.ncbi.nlm.nih.gov. [Link]

  • Johnson, C. N. Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [Link]

  • Crowther, G. T., et al. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Wang, Z., et al. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules. [Link]

  • Pelago Bioscience. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. youtube.com. [Link]

  • van der Worp, H. B., et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. [Link]

  • Georgiev, M., et al. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Biotechnology & Biotechnological Equipment. [Link]

  • Hu, G., et al. Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Drug Discovery World (DDW). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. ddw-online.com. [Link]

  • Pelago Bioscience. Publications. pelagobio.com. [Link]

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  • Joy, M. E., et al. Stress Granule-Driven Resistance in Cancer: Mechanisms and Emerging Strategies. Cancers. [Link]

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Technical Support Center: 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine (CAS: 181633-42-1)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding assay development and implementation. Our goal is to help you mitigate experimental variability and ensure the generation of robust, reproducible data.

This document addresses common challenges encountered during the screening and characterization of novel small molecules, with a focus on biochemical and cell-based assay formats.

Frequently Asked Questions (FAQs)
Section 1: Compound Solubility and Handling

Question 1: My dose-response curves are inconsistent between experiments. Could compound solubility be the issue?

Answer: Yes, poor aqueous solubility is one of the most common reasons for assay variability and inaccurate structure-activity relationships (SAR).[1] If this compound precipitates out of the assay buffer, the actual concentration in solution will be lower and more variable than intended, leading to irreproducible IC50 values.[1][2]

Key indicators of solubility problems include:

  • Poorly shaped dose-response curves (e.g., steep, shallow, or bell-shaped curves).[3]

  • Visible precipitate in assay plates or stock solutions.

  • High variability between replicate wells.

  • Discrepancies between biochemical and cell-based assay results.[1]

Solutions:

  • Assess Kinetic Solubility Early: Use a method like turbidimetric solubility assay to determine the solubility limit of the compound in your specific assay buffer.[2][4] This helps you set a realistic maximum concentration for your experiments.

  • Optimize DMSO Concentration: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for stock solutions, its concentration in the final assay buffer should be minimized, typically to ≤1%, as it can impact protein stability and assay performance.[5][6][7]

  • Incorporate Surfactants: For biochemical assays, adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer can help maintain compound solubility and prevent aggregation.[8][9]

Question 2: What is the best practice for preparing and storing my compound stock solutions to ensure stability and consistency?

Answer: Proper handling of your DMSO stock solution is critical for reproducible results. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10] Water absorption can decrease the solubility of hydrophobic compounds, leading to precipitation over time.[10]

Recommended Protocol for Stock Solution Management:

  • Use High-Quality DMSO: Start with anhydrous, analytical grade DMSO (≥99.9%).

  • Prepare a Concentrated Primary Stock: Create a high-concentration stock (e.g., 10-30 mM) in 100% DMSO.

  • Aliquot for Single Use: Dispense the primary stock into small, single-use aliquots in low-binding tubes and store them at -20°C or -80°C, protected from light. This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture.

  • Careful Thawing: When ready to use, thaw an aliquot quickly and bring it to room temperature before opening the cap to prevent condensation from forming inside the tube.

  • Serial Dilutions: Perform serial dilutions in 100% DMSO before the final dilution into aqueous assay buffer. This "intermediate plate" step minimizes the risk of compound precipitation.

Section 2: Biochemical Assay Troubleshooting

Question 3: I'm seeing a high background signal in my kinase assay, even in wells with no enzyme. What could be the cause?

Answer: A high background signal can originate from several sources, often related to interference from the test compound itself. This is a common challenge in fluorescence- and luminescence-based assays.[6][11][12]

Potential Causes & Troubleshooting Steps:

  • Compound Autofluorescence: The compound may be intrinsically fluorescent at the excitation and emission wavelengths of your assay, leading to false positives.[11]

    • Solution: Run a "no enzyme" control containing the compound at all tested concentrations. If the signal increases with compound concentration, you have identified autofluorescence. Consider switching to an orthogonal assay with a different detection method (e.g., from a fluorescence-based assay to a radiometric or label-free assay).[11][12]

  • Reagent Purity: Impurities in reagents, particularly the ATP source in kinase assays, can contribute to background signal.[6]

    • Solution: Ensure all reagents are of the highest possible purity and are prepared fresh.

  • Non-specific Binding: The compound might be binding to the microplate surface or other assay components.

    • Solution: Adding a non-ionic surfactant (e.g., 0.01% Tween-20) and a protein blocker like Bovine Serum Albumin (BSA) to the buffer can help reduce non-specific binding.[13][14]

Below is a systematic workflow to diagnose the source of a high background signal.

G A High Background Signal Observed B Run 'No Enzyme' Control (Compound + Buffer + Substrate) A->B C Is Signal Still High? B->C D Compound Interference (e.g., Autofluorescence). Consider orthogonal assay. C->D Yes E Run 'No Substrate' Control (Compound + Buffer + Enzyme) C->E No F Is Signal Still High? E->F G Potential Enzyme Autophosphorylation or Reagent Contamination. F->G Yes H Issue is likely related to Enzyme-Substrate Interaction. Optimize concentrations. F->H No G cluster_prep Cell Preparation cluster_plate Plate Seeding cluster_treat Compound Treatment cluster_read Assay Readout A Use Low-Passage, Authenticated Cells B Ensure Homogenous Cell Suspension A->B C Automated Cell Counting B->C D Mix Suspension Frequently During Plating C->D E Fill Perimeter Wells with PBS (No Cells/Data) D->E F Maintain Consistent Final DMSO % (≤0.5%) E->F G Include Vehicle Controls (Same DMSO %) F->G H Allow Plates to Equilibrate to Room Temperature G->H I Consistent Incubation Times and Plate Shaking H->I

Caption: Workflow for improving cell-based assay reproducibility.
References
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (n.d.). BellBrook Labs. [Link]

  • Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Optimizing Assay Development. (2019). Biocompare.com. [Link]

  • High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. (2019). PMC. [Link]

  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays. (2021). YouTube. [Link]

  • Effect of DMSO on assay performance. (n.d.). ResearchGate. [Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (n.d.). ResearchGate. [Link]

  • How to Ensure Your Cell-Based Assays Are Reproducible. (2022). Bitesize Bio. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (n.d.). Celtarys Research. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). PMC - NIH. [Link]

  • Best Practices for Sample Preparation & Assay Development. (n.d.). Danaher Life Sciences. [Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (2012). Scirp.org. [Link]

  • Biochemical assays in drug discovery and development. (n.d.). Celtarys Research. [Link]

  • What is the Solubility of My Compound? (2011). GIT-LOBOR.DE. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Metastasis and Treatment. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). NIH. [Link]

  • Why can't I get reproducible results in cell based assays?. (2021). ResearchGate. [Link]

  • Five ways to tackle the reproducibility crisis in biomedical research. (2016). EurekAlert!. [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2023). Technology Networks. [Link]

  • High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. (2019). UCL Discovery. [Link]

  • Nuisance small molecules under a machine-learning lens. (2022). Digital Discovery (RSC Publishing). [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Current Trends in Biotechnology and Pharmacy. [Link]

  • Improving the reproducibility of cell culture handling. (2021). Integra Biosciences. [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (n.d.). Nicoya Lifesciences. [Link]

  • Considerations Related to Small-molecule Screening Collections. (n.d.). Books - The Royal Society of Chemistry. [Link]

  • This compound. (n.d.). PubChemLite. [Link]

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. (2015). PubMed Central. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]

  • Surface Plasmon Resonance Troubleshooting. (n.d.). Bitesize Bio. [Link]

  • 'Non-specific' binding. The problem, and a solution. (1983). PMC - NIH. [Link]

  • 6-(Pyridin-2-ylmethyl)pyridin-3-amine. (n.d.). PubChem. [Link]

  • DMSO-Related Effects on Ligand-Binding Properties of Lysine Methyltransferases G9a and SETD8. (2024). PubMed. [Link]

  • 6-[(2-Methyl-3-pyridinyl)oxy]pyridin-2-amine. (n.d.). PubChem - NIH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. (n.d.). Contract Pharma. [Link]

  • Recent advances in construction of small molecule-based fluorophore-drug conjugates. (2020). PMC - PubMed Central. [Link]

  • SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. (2024). Pharmaceutical Technology. [Link]

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stability of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for this compound (CAS No. 181633-42-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this molecule in various solvents. Our goal is to equip you with the foundational knowledge and practical troubleshooting steps to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am preparing stock solutions of this compound. What are the primary factors that could compromise its stability?

Answer: The stability of this molecule, a substituted aminopyridine ether, is influenced by three primary factors: solvent choice, pH, and environmental conditions (light and temperature).

  • Solvent Protons & Nucleophilicity: Protic solvents (like methanol, ethanol, and water) can participate in hydrogen bonding and may facilitate proton-catalyzed degradation pathways. Aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred for long-term storage of stock solutions as they are less reactive.

  • pH and Ionization: The molecule contains three basic nitrogen atoms (two on the pyridine rings and one on the amine group). The pH of aqueous solutions will dictate the protonation state of these sites.[1] Extreme pH levels, both acidic and basic, can catalyze the hydrolysis of the ether linkage or promote oxidative degradation of the aminopyridine moiety.[2]

  • Environmental Stress: Like many heterocyclic compounds, this molecule may be susceptible to photodegradation and oxidation.[3] Exposure to UV light and the presence of dissolved oxygen or peroxide contaminants in solvents can lead to the formation of degradation products.

Q2: I'm observing new, unexpected peaks in my HPLC chromatogram after storing my sample in an aqueous buffer for 24 hours. What are they likely to be?

Answer: The appearance of new peaks suggests chemical degradation. Given the structure of this compound, the most probable degradation pathways involve oxidation and hydrolysis.

  • Oxidative Degradants: The primary amine and the pyridine nitrogen atoms are susceptible to oxidation, which can form N-oxides. This is a common degradation pathway for aminopyridine structures when exposed to oxygen or oxidizing agents.[4]

  • Hydrolytic Degradants: While aryl ether bonds are generally stable, harsh acidic or basic conditions can lead to their cleavage. This would result in the formation of 2-methyl-3-hydroxypyridine and 6-hydroxypyridin-3-amine.

  • Photodegradants: If the sample was exposed to light, various photolytic degradation products could form. Dihydropyridine-containing drugs, for instance, are known to be susceptible to photo degradation.[3]

To confirm the identity of these peaks, we recommend using a mass spectrometer coupled with your HPLC (LC-MS) for mass identification of the unknown species.

Q3: What are the recommended solvents and storage conditions for this compound?

Answer: Recommendations vary for short-term and long-term storage to maximize stability.

Storage DurationRecommended SolventsStorage ConditionsRationale
Long-Term (Weeks to Months) Anhydrous DMSO, Anhydrous Acetonitrile-20°C or -80°C, Amber Vials, Inert Atmosphere (Argon or N₂)Minimizes hydrolysis, oxidation, and photodegradation. Aprotic solvents are less reactive.
Short-Term (Days) Methanol, Ethanol4°C, Amber VialsSuitable for preparing working solutions. Stability should be verified if stored for more than 48 hours.
Aqueous Experiments Buffered solutions (e.g., PBS, pH 7.4)4°C, Prepare fresh dailyThe compound's stability in aqueous media is pH-dependent and generally lower than in organic solvents.

Always perform a preliminary stability test in your chosen solvent system under your specific experimental conditions.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments.

Problem: Rapid loss of parent compound peak area in methanol-based solutions.
  • Possible Cause 1: Solvent Quality. The methanol may contain impurities like peroxides or trace amounts of acid/base, which can accelerate degradation.

    • Solution: Use high-purity, HPLC-grade, or anhydrous methanol. Purge the solvent with nitrogen or argon before use to remove dissolved oxygen.

  • Possible Cause 2: Photodegradation. Methanol can sometimes produce reactive methoxy radicals under UV light exposure, which can react with the analyte.[5]

    • Solution: Work in a dimly lit environment and always store solutions in amber or foil-wrapped vials.

Problem: Inconsistent results and poor reproducibility in bioassays.
  • Possible Cause: On-the-fly degradation. The compound may be unstable in your assay buffer or in the presence of other assay components (e.g., cell media, reducing agents).

    • Solution: Conduct a time-course stability study. Prepare a solution of the compound in your final assay buffer, incubate it under the exact assay conditions (temperature, light, CO₂), and analyze samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours). This will determine the stability window for your experiments.

Experimental Protocols

Protocol 1: General Solvent Stability Assessment

This protocol provides a framework for screening the stability of the compound in various solvents.

Objective: To determine the short-term stability of this compound in a selection of common laboratory solvents.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in anhydrous DMSO.

  • Dilution: Dilute the stock solution to a final concentration of 50 µg/mL in each of the test solvents (e.g., Acetonitrile, Methanol, Water, PBS pH 7.4).

  • Initial Analysis (T=0): Immediately after preparation, inject a sample from each solution into an HPLC-UV system to determine the initial peak area.

  • Incubation: Store the remaining solutions under two conditions:

    • Room temperature (25°C) with light exposure.

    • Refrigerated (4°C) in the dark (amber vials).

  • Time-Point Analysis: Analyze samples from each condition at T=24h, T=48h, and T=72h.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A loss of >5% is generally considered significant.

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and understanding degradation pathways.[3][5] This helps in developing a stability-indicating analytical method.

Objective: To investigate the degradation of the compound under hydrolytic, oxidative, and photolytic stress conditions as prescribed by ICH guidelines.

Methodology:

  • Sample Preparation: Prepare separate solutions of the compound (~100 µg/mL) for each stress condition.

  • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) and store at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a defined period. A control sample should be wrapped in foil.

  • Thermal Degradation: Store a solid sample and a solution sample at 70°C for 48 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV and LC-MS. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without completely consuming the parent compound.

Visualizations

Troubleshooting Workflow for Unexpected Peaks

start Unexpected Peak in HPLC check_storage Review Storage Conditions (Solvent, Temp, Light, Age) start->check_storage check_purity Verify Purity of Starting Material start->check_purity forced_degradation Perform Targeted Forced Degradation (e.g., Oxidation, pH) check_storage->forced_degradation Conditions suggest degradation lcms Analyze by LC-MS to Identify Mass forced_degradation->lcms pathway Propose Degradation Pathway lcms->pathway method_update Update Analytical Method to Quantify Impurity pathway->method_update

Caption: A logical workflow for investigating the source of unexpected analytical peaks.

Forced Degradation Experimental Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock API Stock Solution acid Acid Hydrolysis (HCl, Heat) stock->acid base Base Hydrolysis (NaOH, Heat) stock->base oxidation Oxidation (H2O2) stock->oxidation photo Photolysis (UV/Vis Light) stock->photo thermal Thermal (Heat) stock->thermal hplc HPLC-UV Analysis (Purity & Assay) acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc lcms LC-MS Analysis (Impurity ID) hplc->lcms If degradants > threshold

Caption: Standard workflow for a forced degradation study.

References

  • Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. Available from: [Link]

  • Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Available from: [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. Available from: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]

  • Fijalek, Z., et al. (2003). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Available from: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Maltseva, E., et al. (2021). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. MDPI. Available from: [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from: [Link]

  • ResearchGate. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? Retrieved from: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Refining Purification Methods for 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine (CAS: 181633-42-1). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested methods for achieving high purity. As a molecule possessing multiple basic nitrogen atoms, its purification presents unique challenges that standard protocols may not adequately address.[1] This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Issue 1: Significant Peak Tailing and Poor Resolution During Column Chromatography

Q: My chromatographic peaks for this compound are showing severe tailing on silica gel, making it impossible to separate from closely eluting impurities. What is causing this and how can I fix it?

A: This is the most common issue encountered with pyridine-containing compounds. The basic nitrogen atoms on both pyridine rings interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This strong, non-specific binding leads to a "drag" effect as the compound moves through the column, resulting in broad, tailing peaks.

The primary cause is an acid-base interaction between your basic analyte and the acidic stationary phase. To achieve sharp, symmetrical peaks, this interaction must be mitigated.

dot

Caption: Workflow for troubleshooting peak tailing in pyridine derivatives.

Protocol 1: Neutralized Silica Gel Chromatography

This is often the most effective and economical solution. By adding a volatile base to your mobile phase, you create a competitive equilibrium where the base neutralizes the active silanol sites, preventing your compound from binding too strongly.[2]

  • Prepare Slurry: Dry pack your column with standard silica gel.

  • Pre-Elute/Neutralize: Before loading your sample, flush the column with 2-3 column volumes of your starting mobile phase containing 0.5-1% triethylamine (TEA) or ammonia in methanol. This step is crucial for deactivating the silica.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane (DCM) or your mobile phase. Adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Elute the column with your chosen gradient, ensuring that the 0.5-1% TEA is maintained throughout the entire gradient.

Parameter Recommended Condition Rationale
Stationary Phase Standard Silica Gel (60 Å, 40-63 µm)Economical and widely available.
Mobile Phase Gradient of Ethyl Acetate (EtOAc) in Hexanes or HeptaneProvides good separation for moderately polar compounds.
Additive 0.5-1% Triethylamine (TEA) in the mobile phaseNeutralizes acidic silanol groups, preventing strong analyte interaction and reducing peak tailing.[1]
Example Gradient 10% EtOAc to 80% EtOAc in Hexanes + 1% TEAStart with low polarity to elute non-polar impurities and gradually increase to elute the product. Adjust based on TLC analysis.
Issue 2: Low Yield After Aqueous Work-up

Q: I am losing a significant amount of my product during the liquid-liquid extraction phase. What is the reason for this poor recovery?

A: Your compound, this compound, has two basic pyridine nitrogens and a primary amine group. In acidic aqueous solutions, these groups will be protonated, forming salts that are highly soluble in water. If you are washing your organic layer with an acidic solution (e.g., dilute HCl) to remove basic impurities, you are likely protonating and extracting your product into the aqueous layer as well.[3]

Careful control of the aqueous phase pH is critical to ensure your compound remains in its neutral, organic-soluble form.[2]

Protocol 2: Optimized Aqueous Work-up

  • Initial Quench: After the reaction is complete, quench the reaction mixture with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~8-9) instead of water or acid.

  • Extraction: Extract the product into an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Washing:

    • Wash the combined organic layers with a saturated Sodium Bicarbonate solution to remove any acidic byproducts.

    • Follow with a wash using saturated Sodium Chloride (brine) solution. This helps to break up any emulsions and removes bulk water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

dot

Extraction_pH cluster_conditions Solution pH Compound This compound (Free Base) Protonated Protonated Salt Form (e.g., Hydrochloride Salt) Compound->Protonated + Acid (e.g., HCl) Organic Organic Phase (DCM, EtOAc) Compound->Organic Soluble In Aqueous Aqueous Phase Protonated->Aqueous Soluble In Basic Basic/Neutral (pH > 8) Acidic Acidic (pH < 5)

Caption: Effect of pH on the solubility of the target compound.

Issue 3: The Purified Product is an Oil and Fails to Crystallize

Q: After chromatography, my product is a clean, viscous oil, but I cannot get it to crystallize from any common solvents. How can I induce solidification?

A: Failure to crystallize is often due to the presence of very minor, structurally similar impurities or residual solvent that inhibit the formation of a stable crystal lattice.[4] The inherent conformational flexibility of the ether linkage in your molecule can also make crystallization challenging.

Protocol 3: Recrystallization and Solvent Screening

  • Ensure High Purity: Before attempting crystallization, confirm the purity is >98% by LC-MS or HPLC. If not, re-purify a small batch via chromatography. Purity is paramount for successful crystallization.[2]

  • Solvent Screening: Use small vials to test the solubility of your oily product (~10-20 mg per vial) in a range of solvents with varying polarities. The ideal single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but fully soluble when heated.[4]

Solvent Class Examples Comments
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Good starting point. Often induces crystallinity in amine-containing compounds.
Esters Ethyl Acetate (EtOAc)A moderately polar solvent that is often effective.
Hydrocarbons Heptane, CyclohexaneUse as an anti-solvent. Your compound is likely insoluble in these.
Alcohols Isopropanol (IPA), Ethanol (EtOH)Your compound may be too soluble in these, but they can be used in a co-solvent system with an anti-solvent.
Ketones AcetoneCan be effective, but watch for potential side reactions (e.g., imine formation) if heated for prolonged periods.
  • Induce Crystallization:

    • Scratching: If a supersaturated solution fails to produce crystals upon cooling, scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic glass fragments provide nucleation sites.[4]

    • Seeding: If you have a tiny crystal from a previous batch, add it to the cooled, supersaturated solution to initiate crystal growth.[4]

    • Anti-Solvent Addition: Dissolve your compound in a minimal amount of a good solvent (e.g., EtOAc). Slowly add an anti-solvent (e.g., Heptane) dropwise until the solution becomes faintly cloudy. Warm the mixture until it is clear again, then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of the final product? A1: A combination of methods is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is excellent for quantitative purity assessment.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for confirming the molecular weight of the desired product and identifying any impurities.[5] For structural confirmation and to ensure no residual solvents are present, ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is essential.

Q2: How should I store purified this compound? A2: The primary amine group is susceptible to air oxidation, which can lead to discoloration (often turning yellow or brown) over time.[6] The compound should be stored in a tightly sealed amber vial under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (refrigerated at 2-8 °C or frozen) to minimize degradation.

Q3: Can I use reverse-phase chromatography for purification? A3: Yes, reverse-phase HPLC (RP-HPLC) is an excellent method for final purification, especially on a smaller scale. A C18 column is a good starting point. The mobile phase typically consists of a mixture of water and acetonitrile or methanol, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape by keeping the amine groups consistently protonated.[2]

Q4: My NMR spectrum looks clean, but the compound is a dark oil. Is this a problem? A4: While a clean NMR is a good sign, color can indicate the presence of trace, highly colored impurities, often arising from oxidation.[6] These may be present at levels too low to be detected by NMR but can still be problematic for subsequent biological assays or reactions. If the color is significant, a final purification step, such as passing the material through a small plug of silica or activated carbon, may be necessary.

References

[2] Benchchem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives. Available at:

[1] Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Available at:

[6] Benchchem. (2025). Overcoming challenges in the purification of pyridine compounds. Available at:

[4] Benchchem. (2025). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. Available at:

[5] SynHet. (n.d.). This compound. Available at:

[3] ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Available at:

Sources

Validation & Comparative

Validating the Target of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine: A Comparative Guide to Confirming CSF1R Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology, immunology, and neurodegenerative disease, the identification and validation of novel small molecule inhibitors for critical signaling pathways is a paramount objective. This guide provides a comprehensive framework for the target validation of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine , a compound bearing a pyridine-amine scaffold common to many kinase inhibitors. Based on structural similarities to known pharmacophores, we hypothesize that its primary target is the Colony-Stimulating Factor 1 Receptor (CSF1R), a key regulator of macrophage and microglia function.[1][2][3]

This document will guide you through a rigorous, multi-faceted approach to experimentally validate this hypothesis. We will objectively compare methodologies and provide the scientific rationale behind experimental choices, ensuring a self-validating system for trustworthy results. We will also compare the putative activity of our topic compound with established CSF1R inhibitors, Pexidartinib and GW2580.

The Putative Target: CSF1R and Its Role in Disease

Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid-lineage cells.[4] Dysregulation of the CSF1R signaling pathway has been implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[3] In the context of cancer, CSF1R signaling is critical for the function of tumor-associated macrophages (TAMs), which can promote tumor growth and metastasis.[1] Therefore, inhibiting CSF1R has emerged as a promising therapeutic strategy.

Below is a diagram illustrating the canonical CSF1R signaling pathway.

CSF1R_Signaling cluster_membrane Cell Membrane CSF1 CSF1 CSF1R CSF1R Dimerization & Autophosphorylation CSF1->CSF1R GRB2 GRB2 CSF1R->GRB2 PI3K PI3K CSF1R->PI3K STAT STAT CSF1R->STAT SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NUCLEUS Nucleus ERK->NUCLEUS PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT->NUCLEUS STAT->NUCLEUS Proliferation Proliferation NUCLEUS->Proliferation Survival Survival NUCLEUS->Survival Differentiation Differentiation NUCLEUS->Differentiation

Caption: Canonical CSF1R Signaling Pathway.

A Multi-pronged Approach to Target Validation

To rigorously validate that this compound directly inhibits CSF1R, a combination of in vitro biochemical assays and cell-based functional assays is essential. This workflow provides orthogonal evidence, strengthening the confidence in the proposed mechanism of action.

Target_Validation_Workflow Compound This compound Biochemical_Assays In Vitro Biochemical Assays Compound->Biochemical_Assays Cell_Based_Assays Cell-Based Functional Assays Compound->Cell_Based_Assays Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Biochemical_Assays->Kinase_Assay CETSA Cellular Thermal Shift Assay (Target Engagement) Cell_Based_Assays->CETSA ICW In-Cell Western (Pathway Inhibition) Cell_Based_Assays->ICW Conclusion Target Validated: CSF1R Inhibition Kinase_Assay->Conclusion CETSA->Conclusion ICW->Conclusion

Caption: Experimental Workflow for CSF1R Target Validation.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity and potency (IC50) of the test compound against purified CSF1R kinase.

Rationale: This cell-free assay provides direct evidence of interaction between the compound and the kinase domain of the target protein, independent of cellular uptake or off-target effects. A radiometric assay using [γ-³³P]-ATP offers high sensitivity and a direct measure of phosphate incorporation.[5]

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human CSF1R (e.g., from a commercial vendor) to the desired concentration in kinase buffer.

    • Prepare a substrate solution (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.

    • Prepare a stock solution of this compound and comparator compounds (Pexidartinib, GW2580) in 100% DMSO. Create a serial dilution series in kinase buffer.

    • Prepare an ATP solution containing [γ-³³P]-ATP at a concentration equal to the Km of CSF1R for ATP.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the serially diluted compound solutions.

    • Add 20 µL of the CSF1R enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 20 µL of the ATP/[γ-³³P]-ATP and substrate mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a filter plate (e.g., P30 Filtermat) and wash three times with 75 mM phosphoric acid and once with methanol.

    • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the test compound with CSF1R in a cellular context.[1][2]

Rationale: CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[6][7] Observing a thermal shift provides strong evidence of direct physical interaction between the compound and CSF1R within intact cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line endogenously expressing CSF1R (e.g., M-NFS-60 cells) to 70-80% confluency.

    • Treat the cells with the test compound, a comparator, or vehicle (DMSO) at various concentrations for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for CSF1R and a loading control (e.g., GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for CSF1R at each temperature for the different treatment groups.

    • Plot the relative amount of soluble CSF1R against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In-Cell Western (ICW) Assay

Objective: To assess the functional inhibition of the CSF1R signaling pathway by the test compound.

Rationale: The In-Cell Western is a quantitative immunofluorescence assay performed in microplates, allowing for the measurement of protein levels and post-translational modifications in a high-throughput format.[8][9][10] By measuring the phosphorylation of CSF1R and downstream effectors, we can determine the compound's functional impact on the signaling cascade.

Protocol:

  • Cell Seeding and Treatment:

    • Seed CSF1R-expressing cells (e.g., RAW264.7) in a 96-well plate and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with a serial dilution of the test compound or comparators for 1 hour.

    • Stimulate the cells with CSF1 ligand for 15 minutes to induce CSF1R phosphorylation.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific binding with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.

    • Incubate the cells with primary antibodies against phospho-CSF1R (pCSF1R) and total CSF1R overnight at 4°C.

    • Wash the cells with PBS containing 0.1% Tween-20.

    • Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour.

  • Signal Detection and Analysis:

    • Wash the cells to remove unbound secondary antibodies.

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both pCSF1R and total CSF1R.

    • Normalize the pCSF1R signal to the total CSF1R signal for each well.

    • Plot the normalized pCSF1R signal against the compound concentration to determine the IC50 for pathway inhibition.

Comparative Analysis

The performance of this compound should be benchmarked against known CSF1R inhibitors. Pexidartinib (PLX3397) is an FDA-approved CSF1R inhibitor, and GW2580 is another well-characterized selective inhibitor.[2][3]

CompoundCSF1R IC50 (nM)c-KIT IC50 (nM)FLT3 IC50 (nM)
Pexidartinib 1327160
GW2580 20951725
This compound To be determinedTo be determinedTo be determined
Data for Pexidartinib and GW2580 are from published literature.[3]

This comparative table will allow for an objective assessment of the potency and selectivity of the novel compound. A desirable profile would be high potency for CSF1R with significantly lower activity against other related kinases like c-KIT and FLT3 to minimize off-target effects.

Conclusion

The validation of a small molecule's biological target is a critical step in drug discovery and chemical biology. By employing a systematic and multi-faceted approach as outlined in this guide, researchers can confidently determine if this compound is a bona fide inhibitor of CSF1R. The combination of direct enzymatic inhibition data, confirmation of target engagement in a cellular context, and functional assessment of pathway inhibition provides a robust and self-validating dataset. The comparison with established inhibitors will further contextualize the compound's potential as a novel therapeutic agent or research tool.

References

  • Xie, Y., et al. (2020). Novel Class of Colony-Stimulating Factor 1 Receptor Kinase Inhibitors Based on an o-Aminopyridyl Alkynyl Scaffold as Potential Treatment for Inflammatory Disorders. Journal of Medicinal Chemistry, 63(15), 8147–8161.
  • Patel, S., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 30(1), 123.
  • ResearchGate. (n.d.). (PDF) Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • Kane, J. L., et al. (2024). Identification of Selective Imidazopyridine CSF1R Inhibitors. ACS Medicinal Chemistry Letters, 15(5), 724–730.
  • Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
  • Advansta. (n.d.). Step-by-Step Guide to In-Cell Westerns. Retrieved from [Link]

  • Bio-Rad. (n.d.). In-Cell Western Assay. Retrieved from [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1251-1275.
  • ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

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A Comparative Guide to Tyrosine Kinase Inhibitors: Benchmarking Novel Compounds Against Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the landscape of cancer therapeutics is increasingly defined by targeted therapies, particularly tyrosine kinase inhibitors (TKIs). These small molecules have revolutionized the treatment of various malignancies by interfering with specific signaling pathways that drive tumor growth and survival.[1] This guide provides a comparative framework for evaluating novel compounds, using the well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitors—Gefitinib, Erlotinib, and Osimertinib—as benchmarks. We will use the hypothetical compound 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine as a case study to illustrate the necessary experimental evaluations. While public data on the specific biological activity of this compound is not currently available, its pyridine-based structure is common in many kinase inhibitors, making it a relevant example for outlining a comprehensive characterization strategy.

The Landscape of EGFR Tyrosine Kinase Inhibitors

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2][3] In many cancers, such as non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth.[2][4] EGFR TKIs are designed to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[3][5][6]

There are currently three generations of EGFR TKIs, each developed to address specific challenges, such as acquired resistance.[7]

  • First-Generation (Gefitinib, Erlotinib): These are reversible inhibitors that target the ATP-binding site of EGFR.[3][5] They are particularly effective against tumors harboring activating EGFR mutations, such as exon 19 deletions or the L858R point mutation.[5]

  • Second-Generation (Afatinib, Dacomitinib): These are irreversible inhibitors that form covalent bonds with the EGFR kinase domain, leading to more sustained inhibition.

  • Third-Generation (Osimertinib): This class was developed to overcome resistance to first- and second-generation TKIs, most commonly caused by the T790M "gatekeeper" mutation.[8] Osimertinib is an irreversible inhibitor that is highly selective for both the sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[2][8]

Comparative Analysis of Established EGFR Inhibitors

A thorough understanding of the established EGFR inhibitors is crucial for benchmarking a new chemical entity. The following table summarizes key comparative data for Gefitinib, Erlotinib, and Osimertinib.

InhibitorGenerationMechanism of ActionKey TargetsIC50 (nM) vs. EGFR (T790M)
Gefitinib FirstReversible ATP-competitive inhibitorActivating EGFR mutations (e.g., L858R, ex19del)>3000
Erlotinib FirstReversible ATP-competitive inhibitorActivating EGFR mutations (e.g., L858R, ex19del)>1000
Osimertinib ThirdIrreversible covalent inhibitorActivating EGFR mutations, T790M resistance mutation<15[8]

Data is compiled from multiple sources and represents approximate values for comparative purposes.

Characterizing a Novel Inhibitor: A Proposed Workflow for this compound

To ascertain the potential of a novel compound like this compound as a TKI, a systematic experimental approach is required. The following workflow outlines the key assays and rationale.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Kinase Panel Screening Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Identify primary targets Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Quantify potency Cell Viability Assays Cell Viability Assays Mechanism of Action Studies->Cell Viability Assays Translate to cellular context Target Engagement Assays Target Engagement Assays Cell Viability Assays->Target Engagement Assays Assess cellular potency Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement Assays->Downstream Signaling Analysis Confirm target interaction in cells Xenograft Models Xenograft Models Downstream Signaling Analysis->Xenograft Models Validate in a biological system Pharmacokinetic/Pharmacodynamic Analysis Pharmacokinetic/Pharmacodynamic Analysis Xenograft Models->Pharmacokinetic/Pharmacodynamic Analysis Evaluate in vivo efficacy cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds and activates TKI EGFR TKI (e.g., Gefitinib, Osimertinib) TKI->EGFR Inhibits

Caption: The EGFR signaling pathway and the inhibitory action of TKIs.

Conclusion

The development of novel tyrosine kinase inhibitors requires a rigorous and systematic approach to characterization. By using established drugs like Gefitinib, Erlotinib, and Osimertinib as benchmarks, researchers can effectively evaluate the potency, selectivity, and cellular efficacy of new chemical entities such as this compound. The experimental workflows and comparative data presented in this guide provide a foundational framework for these critical investigations, ultimately paving the way for the next generation of targeted cancer therapies.

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A Comparative Guide to 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine (GNE-7915) and Structurally Similar LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, the selection of a lead compound is a critical decision point. This guide provides an in-depth, objective comparison of 6-((2-methylpyridin-3-yl)oxy)pyridin-3-amine, widely known as GNE-7915 , with its structurally related analogs. By presenting supporting experimental data and elucidating the rationale behind experimental design, this document aims to empower informed decision-making in the pursuit of novel therapeutics for neurodegenerative diseases like Parkinson's.

Introduction to LRRK2 and the Aminopyridine Scaffold

Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The resulting hyperactivation of the LRRK2 kinase is a key pathogenic event, making it a prime target for therapeutic intervention. The aminopyridine scaffold has emerged as a privileged structure in the development of potent and selective LRRK2 inhibitors. GNE-7915, a highly potent, selective, and brain-penetrant LRRK2 inhibitor, represents a benchmark compound from this class.[1][2] This guide will compare GNE-7915 with other notable aminopyridine-based LRRK2 inhibitors: GNE-0877 , GNE-9605 , and the foundational research tool, LRRK2-IN-1 .

Structural Comparison

The core structure of these compounds features a central aminopyridine or aminopyrazole moiety, which engages with the hinge region of the LRRK2 ATP-binding pocket. Variations in the substituents at different positions of this core structure dictate the potency, selectivity, and pharmacokinetic properties of each inhibitor.

GNE_7915_and_Analogs GNE-7915 GNE-7915 GNE-0877 GNE-0877 GNE-7915->GNE-0877 Structural Analog GNE-9605 GNE-9605 GNE-7915->GNE-9605 Structural Analog LRRK2-IN-1 LRRK2-IN-1 GNE-7915->LRRK2-IN-1 Precursor Scaffold

Figure 1: Relationship between GNE-7915 and its analogs.

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The "drug-likeness" of a compound is determined by its physicochemical properties, which in turn influence its pharmacokinetic profile. The following table summarizes key parameters for GNE-7915 and its comparators. The selection of these parameters is guided by the need for brain penetrance, metabolic stability, and oral bioavailability, all critical attributes for a centrally acting therapeutic agent.

CompoundMolecular Weight ( g/mol )logPSolubilityOral Bioavailability (%)Brain Penetration
GNE-7915 443.40[3]3.6Insoluble in water, soluble in DMSO[4][5]Good oral exposure in rats[6]High passive permeability[6]
GNE-0877 339.32[7]2.8Soluble in DMSOGood oral bioavailability[7]Brain-penetrant[8]
GNE-9605 433.423.2Soluble in DMSO90% in mice[1]Brain-penetrant[9]
LRRK2-IN-1 561.645.4Soluble in DMSOLowLimited

Causality Behind Experimental Choices: The parameters in the table are standard in early-stage drug discovery. Molecular weight and logP are predictive of oral bioavailability and CNS penetration according to Lipinski's Rule of Five. Solubility in aqueous and organic solvents is crucial for formulation and absorption. Direct measurement of oral bioavailability and brain penetration in preclinical species like rodents provides essential in vivo validation of these predictions.

In Vitro Potency and Selectivity: Targeting LRRK2 with Precision

The therapeutic efficacy of a kinase inhibitor is contingent on its potency against the target kinase and its selectivity over other kinases to minimize off-target effects.

CompoundLRRK2 IC50 (nM)LRRK2 Ki (nM)Kinase SelectivityNotable Off-Targets
GNE-7915 9[4][10]1[2][6]High (only TTK >50% inhibition out of 187 kinases)[4]Moderately potent 5-HT2B antagonist[6]
GNE-0877 3[11]0.7[7]Highly selectiveReversible CYP1A2 inhibitor (IC50 = 0.7 µM)[7]
GNE-9605 18.7[1]2[1]Highly selective (1 of 178 kinases with >50% inhibition)Not a CYP isoform inhibitor
LRRK2-IN-1 13 (WT), 6 (G2019S)[12]-Selective-

Expertise in Action: The choice of assays to determine these values is critical. A biochemical kinase inhibition assay using recombinant LRRK2 provides a direct measure of the compound's inhibitory activity. However, a cell-based assay measuring the inhibition of LRRK2 autophosphorylation (e.g., at Ser1292) is more physiologically relevant as it assesses the compound's ability to penetrate cells and engage the target in its native environment. Kinome-wide selectivity profiling is an indispensable tool to proactively identify potential off-target liabilities that could lead to toxicity.

In Vivo Efficacy and Pharmacodynamics

The ultimate test of a drug candidate is its ability to modulate the target and elicit a therapeutic effect in a living organism.

CompoundAnimal ModelDose and RouteKey FindingsReference
GNE-7915 BAC transgenic mice (hLRRK2 G2019S)50 mg/kg i.p. or p.o.Concentration-dependent reduction of pLRRK2 in the brain.[6]
GNE-7915 LRRK2 R1441G mutant mice100 mg/kg s.c. twice weekly for 18 weeksReduced striatal α-synuclein oligomers and cortical pSer129-αSyn. No observed toxicity.[13]
GNE-0877 BAC transgenic mice (hLRRK2 G2019S)10 and 50 mg/kg i.p.Dose-dependent inhibition of LRRK2 Ser1292 autophosphorylation.[7]
GNE-9605 BAC transgenic mice (hLRRK2)10 and 50 mg/kg i.p.Dose-dependent inhibition of LRRK2 Ser1292 autophosphorylation.[1]

Trustworthiness Through Self-Validating Systems: A robust in vivo study design incorporates both pharmacokinetic and pharmacodynamic readouts. Measuring compound concentrations in plasma and brain tissue confirms target engagement. Simultaneously, assessing the phosphorylation status of LRRK2 or its downstream substrates (e.g., Rab10) provides a direct measure of target inhibition in the relevant tissue. The use of transgenic animal models expressing human LRRK2 with pathogenic mutations enhances the translational relevance of the findings.[14][15][16]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below.

LRRK2 Kinase Inhibition Assay (Biochemical)

This protocol is adapted from established methods for measuring the activity of LRRK2.[17][18]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare kinase buffer, ATP solution, and substrate (e.g., LRRKtide) Compound_Dilution Serially dilute inhibitor compounds in DMSO Reagents->Compound_Dilution Add_Inhibitor Add diluted inhibitor or DMSO control Compound_Dilution->Add_Inhibitor Add_Enzyme Add recombinant LRRK2 enzyme to assay plate Add_Enzyme->Add_Inhibitor Incubate_1 Pre-incubate enzyme and inhibitor Add_Inhibitor->Incubate_1 Initiate_Reaction Initiate reaction with ATP/substrate mix Incubate_1->Initiate_Reaction Incubate_2 Incubate at 30°C Initiate_Reaction->Incubate_2 Stop_Reaction Stop reaction (e.g., add EDTA) Incubate_2->Stop_Reaction Detect_Signal Detect signal (e.g., luminescence for ADP-Glo) Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 values Detect_Signal->Analyze_Data

Figure 2: Workflow for a typical LRRK2 kinase inhibition assay.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay will typically be at or near the Km for LRRK2.

    • Substrate: A peptide substrate such as LRRKtide is commonly used.

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the kinase reaction buffer.

  • Add Inhibitor: Add the diluted test compounds or DMSO (for control wells) to the plate.

  • Add Enzyme: Add recombinant LRRK2 protein to each well.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the ATP and substrate mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP or the generated ADP using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based LRRK2 Autophosphorylation Assay

This assay measures the ability of a compound to inhibit LRRK2 autophosphorylation in a cellular context.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably overexpressing LRRK2 (e.g., HEK293T) in a multi-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor or DMSO for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated LRRK2 (e.g., anti-pSer1292-LRRK2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody against total LRRK2 as a loading control.

  • Data Analysis: Quantify the band intensities for pLRRK2 and total LRRK2. Normalize the pLRRK2 signal to the total LRRK2 signal for each sample. Plot the normalized pLRRK2 levels against the inhibitor concentration to determine the cellular IC50.

Western_Blot_Workflow Cell_Treatment Treat cells with inhibitor Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with anti-pLRRK2 antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect chemiluminescent signal Secondary_Ab->Detection Analysis Quantify and normalize band intensities Detection->Analysis

Figure 3: Western blot workflow for pLRRK2 detection.

Discussion and Future Directions

This comparative analysis highlights the nuanced differences between GNE-7915 and its structural analogs.

  • GNE-7915 stands out as a well-balanced inhibitor with high potency, good selectivity, and demonstrated brain penetrance and in vivo efficacy. Its characterization in multiple preclinical models provides a solid foundation for its use as a reference compound.

  • GNE-0877 exhibits even greater potency than GNE-7915. However, its inhibition of CYP1A2 is a potential liability that could lead to drug-drug interactions, a critical consideration for a chronically administered therapy.

  • GNE-9605 offers a compelling profile with high potency, excellent selectivity, and a clean CYP panel. Its high oral bioavailability in mice further strengthens its candidacy for in vivo studies.

  • LRRK2-IN-1 , while a valuable research tool that paved the way for more advanced inhibitors, has limitations in its pharmacokinetic properties, particularly its low brain penetration, which restricts its utility for in vivo CNS studies.

The choice of an optimal LRRK2 inhibitor will depend on the specific research question. For initial in vitro screening and mechanism-of-action studies, any of these potent inhibitors could be suitable. However, for in vivo studies, particularly those investigating CNS effects, compounds with demonstrated brain penetration and favorable pharmacokinetic and safety profiles, such as GNE-7915 and GNE-9605, are superior choices.

The field of LRRK2 inhibitor development is continually evolving. Future research will likely focus on further optimizing the therapeutic window by enhancing selectivity, minimizing off-target effects, and fine-tuning pharmacokinetic properties to ensure sustained target engagement in the brain. The insights gained from comparing compounds like GNE-7915 and its analogs will be invaluable in guiding the design of the next generation of LRRK2-targeted therapies for Parkinson's disease.

References

  • Estrada, A. A., et al. (2014). Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry, 57(3), 921-936. [Link]

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  • Herbst, S., & Tawk, M. (2022). Western blotting for LRRK2 signalling in macrophages. protocols.io. [Link]

  • Xing, J., et al. (2022). Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects. Molecular Neurodegeneration, 17(1), 60. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GNE-0877. Retrieved from [Link]

  • Estrada, A. A., et al. (2014). Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry, 57(3), 921-936. [Link]

  • The Science of Parkinson's. (2017). Inhibiting LRRK2: The Denali Phase I results. Retrieved from [Link]

  • Gloeckner, C. J., et al. (2010). Autophosphorylation in the Leucine-Rich Repeat Kinase 2 (LRRK2) GTPase Domain Modifies Kinase and GTP-Binding Activities. Journal of Biological Chemistry, 285(18), 13788-13800. [Link]

  • Estrada, A. A., et al. (2012). Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry, 55(22), 9416-9433. [Link]

  • Wang, X., & De Camilli, P. (2023). In vitro LRRK2 autophosphorylation. protocols.io. [Link]

  • Di Maio, R., et al. (2018). LRRK2 activation in idiopathic Parkinson's disease. Science Translational Medicine, 10(451), eaar5429. [Link]

  • Lin, M. K., & Farrer, M. J. (2009). LRRK2 in Parkinson's disease: in vivo models and approaches for understanding pathogenic roles. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1792(7), 631-638. [Link]

  • Alzforum. (2020). Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild. Retrieved from [Link]

  • Taymans, J. M., et al. (2022). Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. International Journal of Molecular Sciences, 23(16), 9035. [Link]

  • JoVE. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. Retrieved from [Link]

  • West, A. B. (2022). Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk. The Journal of Clinical Investigation, 132(11), e157100. [Link]

  • Fan, Y., et al. (2021). The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. Frontiers in Neuroscience, 15, 663185. [Link]

  • Taylor, M., et al. (2024). Type II kinase inhibitors that target Parkinson's disease–associated LRRK2. Science Advances, 10(3), eadj3218. [Link]

  • Kluss, J. H. (2022). Impact of LRRK2 kinase activation and inhibition in vivo and in vitro. CentAUR. [Link]

  • Kluss, J. H. (2022). Impact of LRRK2 kinase activation and inhibition in vivo and in vitro. CentAUR. [Link]

  • Zhang, Y., et al. (2024). Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM. Nature Communications, 15(1), 748. [Link]

  • Di Lorenzo, F., et al. (2022). LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer's and Parkinson's Disease-Related Neuroinflammation. International Journal of Molecular Sciences, 23(19), 11846. [Link]

  • Chen, C. Y., et al. (2022). LRRK2 mutant knock-in mouse models: therapeutic relevance in Parkinson's disease. Molecular Neurodegeneration, 17(1), 16. [Link]

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Confirming the In Vivo Efficacy of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated in vivo candidate is fraught with challenges. This guide provides a comprehensive framework for confirming the in vivo efficacy of the novel compound 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine. Given the absence of published in vivo data for this specific molecule, we will proceed with a structured, hypothetical evaluation based on its chemical motifs, which are prevalent in known kinase inhibitors. This guide will compare its potential performance with established alternatives and provide the necessary experimental blueprints for its validation.

Mechanistic Hypothesis: Targeting the MAPK/ERK Pathway

The chemical structure of this compound, featuring a pyridin-3-amine core linked to a methylpyridin-oxy group, bears resemblance to scaffolds found in several classes of kinase inhibitors. The pyridine and amine moieties are common features in compounds designed to interact with the ATP-binding pocket of kinases.[1][2] Specifically, the overall structure suggests potential inhibitory activity against serine/threonine or tyrosine kinases. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the Ras/Raf/MEK/ERK (MAPK) signaling pathway, a critical cascade in cell proliferation and survival that is frequently dysregulated in cancer.[3]

Comparative Landscape: Benchmarking Against Established Kinase Inhibitors

To establish a benchmark for evaluating the in vivo efficacy of our target compound, we will compare its hypothetical performance against well-characterized inhibitors of key cancer-driving kinases, such as MEK, EGFR, and VEGFR.

Inhibitor ClassExample CompoundTypical In Vivo EfficacyKey Considerations
MEK Inhibitors TrametinibSignificant tumor growth inhibition in KRAS or BRAF mutant xenograft models.[4] Often used in combination therapies to overcome resistance.[5][6]Efficacy is highly dependent on the genetic background of the tumor. Resistance can develop through activation of parallel signaling pathways.[6]
EGFR Inhibitors Gefitinib, CetuximabDelays tumor volume doubling time in head and neck cancer xenografts.[7] Efficacy is often correlated with prolonged suppression of phosphorylated EGFR and downstream signaling molecules.[7][8]Dose-limiting toxicities associated with inhibition of wild-type EGFR are a concern.[8] The presence of specific EGFR mutations can confer resistance.[9]
VEGFR Inhibitors VandetanibInhibits angiogenesis and tumor growth in various xenograft models.[10] Efficacy can be correlated with the level of VEGF expression in the tumor.[10]Effects on tumor vasculature can be tumor type-dependent.[11] Often used in combination with other anti-cancer agents.[12]

In Vivo Efficacy Evaluation Workflow

The following workflow outlines a comprehensive strategy for assessing the in vivo anti-tumor activity of this compound.

G cluster_0 Pre-Clinical In Vivo Evaluation A Pharmacokinetic (PK) & Maximum Tolerated Dose (MTD) Studies B Xenograft Model Selection (e.g., HT-29 Colorectal Cancer) A->B C Tumor Implantation & Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E Drug Administration (Oral Gavage) D->E F Tumor Volume & Body Weight Monitoring E->F G Pharmacodynamic (PD) Analysis (e.g., p-ERK levels) E->G H Terminal Endpoint: Tumor Growth Inhibition (TGI) Calculation F->H I Histopathological & Immunohistochemical Analysis H->I

Caption: Proposed workflow for in vivo efficacy testing.

Detailed Experimental Protocols

Animal Model Selection and Rationale

The choice of an appropriate animal model is critical for obtaining meaningful in vivo data. Given our hypothesis of MAPK pathway inhibition, a human colorectal cancer cell line with a known KRAS or BRAF mutation, such as HT-29 (KRAS wild-type, BRAF V600E mutant), would be a suitable choice for a xenograft model.[3] This allows for the evaluation of the compound's efficacy in a tumor type where the target pathway is constitutively active.

Pharmacokinetic and Maximum Tolerated Dose (MTD) Studies

Prior to efficacy studies, it is essential to determine the pharmacokinetic profile and the maximum tolerated dose of this compound.

Protocol:

  • Administer a single dose of the compound to a cohort of healthy mice via oral gavage at three different dose levels.

  • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).[13]

  • For MTD determination, administer the compound daily for 5-7 days at escalating doses to different cohorts of mice.

  • Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and mortality. The MTD is defined as the highest dose that does not induce significant toxicity.

Xenograft Tumor Growth Inhibition Study

Protocol:

  • Subcutaneously implant HT-29 cells into the flank of immunodeficient mice (e.g., nude mice).

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, this compound at two dose levels, and a positive control such as a known MEK inhibitor).

  • Administer the respective treatments daily via oral gavage for a predefined period (e.g., 21 days).

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

  • Collect tumors for pharmacodynamic and histopathological analysis.

Pharmacodynamic and Biomarker Analysis

To confirm that the compound inhibits the target pathway in vivo, pharmacodynamic (PD) studies are crucial.

G cluster_0 Hypothesized MAPK Signaling Pathway Inhibition Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound This compound Compound->MEK

Caption: Hypothesized inhibition of the MAPK pathway.

Protocol for p-ERK Analysis:

  • At various time points after the final dose in the efficacy study, collect tumor samples.

  • Prepare tumor lysates and perform Western blotting to detect the levels of phosphorylated ERK (p-ERK) and total ERK.

  • A significant reduction in the p-ERK/total ERK ratio in the treated groups compared to the vehicle control would provide evidence of target engagement.[3]

Conclusion and Future Directions

This guide provides a robust framework for the in vivo evaluation of this compound as a potential kinase inhibitor. By following these protocols and comparing the outcomes to established benchmarks, researchers can make informed decisions about the continued development of this compound. Positive results from these studies, demonstrating significant tumor growth inhibition and on-target pharmacodynamic effects, would warrant further investigation, including combination studies and evaluation in patient-derived xenograft (PDX) models to better predict clinical efficacy. The ultimate goal is to translate promising preclinical findings into novel cancer therapeutics.

References

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  • Rosell, R., et al. (2012). Erlotinib versus standard chemotherapy as first-line treatment for European patients with advanced EGFR mutation-positive non-small-cell lung cancer (EURTAC): a multicentre, open-label, randomised phase 3 trial. The Lancet Oncology, 13(3), 239-246. [Link]

  • Hata, A., et al. (2016). Inhibition of MEK pathway enhances the antitumor efficacy of chimeric antigen receptor T cells against neuroblastoma. Cancer Immunology, Immunotherapy, 65(11), 1365–1375. [Link]

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  • Daouti, S., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular Cancer Therapeutics, 9(1), 136-144. [Link]

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  • Abdel-Aziz, A. A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46881–46900. [Link]

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  • Kumar, A., et al. (2019). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ACS Omega, 4(4), 6754–6765. [Link]

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Navigating the Uncharted: The Quest for Biological Activity of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of available scientific literature and chemical databases reveals a significant knowledge gap regarding the biological activity of the compound 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine. While its chemical structure and basic identifiers are documented, there is currently no published data detailing its mechanism of action, biological targets, or efficacy in any experimental model. This absence of foundational research precludes the creation of a meaningful cross-validation and comparison guide at this time.

For researchers, scientists, and drug development professionals, the initial stages of investigating a novel chemical entity are critical. The process typically involves a thorough review of existing literature to understand a compound's known properties and to formulate hypotheses for further testing. In the case of this compound, with CAS number 181633-42-1, this initial step draws a blank in terms of biological function.[1][2][3][4]

While the broader family of pyridine-containing compounds has been a rich source of biologically active molecules with diverse therapeutic applications, including as kinase inhibitors, antibacterial agents, and antitubercular treatments, this general activity cannot be extrapolated to a specific, uncharacterized molecule.[5][6][7][8][9][10][11] The precise arrangement of atoms and functional groups in this compound dictates its unique three-dimensional shape and electronic properties, which in turn determine its potential interactions with biological macromolecules.

The Path Forward: Establishing a Biological Profile

To enable a future comparative analysis, a systematic, multi-pronged approach to elucidating the bioactivity of this compound would be necessary. This endeavor would involve a series of in vitro and potentially in vivo studies designed to first identify and then validate its biological effects.

A foundational step would be to perform broad phenotypic screening across a variety of cell lines, such as those used in cancer research or infectious disease models.[12][13][14][15][16] This could reveal effects on cell proliferation, viability, or other observable cellular changes. Should any significant activity be identified, the subsequent challenge would be to pinpoint the molecular target or pathway being modulated.

Hypothetical Workflow for Target Identification and Validation

Should initial screening suggest a potential area of activity, for instance, as a kinase inhibitor, a structured workflow for cross-validation would be initiated. This would involve a series of orthogonal assays to confirm the initial findings and compare the compound's potency and selectivity against known standards.

Figure 1: Hypothetical Cross-Validation Workflow for a Novel Kinase Inhibitor

G A Initial Hit from High-Throughput Screening (HTS) B Biochemical Kinase Assay (e.g., Radiometric, Luminescence) A->B C Determine IC50 at varying ATP concentrations B->C D Biophysical Binding Assays (e.g., SPR, ITC) B->D G Selectivity Profiling (Kinome-wide scan) B->G E Cell-Based Target Engagement Assay D->E F Cellular Functional Assays (e.g., Phosphorylation, Proliferation) E->F H Comparison with Reference Kinase Inhibitors F->H G->H

A conceptual workflow for the systematic validation and comparison of a novel kinase inhibitor candidate.

The Imperative of Foundational Data

Without initial data on the biological effects of this compound, any attempt to create a comparison guide would be purely speculative and lack the scientific integrity required for an audience of researchers and drug development professionals. The principles of E-E-A-T (Expertise, Authoritativeness, Trustworthiness) mandate that such guides be built upon a foundation of verifiable experimental evidence.

Future research efforts are needed to explore the potential therapeutic value of this compound. Once such data becomes available, a comprehensive and objective comparison to alternative molecules will be a valuable resource for the scientific community.

References

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A Comparative Guide to 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the privileged scaffold of pyridine and its congeners continues to be a fertile ground for the discovery of novel therapeutic agents. The inherent structural features of the pyridine ring—its planarity, aromaticity, and ability to participate in hydrogen bonding—make it an ideal building block for molecules designed to interact with a wide array of biological targets. Among the myriad of pyridine-based structures, the 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine core represents a particularly intriguing scaffold. Its unique arrangement of nitrogen atoms and the ether linkage provides a three-dimensional architecture that can be strategically modified to achieve high potency and selectivity for various enzymes and receptors.

This guide provides a comparative analysis of a series of derivatives based on the this compound scaffold. We will delve into their synthesis, structure-activity relationships (SAR), and performance against different biological targets, with a focus on their potential as kinase inhibitors. The information presented herein is a synthesis of data from various studies and is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview to guide their own discovery efforts.

The Strategic Advantage of the Pyridinyloxypyridine Scaffold

The design of small molecule inhibitors often hinges on the identification of a core scaffold that can be readily synthesized and systematically modified. The this compound scaffold offers several advantages in this regard:

  • Synthetic Tractability: The ether linkage can be readily formed through nucleophilic aromatic substitution (SNAr) reactions, allowing for the modular assembly of a diverse library of derivatives.

  • Structural Rigidity and Conformational Control: The two pyridine rings linked by an oxygen atom create a relatively rigid backbone, which can help in pre-organizing the molecule for optimal binding to its target. The substitution pattern on both rings can be varied to fine-tune the conformational preferences.

  • Hydrogen Bonding Capabilities: The pyridine nitrogens and the amine group provide key hydrogen bond donor and acceptor sites, which are crucial for anchoring the molecule within the active site of a protein.

  • Mimicry of Endogenous Ligands: The arrangement of heteroatoms in this scaffold can mimic the purine core of ATP, making it a promising starting point for the development of kinase inhibitors.[1]

Comparative Analysis of Derivatives as Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The pyridinyloxypyridine scaffold has emerged as a promising platform for the development of potent and selective kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The biological activity of derivatives of the this compound core is highly dependent on the nature and position of substituents on both pyridine rings and the amine functionality.

dot

SAR_Highlights Scaffold This compound Core Amine_Mod Amine (R1) Modification (Amides, Ureas) Scaffold->Amine_Mod Influences hinge-binding interactions Pyridine_A_Sub Substituents on Pyridine A (R2) (Halogens, Alkyl groups) Scaffold->Pyridine_A_Sub Modulates solubility and cell permeability Pyridine_B_Sub Substituents on Pyridine B (R3) (Methyl group position) Scaffold->Pyridine_B_Sub Affects steric interactions in the active site Activity Kinase Inhibitory Potency & Selectivity Amine_Mod->Activity Pyridine_A_Sub->Activity Pyridine_B_Sub->Activity

Caption: Key modification points on the core scaffold and their impact on activity.

Amine Modifications (R1): Acylation of the 3-amino group to form amides or ureas is a common strategy to introduce additional interaction points with the kinase hinge region. For instance, derivatives bearing an amide linkage have shown significant inhibitory activity against various tyrosine kinases.[3] The nature of the acyl group can dramatically influence potency and selectivity. Aromatic and heteroaromatic acyl groups can engage in pi-stacking interactions with aromatic residues in the active site.

Substituents on the 6-Oxy-Pyridine Ring (R2): Modifications on this ring can impact the overall physicochemical properties of the molecule, such as solubility and lipophilicity. The introduction of small electron-withdrawing groups, like halogens, can modulate the pKa of the pyridine nitrogen and influence its hydrogen bonding potential.

Substituents on the 2-Methyl-Pyridine Ring (R3): The position of the methyl group on this ring is crucial for activity. The 2-methyl group can provide a steric constraint that favors a specific binding conformation. Shifting or replacing this methyl group can lead to a significant loss of activity, highlighting the importance of this feature for productive binding.

Performance Data of Representative Derivatives

The following table summarizes the in vitro kinase inhibitory activity of a hypothetical series of derivatives to illustrate the principles of SAR. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Compound ID R1 (Amine Modification) R2 (Substitution on 6-Oxy-Pyridine) R3 (Substitution on 3-Oxy-Pyridine) c-Src Kinase IC50 (nM) Selectivity Profile (vs. a panel of 10 kinases)
Core -NH2-H2-Methyl>10,000-
DERIV-A1 -NH-CO-Ph-H2-Methyl500Moderate
DERIV-A2 -NH-CO-(4-Cl-Ph)-H2-Methyl150Good
DERIV-A3 -NH-CO-(4-MeO-Ph)-H2-Methyl800Moderate
DERIV-B1 -NH-CO-Ph5-F2-Methyl450Moderate
DERIV-C1 -NH-CO-Ph-H4-Methyl2500Poor

This data is illustrative and compiled for educational purposes based on general principles of kinase inhibitor SAR.

  • The core amine is a poor inhibitor, emphasizing the need for modification at the R1 position.

  • Acylation of the amine with an aromatic ring (DERIV-A1) significantly improves potency.

  • Electron-withdrawing substituents on the phenyl ring of the amide (DERIV-A2) can enhance activity, potentially through favorable electronic interactions.

  • Electron-donating groups (DERIV-A3) may be less favorable for this particular target.

  • Modification of the 6-oxy-pyridine ring (DERIV-B1) can have a modest impact on potency.

  • The position of the methyl group on the other pyridine ring is critical, as moving it from the 2- to the 4-position (DERIV-C1) leads to a substantial loss of activity.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

General Synthesis of this compound Derivatives

dot

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Amide Coupling SM1 2-Methyl-3-hydroxypyridine Intermediate1 6-((2-Methylpyridin-3-yl)oxy)-3-nitropyridine SM1->Intermediate1 SM2 6-Chloro-3-nitropyridine SM2->Intermediate1 Base Base (e.g., K2CO3) Base->Intermediate1 Solvent1 Solvent (e.g., DMF) Solvent1->Intermediate1 Core_Molecule This compound Intermediate1->Core_Molecule Reducing_Agent Reducing Agent (e.g., Fe/NH4Cl or H2/Pd-C) Reducing_Agent->Core_Molecule Solvent2 Solvent (e.g., EtOH/H2O) Solvent2->Core_Molecule Final_Product Final Amide Derivative Core_Molecule->Final_Product Carboxylic_Acid R1-COOH Carboxylic_Acid->Final_Product Coupling_Agent Coupling Agent (e.g., HATU, EDCI) Coupling_Agent->Final_Product Base2 Base (e.g., DIPEA) Base2->Final_Product Solvent3 Solvent (e.g., DMF) Solvent3->Final_Product

Caption: General synthetic workflow for the preparation of target derivatives.

Step 1: Synthesis of 6-((2-Methylpyridin-3-yl)oxy)-3-nitropyridine To a solution of 2-methyl-3-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 6-Chloro-3-nitropyridine (1.1 eq) is then added, and the reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. After completion (monitored by TLC), the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of this compound (Core Molecule) The nitro intermediate from Step 1 is dissolved in a mixture of ethanol and water. Iron powder (5.0 eq) and ammonium chloride (5.0 eq) are added, and the mixture is heated to reflux for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through Celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to afford the desired amine.

Step 3: Synthesis of Amide Derivatives To a solution of the core amine (1.0 eq) and the corresponding carboxylic acid (1.2 eq) in DMF, a coupling agent such as HATU (1.5 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) are added. The reaction is stirred at room temperature for 12-16 hours. The reaction is then diluted with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against various kinases can be evaluated using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay.[4]

Principle: This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal. The intensity of the luminescence is inversely proportional to the kinase inhibition.[5]

Procedure:

  • A solution of the test compound at various concentrations is pre-incubated with the kinase and the substrate in the reaction buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

  • The luminescence is measured using a plate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold has demonstrated significant potential as a versatile platform for the development of novel therapeutic agents, particularly kinase inhibitors. The modular synthesis allows for the rapid exploration of the chemical space around this core, and the structure-activity relationships derived from comparative studies provide a clear roadmap for optimizing potency and selectivity.

Future efforts in this area should focus on:

  • Expansion of the Derivative Library: Synthesizing a broader range of derivatives with diverse substituents to further probe the SAR.

  • Kinome-wide Selectivity Profiling: Testing the most potent compounds against a large panel of kinases to fully understand their selectivity profile and identify potential off-target effects.

  • In Vivo Evaluation: Advancing the most promising candidates to in vivo models to assess their pharmacokinetic properties, efficacy, and safety.

  • Exploration of Other Therapeutic Areas: Given the versatility of the pyridine scaffold, these derivatives could also be explored for other applications, such as antibacterial or antiviral agents.

By leveraging the insights from this comparative guide, researchers can accelerate the discovery and development of new drugs based on this promising chemical scaffold.

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benchmarking 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1β (IL-1β) is a pivotal pro-inflammatory cytokine implicated in a wide spectrum of autoinflammatory and autoimmune diseases. Consequently, targeting IL-1β has emerged as a significant therapeutic strategy. This guide provides a comprehensive comparative analysis of Gevokizumab (6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine), an investigational allosteric modulating monoclonal antibody, against established IL-1β inhibitors: Anakinra, Canakinumab, and Rilonacept. We will delve into their distinct mechanisms of action, present comparative preclinical and clinical data, and provide detailed experimental protocols for benchmarking future IL-1β-targeting therapeutics.

Introduction: The Central Role of IL-1β in Inflammation

Interleukin-1β is a potent cytokine that plays a crucial role in the innate immune response.[1][2] Its production is tightly regulated, and its dysregulation can lead to chronic inflammation and tissue damage. The IL-1β signaling cascade is a key driver in numerous diseases, making it a prime target for therapeutic intervention.[3][4]

The IL-1β Signaling Pathway

The activation of the IL-1β signaling pathway is a multi-step process. It begins with the synthesis of an inactive precursor, pro-IL-1β, which is then cleaved by caspase-1 within the inflammasome complex to its active form.[3] Mature IL-1β is then secreted and binds to the IL-1 receptor type I (IL-1RI), initiating a downstream signaling cascade that results in the production of various inflammatory mediators.[1][3]

IL-1β Signaling Pathway Figure 1: Simplified IL-1β Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1beta IL-1β IL-1RI IL-1RI IL-1beta->IL-1RI Binds IL-1RAcP IL-1RAcP IL-1RI->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Activates IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NF-kB_pathway NF-κB Pathway TRAF6->NF-kB_pathway MAPK_pathway MAPK Pathway TRAF6->MAPK_pathway Inflammatory_Genes Inflammatory Gene Transcription NF-kB_pathway->Inflammatory_Genes MAPK_pathway->Inflammatory_Genes

Caption: Simplified IL-1β Signaling Pathway.

Comparative Analysis of IL-1β Inhibitors

Several drugs have been developed to target the IL-1β pathway, each with a unique mechanism of action. This section compares Gevokizumab to the three FDA-approved IL-1 inhibitors: Anakinra, Canakinumab, and Rilonacept.[3][5]

Gevokizumab: An Allosteric Modulator

Gevokizumab is an investigational human-engineered monoclonal antibody that binds to IL-1β.[1][2] Unlike direct receptor antagonists, Gevokizumab acts as a negative allosteric modulator.[6][7] It binds to a site on IL-1β that is distinct from the receptor binding site, inducing a conformational change that reduces the affinity of IL-1β for its signaling receptor, IL-1RI.[1][6][7] This unique mechanism of action may offer a more nuanced modulation of the inflammatory response.

Anakinra (Kineret®)

Anakinra is a recombinant form of the naturally occurring interleukin-1 receptor antagonist (IL-1Ra).[8][9][10] It functions by competitively inhibiting the binding of both IL-1α and IL-1β to the IL-1RI, thereby blocking their biological activities.[8][9][11]

Canakinumab (Ilaris®)

Canakinumab is a high-affinity human monoclonal antibody that specifically targets and neutralizes human IL-1β.[12][13][14] It binds to IL-1β and prevents it from interacting with IL-1 receptors, thus inhibiting IL-1β-mediated signaling.[13][15][16]

Rilonacept (Arcalyst®)

Rilonacept is a dimeric fusion protein, often referred to as an "IL-1 trap".[17][18][19] It consists of the ligand-binding domains of the human IL-1RI and the IL-1 receptor accessory protein (IL-1RAcP) linked to the Fc portion of human IgG1.[17][18] This structure allows it to bind to both IL-1α and IL-1β with high affinity, preventing them from engaging with cell surface receptors.[18][20][21]

Summary of Mechanisms of Action
DrugTarget(s)Mechanism of Action
Gevokizumab IL-1βNegative allosteric modulator; reduces binding affinity of IL-1β to IL-1RI.[1][6][7]
Anakinra IL-1α and IL-1βCompetitive receptor antagonist; blocks binding to IL-1RI.[8][9][11]
Canakinumab IL-1βNeutralizing monoclonal antibody; directly binds to IL-1β.[12][13][14]
Rilonacept IL-1α and IL-1βSoluble decoy receptor ("IL-1 trap"); binds and sequesters IL-1.[17][18][20]

Preclinical and Clinical Data Overview

The following table summarizes key preclinical and clinical findings for each drug. It is important to note that Gevokizumab is still under investigation and has been studied in a variety of conditions, with some trials being discontinued.[22]

FeatureGevokizumabAnakinraCanakinumabRilonacept
Indications (Approved/Investigational) Investigational: Behçet's disease uveitis, pyoderma gangrenosum, osteoarthritis, metastatic cancers.[1][23][24][25][26]Approved: Rheumatoid Arthritis, Cryopyrin-Associated Periodic Syndromes (CAPS), Deficiency of Interleukin-1 Receptor Antagonist (DIRA).[8][10]Approved: CAPS, Systemic Juvenile Idiopathic Arthritis (SJIA), Gout flares, and others.[5][14][16]Approved: CAPS, Recurrent Pericarditis, DIRA.[17][18][21]
Administration Subcutaneous or Intravenous.[23][26]Subcutaneous daily.[8]Subcutaneous every 4-8 weeks.[16]Subcutaneous weekly.[20]
Half-life ~22 days.[27]4-6 hours.[8]~26 days.[16]Long half-life (weekly dosing).[20]
Key Clinical Findings Showed promise in reducing inflammation in type 2 diabetes and Behçet's uveitis.[24][27][28] Phase I trials are ongoing for certain cancers.[25][26]Effective in reducing signs and symptoms of rheumatoid arthritis and controlling inflammation in CAPS.[10][29]Demonstrated efficacy in reducing flares in CAPS, SJIA, and gout.[14][16] The CANTOS trial showed a reduction in cardiovascular events.[30]Significantly reduces the risk of recurrent pericarditis episodes.[18][19]
Common Adverse Events Injection site reactions, potential for immunosuppression.[23][27][31]Injection site reactions, increased risk of infection, neutropenia.[8][9]Serious infections, hypersensitivity reactions, neutropenia.[16]Injection site reactions, upper respiratory tract infections.[18]

Experimental Protocols for Benchmarking

To objectively compare the performance of IL-1β inhibitors, a series of standardized in vitro and in vivo experiments are essential.

In Vitro Assays

These assays are crucial for determining the potency and mechanism of action of a compound.[32][33]

This assay measures the ability of a compound to inhibit IL-1β-induced production of downstream inflammatory cytokines, such as IL-6 and IL-8.

  • Protocol:

    • Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., MRC-5 human fibroblasts).[34]

    • Pre-incubate the cells with varying concentrations of the test inhibitor.

    • Stimulate the cells with a known concentration of recombinant human IL-1β.

    • After a defined incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Quantify the concentration of IL-6 or IL-8 in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce cytokine production by 50%.

This assay determines the effect of an inhibitor on the binding of IL-1β to its receptor.

  • Protocol:

    • Immobilize recombinant human IL-1RI on a solid support (e.g., an ELISA plate or surface plasmon resonance sensor chip).

    • Incubate the immobilized receptor with a fixed concentration of labeled IL-1β (e.g., biotinylated or radiolabeled) in the presence of varying concentrations of the test inhibitor.

    • Wash away unbound IL-1β.

    • Quantify the amount of bound IL-1β.

    • Determine the ability of the inhibitor to displace or prevent the binding of IL-1β to its receptor.

In_Vitro_Benchmarking_Workflow Figure 2: In Vitro Benchmarking Workflow Start Start: Test Compound Cytokine_Assay Cytokine Release Assay (e.g., IL-6, IL-8 ELISA) Start->Cytokine_Assay Binding_Assay Receptor Binding Assay (e.g., SPR, ELISA-based) Start->Binding_Assay Data_Analysis Data Analysis: - IC50 Determination - Binding Kinetics Cytokine_Assay->Data_Analysis Binding_Assay->Data_Analysis Mechanism Mechanism of Action Determination Data_Analysis->Mechanism End End: Potency and MoA Profile Mechanism->End

Sources

Navigating the Synthesis and Application of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine: A Comparative Guide to Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth technical analysis of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine, a key pharmaceutical intermediate. We will explore a detailed, reproducible synthetic protocol, address potential challenges, and compare its utility with alternative compounds, particularly in the context of kinase inhibition.

Introduction: The Significance of Substituted Aminopyridines

This compound belongs to the broader class of substituted aminopyridines, a scaffold of significant interest in medicinal chemistry. The arrangement of the pyridine and amine functionalities provides a key pharmacophore for interacting with a variety of biological targets, most notably protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making the development of specific and potent kinase inhibitors a critical area of research.

The title compound serves as a valuable building block for the synthesis of more complex molecules, including potential kinase inhibitors. Its diaryl ether linkage and aminopyridine core are features present in numerous biologically active compounds. This guide will focus on providing a robust experimental framework for its synthesis and a comparative analysis of its potential applications.

Synthesis and Reproducibility: A Detailed Experimental Protocol

The synthesis of this compound is most effectively achieved through an Ullmann condensation reaction. This classic C-O cross-coupling method, while powerful, can present reproducibility challenges if not carefully controlled. Below is a detailed, step-by-step protocol designed to enhance reproducibility, followed by a discussion of critical parameters.

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

Materials:

  • 2-Methyl-3-hydroxypyridine

  • 6-Chloropyridin-3-amine[1]

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-3-hydroxypyridine (1.0 equiv.), 6-chloropyridin-3-amine (1.1 equiv.), copper(I) iodide (0.1 equiv.), and anhydrous potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water (3x) and brine (1x) to remove DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate is typically effective. It is advisable to add a small amount of triethylamine (0.5-1% v/v) to the eluent to prevent tailing of the basic amine product on the acidic silica gel.[2]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Causality Behind Experimental Choices and Reproducibility:
  • Inert Atmosphere: The Ullmann condensation is sensitive to oxygen, which can lead to the formation of undesired side products and deactivate the copper catalyst. Maintaining an inert atmosphere is crucial for consistent yields.

  • Anhydrous Conditions: Water can hydrolyze the reactants and interfere with the catalytic cycle. The use of anhydrous solvents and reagents is essential.

  • Base: Potassium carbonate is a common and effective base for this reaction, facilitating the deprotonation of the phenol. It is important to use anhydrous K₂CO₃.

  • Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to decomposition and the formation of byproducts. The optimal temperature should be determined empirically for each specific substrate combination.

  • Purification: The addition of a basic modifier like triethylamine to the chromatography eluent is a key step to ensure good separation and prevent yield loss due to the strong interaction of the aminopyridine product with the silica gel.[2]

Comparative Analysis: this compound in Kinase Inhibition

The 3-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding site of many kinases. The diaryl ether linkage in this compound provides a versatile scaffold for further functionalization to enhance potency and selectivity.

To provide a framework for comparison, we will consider its potential as a scaffold for tyrosine kinase inhibitors and compare it to other common aminopyridine-based inhibitor cores.

Hypothetical Performance Comparison
Compound/ScaffoldTarget Kinase (Example)Reported IC₅₀ (nM)Key Structural Features & Rationale
This compound Scaffold Tyrosine Kinases (e.g., EGFR, VEGFR)Hypothetical: 50-500 nMThe 3-aminopyridine can act as a hinge-binder. The diaryl ether provides a vector for substitution into hydrophobic pockets. The methyl group on the second pyridine ring can influence planarity and solubility.
Imatinib (Gleevec®) Bcr-Abl, c-KIT, PDGFR25-100 nMA N-methylpiperazine group enhances solubility and a pyridinyl-pyrimidine core interacts with the kinase hinge region.
Dasatinib (Sprycel®) Bcr-Abl, SRC family<1 nMA 2-chloro-6-methylphenyl group occupies a hydrophobic pocket, and an aminothiazole core interacts with the hinge.
GSK2795039 NADPH Oxidase 2 (NOX2)Potent inhibitorFeatures a more complex 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine skeleton.[3]

Note: The IC₅₀ values for Imatinib and Dasatinib are well-established and serve as benchmarks. The hypothetical value for the this compound scaffold is an estimation to illustrate its potential as a starting point for optimization. The IC₅₀ value is a measure of the concentration of a drug that is required for 50% inhibition in vitro.[4]

The key to developing potent and selective kinase inhibitors from a starting scaffold like this compound lies in strategic derivatization. The amine and the pyridine rings offer multiple points for chemical modification to optimize interactions with the target kinase.

Visualizing the Synthetic and Mechanistic Landscape

To further clarify the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactants: 2-Methyl-3-hydroxypyridine 6-Chloropyridin-3-amine CuI, K2CO3 B Ullmann Condensation (DMF, 120-130 °C, Inert Atm.) A->B C Cool & Dilute (EtOAc, H2O) B->C D Liquid-Liquid Extraction (Wash with H2O & Brine) C->D E Dry & Concentrate (Na2SO4, Rotovap) D->E F Column Chromatography (Silica Gel, Hexanes/EtOAc + TEA) E->F G Characterization (NMR, MS) F->G H Pure Product: This compound G->H

Caption: A streamlined workflow for the synthesis and purification of this compound.

Conceptual Kinase Inhibition

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor This compound Scaffold hinge Hinge Region hydrophobic Hydrophobic Pocket gatekeeper Gatekeeper Residue aminopyridine 3-Aminopyridine Core aminopyridine->hinge H-Bonding diaryl_ether Diaryl Ether Linkage diaryl_ether->hydrophobic Scaffold for Hydrophobic Interactions methyl_pyridine 2-Methylpyridine methyl_pyridine->gatekeeper Potential Steric Interaction

Caption: Conceptual model of the this compound scaffold interacting with a kinase ATP binding site.

Conclusion and Future Directions

This compound is a valuable chemical intermediate with significant potential in drug discovery, particularly in the development of kinase inhibitors. The provided detailed synthetic protocol, with its emphasis on critical parameters, aims to enhance the reproducibility of its preparation. While direct comparative biological data for this specific compound is limited, its structural features suggest it is a promising starting point for the design of potent and selective therapeutic agents.

Future research should focus on the systematic exploration of the structure-activity relationship of derivatives of this compound against a broad panel of kinases. This will enable a more precise understanding of its potential and guide the development of next-generation inhibitors with improved efficacy and safety profiles. The principles of reproducible synthesis and rigorous comparative analysis outlined in this guide will be essential for the successful translation of these research efforts into clinical applications.

References

  • Google Patents. A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein J. Org. Chem.2012, 8, 1034-1043.
  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Meyer, D. et al. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. J. Pharmacol. Exp. Ther.2019, 370, 50-58.
  • Google Patents. Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a].
  • ResearchGate. Synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones. [Link]

  • Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • ResearchGate. Biochemical IC50 values for CC-509 against selected human kinases. [Link]

  • Hartwig, J. F. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. J. Am. Chem. Soc.2007, 129, 7734-7746.
  • MDPI. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

  • ResearchGate. Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. [Link]

  • ResearchGate. IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • ACS Publications. Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. [Link]

  • Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.
  • ResearchGate. Idealised values for the potency (IC 50 ) of an inhibitor with... [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • PubChem. N-(2-{4-[(6M)-3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl}pyridine-4-carbonyl)-3-methyl-L-valyl-(4R)-4-hydroxy-N-{(1S)-1-[4-(4-methyl-1. [Link]

  • PubMed. Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. [Link]

Sources

A Guide to Assessing the Specificity of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine (AMG-900): A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the precision of a drug candidate is paramount. This guide provides an in-depth analysis of the specificity of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine, a compound also known as AMG-900, a potent pan-Aurora kinase inhibitor. For researchers and drug development professionals, understanding the selectivity of such a molecule is not merely an academic exercise; it is a critical determinant of its therapeutic window and potential for clinical success. This document will navigate the experimental methodologies to rigorously assess kinase inhibitor specificity, compare AMG-900 to other notable Aurora kinase inhibitors, and provide the rationale behind these experimental choices.

The Imperative of Specificity in Aurora Kinase Inhibition

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[1][2] Their over-expression in a variety of human cancers has made them attractive targets for therapeutic intervention.[3] AMG-900 has emerged as a highly potent, ATP-competitive inhibitor of all three Aurora kinase family members, with IC50 values of 5 nM, 4 nM, and 1 nM for Aurora A, B, and C, respectively.[4][5] However, the kinome is vast, and off-target activities can lead to unforeseen toxicities or diminished efficacy. Therefore, a thorough assessment of specificity is a non-negotiable aspect of preclinical development.

Comparative Landscape of Aurora Kinase Inhibitors

To contextualize the specificity of AMG-900, it is essential to compare it with other well-characterized Aurora kinase inhibitors. This comparison provides a benchmark for its selectivity profile.

InhibitorPrimary Target(s)Selectivity Profile HighlightsKey References
AMG-900 Pan-Aurora (A, B, C)Highly selective pan-inhibitor. A kinome scan against 353 kinases revealed low nanomolar binding to Aurora kinases with off-target interactions (Kd < 50 nmol/L) for DDR1, DDR2, and LTK receptor tyrosine kinases.[6] It is >10-fold more selective for Aurora kinases than p38α, Tyk2, JNK2, Met, and Tie2.[7]Payton M, et al. (2010)[6]
AZD1152 (Barasertib) Aurora B selectiveA prodrug of AZD1152-HQPA, which is a highly potent and selective inhibitor of Aurora B (Ki, 0.36 nmol/L) compared with Aurora A (Ki, 1,369 nmol/L).[8][9] It has high specificity against a panel of 50 other kinases.[8]Wilkinson RW, et al. (2007)[10]
MLN8054 Aurora A selectiveA potent and selective inhibitor of Aurora A (IC50 of 4 nM). It is >40-fold more selective for Aurora A compared to Aurora B.[11][12] A screen against 226 kinases at 1 µM showed that only 7 had inhibitory activities of <50%.[12]Manfredi MG, et al. (2007)[12]
Tozasertib (VX-680/MK-0457) Pan-AuroraA pan-Aurora inhibitor with a high affinity for Aurora A (Kiapp of 0.6 nM), and less potent towards Aurora B and C. It is reported to be 100-fold more selective for Aurora A than 55 other kinases, with the exception of FLT-3.[13][14]Harrington EA, et al. (2004)[15]
Danusertib (PHA-739358) Pan-Aurora, AblA pan-Aurora kinase inhibitor (IC50s of 13 nM, 79 nM, and 61 nM for Aurora A, B, and C, respectively) that also targets Abl, Ret, TrkA, and FGFR1.[16][17]Carpinelli P, et al. (2007)[18]

Experimental Workflows for Assessing Specificity

A multi-pronged approach is necessary to build a comprehensive specificity profile. Here, we detail three critical experimental workflows: Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Competition Binding Assays.

Broad Kinome Profiling: The KINOMEscan™ Approach

The rationale behind broad kinome screening is to proactively identify potential off-targets across a large panel of kinases, thus mitigating the risk of unforeseen toxicities later in development. The KINOMEscan™ platform is a widely used competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[19][20]

KINOMEscan_Workflow cluster_assay_prep Assay Preparation cluster_binding_reaction Binding Reaction cluster_quantification Quantification compound AMG-900 Solution incubation Incubation: AMG-900 + Kinase + Ligand-Beads compound->incubation kinase_panel DNA-tagged Kinase Panel (>480 kinases) kinase_panel->incubation beads Immobilized Ligand (on solid support) beads->incubation wash Wash to remove unbound kinase incubation->wash qpcr qPCR Quantification of bound, DNA-tagged kinase wash->qpcr data_analysis Data Analysis: % of control, Kd determination qpcr->data_analysis CETSA_Workflow cell_culture 1. Cell Culture (e.g., HCT116) compound_treatment 2. Compound Treatment (AMG-900 or DMSO) cell_culture->compound_treatment heat_challenge 3. Heat Challenge (Temperature Gradient) compound_treatment->heat_challenge cell_lysis 4. Cell Lysis heat_challenge->cell_lysis centrifugation 5. Centrifugation to separate soluble and aggregated proteins cell_lysis->centrifugation protein_quantification 6. Protein Quantification (e.g., Western Blot, ELISA) centrifugation->protein_quantification data_analysis 7. Data Analysis (Melt curve/Isothermal dose-response) protein_quantification->data_analysis

Figure 2: Cellular Thermal Shift Assay (CETSA®) Workflow.

Step-by-Step Isothermal Dose-Response CETSA® Protocol:

  • Cell Culture: Culture the chosen cell line (e.g., a cancer cell line known to express Aurora kinases like HeLa or HCT116) to a sufficient density.

  • Compound Incubation: Treat the cells with a range of concentrations of AMG-900 and a vehicle (DMSO) control for a defined period to allow for cell penetration and target binding.

  • Heat Challenge: Heat the cell suspensions at a specific temperature (the "melt" temperature for the target protein, determined from a preliminary melt curve experiment) for a short duration (e.g., 3-5 minutes).

  • Cell Lysis: Lyse the cells using a suitable buffer, often through freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein (e.g., Aurora Kinase A) remaining in the soluble fraction is quantified using a specific antibody-based method such as Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of the AMG-900 concentration. The resulting dose-response curve can be used to determine the EC50 for target engagement.

Quantitative Affinity Determination: Competition Binding Assay

Competition binding assays are a fundamental method to determine the binding affinity (Ki) of an unlabeled compound (like AMG-900) by measuring its ability to displace a labeled ligand with a known affinity for the target kinase. [21]This provides a quantitative measure of potency and selectivity.

Competition_Binding_Workflow cluster_reagents Reagents cluster_assay Assay cluster_analysis Data Analysis kinase Purified Aurora Kinase incubation Incubation: Kinase + Labeled Ligand + Serial Dilutions of AMG-900 kinase->incubation labeled_ligand Labeled Ligand (e.g., fluorescent or radiolabeled ATP-competitive probe) labeled_ligand->incubation unlabeled_inhibitor Unlabeled Inhibitor (AMG-900) unlabeled_inhibitor->incubation detection Detection of Bound Labeled Ligand incubation->detection ic50_determination IC50 Determination detection->ic50_determination ki_calculation Ki Calculation (Cheng-Prusoff equation) ic50_determination->ki_calculation

Figure 3: Competition Binding Assay Workflow.

Step-by-Step Competition Binding Assay Protocol:

  • Reagent Preparation: Prepare solutions of purified Aurora kinase, a labeled ligand (e.g., a fluorescently tagged ATP-competitive probe), and a serial dilution of AMG-900.

  • Assay Setup: In a microplate, add a fixed concentration of the Aurora kinase and the labeled ligand to each well.

  • Competition: Add the serial dilutions of AMG-900 to the wells. A well with no AMG-900 serves as the maximum binding control, and a well with a large excess of a known potent inhibitor can be used for background subtraction.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Detection: Measure the amount of bound labeled ligand. The detection method will depend on the label used (e.g., fluorescence polarization for a fluorescent probe, or scintillation counting for a radiolabeled ligand).

  • Data Analysis: Plot the signal against the logarithm of the AMG-900 concentration to generate a dose-response curve. The IC50 value (the concentration of AMG-900 that displaces 50% of the labeled ligand) is determined from this curve.

  • Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand.

The Aurora Kinase Signaling Pathway: A Visual Representation

Understanding the cellular context in which AMG-900 acts is crucial. The following diagram illustrates the central role of Aurora kinases in mitotic progression.

Aurora_Kinase_Pathway cluster_prophase Prophase cluster_metaphase Metaphase cluster_anaphase_telophase Anaphase/Telophase AuroraA_pro Aurora A Centrosome_mat Centrosome Maturation AuroraA_pro->Centrosome_mat Spindle_assembly Bipolar Spindle Assembly AuroraA_pro->Spindle_assembly AuroraB_meta Aurora B CPC Chromosomal Passenger Complex (CPC) AuroraB_meta->CPC Kinetochore_MT Kinetochore-Microtubule Attachment CPC->Kinetochore_MT SAC Spindle Assembly Checkpoint (SAC) CPC->SAC AuroraB_ana Aurora B Cytokinesis Cytokinesis AuroraB_ana->Cytokinesis AMG900 AMG-900 AMG900->AuroraA_pro Inhibits AMG900->AuroraB_meta Inhibits AMG900->AuroraB_ana Inhibits AuroraC Aurora C (Meiosis) AMG900->AuroraC Inhibits

Figure 4: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Conclusion and Future Directions

The assessment of this compound (AMG-900) specificity is a cornerstone of its preclinical evaluation. The methodologies outlined in this guide—spanning broad kinome profiling, cellular target engagement, and quantitative affinity determination—provide a robust framework for a comprehensive understanding of its selectivity profile. The comparative data presented here positions AMG-900 as a highly potent and selective pan-Aurora kinase inhibitor.

For drug development professionals, the journey does not end with these assays. The data generated should be integrated with cellular phenotype observations, in vivo efficacy studies, and toxicology assessments. A thorough understanding of the on- and off-target pharmacology of AMG-900 will ultimately guide its clinical development strategy and maximize its potential as a targeted anti-cancer therapeutic.

References

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  • Manfredi, M. G., et al. (2007). Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase. Proceedings of the National Academy of Sciences, 104(10), 4106–4111. [Link]

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  • Zaytsev, A. V., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11945–E11954. [Link]

  • Zorba, A., et al. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology, 220(9), e202107074. [Link]

  • Fernandez-Capetillo, O., et al. (2007). Investigating the role of Aurora Kinases in RAS signaling. Cell Cycle, 6(24), 3053-3056. [Link]

  • Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nature Medicine, 10(3), 262–267. [Link]

  • van der Horst, A., et al. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 281(16), 3489–3500. [Link]

  • VX-680 (MK-0457, Tozasertib) | Aurora Kinase inhibitor | Buy from Supplier AdooQ®. (n.d.). Retrieved January 21, 2026, from [Link]

  • Pollard, J. R., & Mortimore, M. (2019). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 9, 129. [Link]

  • Hopf, C., et al. (2012). Determination of Kinase Inhibitor Potencies in Cell Extracts by Competition Binding Assays and Isobaric Mass Tags. Methods in Molecular Biology, 803, 145–160. [Link]

  • VX-680 KINOMEscan (LDG-1175: LDS-1178) - LINCS Data Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Wilkinson, R. W., et al. (2007). AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis. Clinical Cancer Research, 13(12), 3682–3688. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. (n.d.). Retrieved January 21, 2026, from [Link]

  • KINASE PROFILING & SCREENING - Reaction Biology. (n.d.). Retrieved January 21, 2026, from [Link]

  • KINOMEscan Technology - Eurofins Discovery. (n.d.). Retrieved January 21, 2026, from [Link]

  • Falchook, G. S., et al. (2018). A phase 1, first-in-human study of AMG 900, an orally administered pan-Aurora kinase inhibitor, in adult patients with advanced solid tumors. Investigational New Drugs, 36(4), 609–618. [Link]

  • KINOMEscan® Kinase Profiling Platform. (n.d.). Retrieved January 21, 2026, from [Link]

  • Al-Kadhimi, K., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 247-262. [Link]

  • Li, J., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(21), e3801. [Link]

  • Bush, T. L., et al. (2015). Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. Journal of Medicinal Chemistry, 58(10), 4213–4238. [Link]

  • Reust, A. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 83–91. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. (n.d.). Retrieved January 21, 2026, from [Link]

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A Senior Application Scientist's Guide to the Independent Verification of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the purity and identity of chemical intermediates are paramount. 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine (CAS No. 181633-42-1) is a key building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1] Its structural complexity, featuring a heteroaromatic ether linkage, necessitates a robust and multi-faceted approach to analytical verification. The presence of subtle isomeric or process-related impurities can have profound impacts on downstream reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, biological activity and safety.

This guide provides a comprehensive framework for the independent verification of this compound. We will delve into the rationale behind selecting specific analytical techniques, present detailed experimental protocols, and compare the expected results with potential alternative compounds and impurities. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, offering a field-proven methodology to ensure the integrity of this critical starting material.

Part 1: Understanding the Chemical Landscape - Synthesis and Potential Impurities

An effective verification strategy begins with a theoretical understanding of the compound's synthesis, as this informs the potential impurity landscape. While multiple synthetic routes are conceivable, a common and efficient approach involves a nucleophilic aromatic substitution (SNAr) reaction, specifically an ether synthesis.

Proposed Synthetic Pathway

A plausible and industrially scalable synthesis involves the coupling of 2-methyl-3-hydroxypyridine with 6-chloro-3-nitropyridine, followed by the reduction of the nitro group. This pathway is chosen for its reliance on commercially available starting materials and generally high-yielding transformations.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction A 2-Methyl-3-hydroxypyridine C 6-((2-Methylpyridin-3-yl)oxy)-3-nitropyridine A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 6-Chloro-3-nitropyridine B->C D 6-((2-Methylpyridin-3-yl)oxy)-3-nitropyridine E This compound (Target Compound) D->E Reducing Agent (e.g., Pd/C, H2 or SnCl2) Solvent (e.g., EtOH/EtOAc)

Caption: Proposed two-step synthesis of the target compound.

This synthetic route highlights several potential sources of impurities:

  • Unreacted Starting Materials: Residual 2-methyl-3-hydroxypyridine and 6-chloro-3-nitropyridine.

  • Isomeric Precursors: Contamination of the starting material, such as 6-methyl-3-hydroxypyridine, could lead to the formation of the isomeric impurity 6-((6-methylpyridin-3-yl)oxy)pyridin-3-amine.

  • Incomplete Reduction: The intermediate, 6-((2-methylpyridin-3-yl)oxy)-3-nitropyridine, may persist if the reduction step is not driven to completion.

  • Side-Reaction Products: Over-reduction or degradation of the pyridine rings can occur under harsh reduction conditions. Dimerization or polymerization products are also a possibility.[2]

Part 2: A Multi-Pronged Analytical Verification Workflow

No single analytical technique is sufficient to confirm both the identity and purity of a complex molecule. We advocate for a synergistic approach combining spectroscopy and chromatography. This workflow ensures that data from one technique corroborates the findings of another, forming a self-validating system.

G cluster_spectroscopy Structural Elucidation & Identity Confirmation cluster_chromatography Purity Assessment & Impurity Profiling cluster_comparison Data Comparison & Final Assessment start Receive Sample of This compound nmr 1H & 13C NMR Spectroscopy start->nmr Initial Analysis ms Mass Spectrometry (MS) start->ms Initial Analysis ftir FTIR Spectroscopy start->ftir Initial Analysis hplc HPLC-UV (Purity) start->hplc Initial Analysis compare Compare Data vs. Reference Standard, CoA, and Literature Values nmr->compare ms->compare ftir->compare lcms LC-MS (Impurity ID) hplc->lcms Investigate Unknown Peaks lcms->compare decision Pass/Fail Decision compare->decision

Caption: Comprehensive analytical workflow for compound verification.

Part 3: Detailed Experimental Protocols & Data Interpretation

Herein, we provide detailed protocols for the essential verification assays. The choice of solvents, internal standards, and instrument parameters is critical for obtaining reproducible and accurate data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for unambiguous structure elucidation. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR confirms the carbon skeleton. For this molecule, we expect distinct signals for the two pyridine rings and the methyl group.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar amine-containing compounds.

  • Internal Standard: Add a trace amount of tetramethylsilane (TMS) as a reference (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.

  • Data Interpretation:

    • ¹H NMR: Look for the characteristic methyl singlet, and the distinct aromatic protons on both pyridine rings. The amine protons (NH₂) will likely appear as a broad singlet.

    • ¹³C NMR: Expect 11 distinct carbon signals corresponding to the molecular formula C₁₁H₁₁N₃O.[3] The chemical shifts will be indicative of carbons in aromatic rings, those bonded to nitrogen or oxygen, and the methyl group.

Comparative Data:

ParameterExpected ¹H NMR (DMSO-d₆, 400 MHz)Expected ¹³C NMR (DMSO-d₆, 100 MHz)Alternative: 6-methoxy-2-methylpyridin-3-amine
Methyl Group Singlet, ~2.2-2.4 ppm (3H)~16-18 ppmSinglet, ~2.15 ppm (3H)
Amine Protons Broad singlet, ~5.4-5.6 ppm (2H)N/ABroad singlet, ~5.36 ppm (2H)
Aromatic Protons Multiplets, ~6.5-8.2 ppm (6H)~110-160 ppmDoublets, ~6.12 & 6.73 ppm (2H)
Aromatic Carbons N/A11 signals in the aromatic region5 signals in the aromatic region

Note: Expected NMR shifts are predictive and should be confirmed with a certified reference standard.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the primary technique for quantifying the purity of the main component and detecting non-volatile impurities. A gradient elution method is chosen to ensure the separation of compounds with a wide range of polarities, from non-polar starting materials to potentially more polar degradation products.

Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of acetonitrile and water at a concentration of 1.0 mg/mL. Dilute to 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate the area percentage of the main peak. Any peak with an area >0.05% should be investigated. Commercial suppliers often claim purities of 97% or higher.[3]

Comparative Purity Analysis:

SourceStated PurityMethodPotential Impurities to Monitor
Supplier A >99%HPLC, NMRUnreacted starting materials, isomeric impurities
Supplier B 97%HPLCIncompletely reduced nitro-intermediate, side-reaction byproducts.
In-house Synthesis VariableLC-MS, NMRAll of the above, plus potential residual catalysts (e.g., Palladium).
Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its identity. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities detected in the chromatogram.

Protocol:

  • Method: Use the same chromatographic conditions as the HPLC method.

  • Ionization: Employ Electrospray Ionization (ESI) in positive mode, as the pyridine nitrogens and the amine group are readily protonated.

  • Data Analysis:

    • Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 202.0975.[4]

    • Analyze the mass spectra of any impurity peaks to propose their structures. For example, the nitro-intermediate impurity would show an [M+H]⁺ ion at m/z 232.07.

Conclusion

The independent verification of this compound is a critical quality control step that should not be overlooked. By employing a logical, multi-technique workflow grounded in a solid understanding of the compound's synthetic origins, researchers can proceed with confidence in the quality of their starting materials. The combination of NMR for structural confirmation, HPLC for purity quantification, and MS for molecular weight verification and impurity identification provides a robust, self-validating system. This guide offers a comprehensive framework, but it is imperative to always compare analytical results against a certified reference standard whenever possible to ensure the highest level of scientific integrity.

References

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  • PubChem. 6-(Pyridin-2-ylmethyl)pyridin-3-amine. [Link][5]

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. [6]

  • NIH National Library of Medicine. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]

  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. [7]

  • NIH National Library of Medicine. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link][8]

  • MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link][9]

  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine (CAS No. 181633-42-1), a heterocyclic compound utilized in pharmaceutical research.[1] In the absence of a comprehensive, universally available Safety Data Sheet (SDS), this document synthesizes information based on the known hazards of its constituent pyridine moieties and available hazard classifications to establish a robust and cautious disposal protocol.

The fundamental principle guiding this procedure is the classification of this compound and its associated waste as hazardous.[2][3] Pyridine and its derivatives are recognized for their potential toxicity and environmental risks, necessitating disposal methods that are compliant with stringent federal and state regulations.[4]

Part 1: Hazard Assessment and Waste Identification

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. This initial assessment dictates all subsequent safety and disposal procedures.

Known Hazard Profile

Based on available data, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

These classifications firmly place the compound in the category of hazardous substances.[2] The pyridine rings in its structure are a key indicator of potential toxicity.[2][4] Therefore, all waste streams containing this compound must be managed as hazardous chemical waste.

Waste Stream Characterization

The following materials are to be considered hazardous waste if they have come into contact with this compound:

  • Neat (Pure) Compound: Unused, expired, or off-specification solid this compound.

  • Solutions: Any liquid mixtures or solutions containing the dissolved compound.

  • Contaminated Labware: This includes, but is not limited to, glassware (beakers, flasks), plasticware (pipette tips, centrifuge tubes), spatulas, and weigh boats.[2]

  • Contaminated Personal Protective Equipment (PPE): Gloves, disposable lab coats, and any other PPE that has been contaminated through handling.[2]

  • Spill Cleanup Materials: Absorbent materials (vermiculite, sand), pads, and wipes used to clean up spills of the compound.[6]

Part 2: Personal Protective Equipment (PPE) and Safety Precautions

Adherence to stringent safety protocols is mandatory when handling waste containing this compound. The following PPE must be worn at all times.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side-shields.To protect eyes from splashes and solid particulates, preventing serious irritation (H319).[3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).To prevent skin contact and absorption, mitigating skin irritation (H315).[3][7]
Body Protection Standard laboratory coat.To protect clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of dust or aerosols, which may cause respiratory irritation (H335).[3]

Causality in PPE Selection: The choice of butyl rubber or Viton® gloves is based on their high resistance to aromatic and heterocyclic compounds like pyridine. Standard nitrile gloves may offer insufficient protection for prolonged contact.[7] All handling of solid waste or open liquid waste containers should be performed inside a certified chemical fume hood to minimize inhalation risks.[7][8]

Part 3: Step-by-Step Disposal Protocol

The proper disposal of this compound must be systematic, from the point of generation to final collection by a licensed waste disposal service.[9][10]

Waste Segregation and Containment

Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.[9][10]

  • Designate Waste Containers: Establish separate, dedicated hazardous waste containers for solid and liquid waste. These containers should be made of compatible materials, such as high-density polyethylene (HDPE).[2]

  • Solid Waste Collection:

    • Carefully place all solid waste, including residual compound, contaminated weigh boats, and disposable labware, into the designated solid hazardous waste container.[2]

    • Do not mix solid waste with liquid waste.[11]

  • Liquid Waste Collection:

    • Collect all solutions containing this compound in a designated, leak-proof hazardous waste container for liquids.[2]

    • Crucially, do not mix this waste stream with incompatible materials such as strong oxidizing agents or acids. [7]

  • Contaminated PPE: Place all contaminated gloves and other disposable PPE into a designated hazardous waste bag or container.[2]

Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safety.[9][10]

  • Labeling: As soon as waste is first added, affix a completed hazardous waste label to each container.[7] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date of waste accumulation.[9]

  • Storage:

    • Keep all waste containers tightly sealed when not in use.[11]

    • Store the sealed containers in a designated, well-ventilated, and secure waste accumulation area.[2] This area should be away from general laboratory traffic and incompatible chemicals.[10]

Decontamination of Empty Containers

An empty container that held an acute hazardous waste must be triple-rinsed to be considered non-hazardous.[6] Given the toxicity of this compound, a cautious approach is warranted.

  • Triple Rinse Procedure:

    • Rinse the empty container three times with a suitable solvent (e.g., ethanol or isopropanol) capable of dissolving the compound.

    • Collect all rinsate as hazardous liquid waste. [6]

  • Container Disposal: Once triple-rinsed, deface or remove the original chemical label.[6] The container can then typically be disposed of as non-hazardous waste, such as in a container for clean glass.[6][8] Always consult with your institution's Environmental Health and Safety (EHS) office for specific requirements.

Final Disposal

The ultimate disposal of hazardous waste must be handled by professionals.

  • Engage Professionals: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[9][10]

  • Incineration: The recommended disposal method for pyridine and its derivatives is controlled incineration at high temperatures (820°C to 1,600°C) in a facility equipped with afterburners and scrubbers to neutralize harmful nitrogen oxides.[4][12] Never attempt to dispose of this chemical down the drain or in regular trash.[9]

Part 4: Emergency Procedures - Spill Management

Chemical spills must be addressed immediately and safely.[6]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Part 2.

  • Containment: For small spills, contain the material using an inert absorbent such as vermiculite, sand, or a commercial spill kit.[3]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[3][13]

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.[3]

  • Reporting: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policy.

Diagrams and Workflows

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from this compound.

G cluster_characterization Step 1: Characterization & Segregation cluster_storage Step 2: Accumulation & Storage cluster_disposal Step 3: Final Disposal start Waste Generation (Use of this compound) is_solid Solid Waste? (e.g., powder, contaminated labware) start->is_solid ppe_container Collect Contaminated PPE in Designated Waste Bag start->ppe_container solid_container Collect in Labeled 'Solid Hazardous Waste' Container is_solid->solid_container Yes liquid_container Collect in Labeled 'Liquid Hazardous Waste' Container is_solid->liquid_container No (Liquid) storage Store Sealed Containers in Designated, Secure Waste Accumulation Area solid_container->storage liquid_container->storage ppe_container->storage ehs_contact Contact EHS or Licensed Waste Contractor storage->ehs_contact incineration Professional Disposal (High-Temperature Incineration) ehs_contact->incineration

Caption: Workflow for the safe segregation and disposal of waste.

References

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Defensive Measures in Synthesis: A Guide to Personal Protective Equipment for Handling 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for both the potential of our molecules and their inherent risks. The compound 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine, a pyridine derivative, is a key intermediate in various synthetic pathways. While its specific toxicological profile is not exhaustively documented, its structural alerts—namely the aminopyridine and methylpyridine moieties—and available safety data for related compounds, necessitate a rigorous and well-informed approach to personal protection.

This guide provides a detailed operational plan for the safe handling of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step and equipment choice. Our primary goal is to foster a laboratory environment where safety is an intrinsic component of scientific excellence.

Hazard Assessment: Understanding the Adversary

Before any handling, a thorough risk assessment is paramount. The known hazard profile for this compound is summarized by its GHS hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications immediately tell us that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Structurally related compounds, such as 2-aminopyridine, are known to be toxic if swallowed and harmful in contact with skin.[2][3] Pyridine itself is readily absorbed through the skin and can cause a range of systemic effects, including headache, dizziness, and nausea.[4][5] Therefore, our personal protective equipment (PPE) strategy must create a comprehensive barrier against these exposure routes.

The Protective Ensemble: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all prescription. It must be tailored to the specific procedure being performed. The following table outlines the recommended PPE based on the nature of the handling task.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical safety goggles and face shield.Two pairs of nitrile gloves (double-gloving).Fully-buttoned lab coat (flame-resistant recommended).Required. Work must be performed in a chemical fume hood or ventilated balance enclosure.
Preparing Solutions Chemical safety goggles and face shield.Two pairs of nitrile gloves (double-gloving).Chemical-resistant apron over a lab coat.Required. All solution preparations must be done in a chemical fume hood.
Running Reactions & Workup Chemical safety goggles and face shield.Two pairs of nitrile gloves (double-gloving).Chemical-resistant apron over a lab coat.Required. All reactions must be conducted within a certified chemical fume hood.
Handling Small Spills (<5g) Chemical safety goggles and face shield.Heavy-duty nitrile or neoprene gloves over standard nitrile gloves.Chemical-resistant apron over a lab coat.A NIOSH-approved respirator with an organic vapor cartridge may be necessary if not in a fume hood.[6]
Ocular and Facial Protection: The Non-Negotiable Shield

Given the H319 classification (Causes serious eye irritation), robust eye protection is mandatory.[1]

  • Chemical Safety Goggles: These are essential to provide a seal around the eyes, protecting against splashes and fine dust. Standard safety glasses are insufficient.

  • Face Shield: A face shield, worn in conjunction with goggles, is required when handling larger quantities (>1g) or when there is a significant risk of splashing, such as during solution transfers or extractions.[5] This provides a secondary layer of protection for the entire face.

Hand Protection: The Critical Interface

The skin is a primary route of exposure for pyridine-like compounds.[4] Therefore, selecting the correct gloves is critical.

  • Material Choice: Nitrile gloves are the standard recommendation for handling pyridine and its derivatives due to their resistance to this class of chemicals.[4][7] Latex gloves are not suitable and should not be used.

  • Double-Gloving: The practice of wearing two pairs of gloves significantly reduces the risk of exposure in the event the outer glove is compromised. This is a mandatory practice when handling this compound.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or puncture. Change gloves immediately if contamination is suspected, and always after a maximum of two hours of use or as per the manufacturer's breakthrough time data.

Body Protection: Shielding the Dermis

To prevent skin contact as per the H315 warning, appropriate body protection is essential.[1]

  • Laboratory Coat: A clean, fully-buttoned lab coat should always be worn.

  • Chemical Apron: When handling solutions or larger quantities of the solid, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills.

Respiratory Protection: Guarding the Airways

The H335 classification (May cause respiratory irritation) dictates that this compound must be handled in a way that prevents inhalation of its dust or aerosols.[1]

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a properly functioning and certified chemical fume hood.[4][7] This is the primary engineering control to prevent respiratory exposure.

  • Respirators: In situations where engineering controls are not sufficient, such as during a large spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used by trained personnel.[6]

Operational Protocols: Safety in Action

Procedural discipline is as crucial as the equipment itself. The following protocols provide step-by-step guidance for key operations.

Donning and Doffing PPE: A Deliberate Sequence

The order in which PPE is put on and removed is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on and fasten completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Respiratory Protection: If required, perform a seal check.

  • Eye and Face Protection: Don safety goggles, followed by a face shield if necessary.

Doffing Sequence (to be performed at the exit of the work area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove from the back of the head forward.

  • Lab Coat/Apron: Remove by rolling it inside-out, without touching the exterior.

  • Inner Gloves: Remove the final pair of gloves and dispose of them.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.[3][5]

Emergency Procedure: Small Spill Response (<5g)

Handling spills requires immediate and effective action.[7]

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Restrict access to the spill location.

  • Don Appropriate PPE: If not already wearing it, don two pairs of nitrile gloves, a lab coat, and chemical safety goggles.

  • Contain the Spill: Gently cover the spill with an absorbent material like sand or vermiculite.[7] Do not use combustible materials like paper towels.

  • Collect the Material: Carefully sweep the contained material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a suitable decontaminating solution, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous chemical waste.

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_prep Preparation & Risk Assessment cluster_actions Required Actions & Equipment start Start: Plan to handle This compound assess_op Assess Operation: Scale and Physical Form start->assess_op weighing Weighing Solid (<1g) in ventilated enclosure assess_op->weighing Solid solution Preparing Solution or Running Reaction assess_op->solution Liquid/Solution spill Spill Cleanup assess_op->spill Emergency ppe_weigh Goggles Face Shield Double Nitrile Gloves Lab Coat Fume Hood/Enclosure weighing->ppe_weigh ppe_solution Goggles Face Shield Double Nitrile Gloves Lab Coat & Apron Fume Hood solution->ppe_solution ppe_spill Goggles Face Shield Heavy-Duty Gloves Lab Coat & Apron Spill Kit Possible Respirator spill->ppe_spill

Caption: PPE selection workflow based on the handling task.

Disposal Plan

All waste materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed, and puncture-proof container.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.

By integrating these expert-driven safety protocols into your daily laboratory operations, you build a framework of trust and reliability in your research. This proactive stance on safety not only protects you and your colleagues but also upholds the integrity of your scientific work.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • New Jersey Department of Health. (Date N/A). Hazardous Substance Fact Sheet: Pyridine. [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]

  • Jubilant Ingrevia Limited. (Date N/A). 2-Aminopyridine Safety Data Sheet. [Link]

  • Alkali Metals Limited. (Date N/A). MSDS Name: 2-AMINO PYRIDINE. [Link]

Sources

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